4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Description
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Propriétés
IUPAC Name |
4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-9-5-1-3-7-10(9)13(19)15(12(7)18)8-4-2-6-14-11(8)17/h1,3,5,8,16H,2,4,6H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQNUSEXIFCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
mechanism of action of 4-hydroxy thalidomide analogs
An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy Thalidomide Analogs
Abstract
The serendipitous discovery of thalidomide's potent anti-myeloma and immunomodulatory activities, shadowed by its tragic history of teratogenicity, has given rise to a new era of targeted protein degradation.[1][2][3] Its analogs, including lenalidomide, pomalidomide, and next-generation Cereblon E3 Ligase Modulators (CELMoDs), have become cornerstones in the treatment of hematological malignancies.[4][5] This guide delves into the core mechanism underpinning their therapeutic efficacy: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex. We will dissect how these small molecules function as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates" not normally targeted by this E3 ligase. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the signaling pathways, experimental methodologies for their validation, and the structure-activity relationships that govern this powerful therapeutic modality.
The Central Machinery: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for protein degradation, and E3 ubiquitin ligases provide the crucial substrate specificity. The Cullin-RING Ligase 4 (CRL4) complex, with Cereblon (CRBN) as its substrate receptor (CRL4^CRBN^), is central to the action of thalidomide analogs.[4][6]
The complex is composed of four key proteins:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[6]
-
Ring-Box 1 (RBX1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme, which is loaded with ubiquitin.[4][6]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[4][6]
-
Cereblon (CRBN): The substrate receptor that directly binds to proteins destined for degradation.[6][7]
In its native state, the CRL4^CRBN^ complex targets a set of endogenous substrates for degradation. The breakthrough in understanding the action of thalidomide and its analogs was the discovery that these molecules bind directly to CRBN, fundamentally altering its function.[6][8]
The "Molecular Glue" Paradigm: Reprogramming an E3 Ligase
Thalidomide analogs do not inhibit an enzyme or block a receptor in the classical pharmacological sense. Instead, they act as "molecular glues."[6] The glutarimide ring of the analog molecule docks into a hydrophobic tri-tryptophan pocket on the surface of CRBN.[2][9] This binding event creates a new, composite protein surface. The phthalimide moiety (or its equivalent in newer analogs) remains solvent-exposed, creating a novel interface that has a high affinity for proteins not typically recognized by CRBN.[2][9]
This drug-induced proximity between CRBN and a "neo-substrate" is the critical event. The analog effectively "glues" the new target protein to the E3 ligase complex, marking it for destruction.[6][10]
Figure 1: The molecular glue mechanism of 4-hydroxy thalidomide analogs.
Key Neo-substrates and Downstream Consequences
The specific set of neo-substrates recruited by the drug-bound CRBN determines the therapeutic effect. For many thalidomide analogs, the most critical targets in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][11][12]
-
Degradation of Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma cells, IKZF1 and IKZF3 are crucial for the expression of oncogenes like MYC and interferon regulatory factor 4 (IRF4), which are essential for tumor cell survival and proliferation.[5][7][13] By inducing the degradation of IKZF1 and IKZF3, thalidomide analogs effectively shut down these survival pathways, leading to cancer cell death.[12][14]
-
Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 in T-cells has a different outcome. These factors act as repressors of Interleukin-2 (IL-2) expression.[11] Their degradation removes this repression, leading to increased IL-2 production and co-stimulation of T-cells.[7][11] This enhances the body's own anti-tumor immune response.[7][12]
-
Other Neo-substrates: Different analogs can induce the degradation of a wider range of proteins, which may contribute to both therapeutic efficacy and toxicity. For instance, degradation of Casein Kinase 1 Alpha (CK1α) is responsible for the activity of lenalidomide in myelodysplastic syndrome with a del(5q) abnormality.[14] The teratogenic effects of thalidomide are linked to the degradation of SALL4, a transcription factor crucial for limb development.[15][16]
Figure 2: Downstream effects of IKZF1/3 degradation in different cell types.
Experimental Validation: A Practical Guide
Figure 3: A logical workflow for validating a molecular glue degrader.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the drug-dependent interaction between CRBN and the neo-substrate (e.g., IKZF1).
Causality: This is the foundational experiment. If the analog does not promote the physical association of the E3 ligase and the target, the downstream degradation will not occur. A successful Co-IP provides direct evidence of the "glue" effect.[17][18]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) and treat with the 4-hydroxy thalidomide analog or a vehicle control (e.g., DMSO) for a short duration (e.g., 2-4 hours).
-
Lysis: Lyse the cells using a gentle, non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors). Insight: The choice of detergent is critical to maintain the integrity of the protein complex.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CRBN (or a tag if using an over-expressed system) overnight at 4°C.[17]
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[19]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Insight: This step requires optimization; insufficient washing leaves background, while overly stringent washing can disrupt the complex.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE loading buffer.
-
Detection: Analyze the eluates by Western blotting, probing for the presence of the neo-substrate (IKZF1). A band for IKZF1 should appear in the analog-treated sample immunoprecipitated with the CRBN antibody, but not in the vehicle control.
Protocol 2: In-Cell Ubiquitination Assay
Objective: To show that the recruited neo-substrate is polyubiquitinated prior to degradation.
Causality: Ubiquitination is the direct enzymatic consequence of the ternary complex formation and the necessary signal for proteasomal degradation. This assay confirms the functional activity of the recruited CRL4^CRBN^ complex.
Methodology:
-
Cell Culture and Treatment: Treat cells with the analog as in the Co-IP protocol. Crucially, also co-treat with a proteasome inhibitor (e.g., MG132 or Bortezomib) for the last 4-6 hours of the experiment. Insight: Proteasome inhibition is essential to allow the accumulation of polyubiquitinated proteins, which would otherwise be rapidly degraded.
-
Lysis: Lyse cells, typically under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Perform immunoprecipitation for the neo-substrate (e.g., IKZF1).
-
Washing and Elution: Wash and elute the complexes as described for Co-IP.
-
Detection: Analyze the eluates by Western blotting, probing with an antibody specific for ubiquitin or K48-linked polyubiquitin chains. A high-molecular-weight smear or laddering pattern, indicative of polyubiquitination, should be observed for IKZF1 in the sample treated with both the analog and the proteasome inhibitor.
Protocol 3: Unbiased Neo-substrate Identification via Proteomics
Objective: To identify the full spectrum of proteins degraded in response to analog treatment.
Causality: While targeted assays are excellent for validation, an unbiased approach is needed for discovery and to assess off-target effects. Modern quantitative mass spectrometry allows for a global view of protein abundance changes.[20][21]
Methodology:
-
Experimental Design: Treat multiple replicates of a cell line with the analog or vehicle control across a time course (e.g., 2, 6, 24 hours). Include a condition with the analog plus a Nedd8-activating enzyme inhibitor (e.g., MLN4924) to confirm that degradation is dependent on the cullin-RING ligase machinery.[20][21]
-
Sample Preparation: Harvest cells, lyse, and digest proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures using data-independent acquisition mass spectrometry (DIA-MS). Insight: DIA-MS provides a comprehensive and reproducible quantification of the proteome across many samples, making it ideal for this type of screening.[20]
-
Data Analysis: Process the raw data to identify and quantify thousands of proteins. Look for proteins whose abundance significantly decreases with analog treatment but is rescued by co-treatment with MLN4924.
-
Hit Validation: Promising candidates identified in the screen must be validated using orthogonal methods, such as targeted Western blotting and the Co-IP/ubiquitination assays described above.
Structure-Activity Relationship (SAR) and Drug Development
The specific chemical structure of a thalidomide analog dictates its binding affinity for CRBN and, more importantly, the shape of the new binding surface it creates. This directly influences which neo-substrates are recruited and with what efficiency.[9][22]
-
4-Hydroxy Modification: The introduction of a hydroxyl group, such as at the 4-position of the phthalimide ring, can alter the electronic and steric properties of the molecule. This can lead to enhanced degradation of certain substrates. For example, 4-OH-EM12 degrades IKZF1 more effectively than its parent compound, likely by forming more favorable interactions within the ternary complex.[9][23]
-
CELMoDs (Cereblon E3 Ligase Modulators): These are next-generation compounds designed for higher affinity to CRBN and more potent and selective degradation of key targets like IKZF1/3.[5][6] Iberdomide and Mezigdomide are prominent examples currently in clinical investigation.[5]
-
PROTACs (Proteolysis-Targeting Chimeras): The thalidomide scaffold has also been widely adopted as the CRBN-recruiting ligand in PROTACs.[10][24] In this technology, the thalidomide analog is connected via a chemical linker to a separate ligand that binds a different protein of interest, enabling the targeted degradation of virtually any protein.[10]
| Compound | CRBN Binding Affinity (Kd, µM) | Key Neo-substrates | Primary Indication |
| Thalidomide | ~1.0 - 2.5 | IKZF1, IKZF3, SALL4 | Multiple Myeloma |
| Lenalidomide | ~0.5 - 1.0 | IKZF1, IKZF3, CK1α | Multiple Myeloma, MDS (del5q) |
| Pomalidomide | ~0.1 - 0.3 | IKZF1, IKZF3 | Multiple Myeloma |
| Iberdomide | < 0.1 | IKZF1, IKZF3 (high potency) | Multiple Myeloma (Investigational) |
Note: Binding affinities are approximate and can vary based on the assay method.
Conclusion and Future Perspectives
The represents a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven, catalytic degradation. By acting as molecular glues, these compounds reprogram the cellular protein disposal machinery to eliminate disease-driving proteins.[14][25] The principles learned from these molecules have paved the way for the rational design of a new generation of therapeutics, including more selective CELMoDs and versatile PROTACs.[15] The ongoing challenge and opportunity for drug developers is to fine-tune the chemical structures of these glues to achieve highly selective degradation of desired targets, thereby maximizing therapeutic benefit while minimizing off-target toxicities. Unbiased proteomic screening will remain a vital tool in this endeavor, continually expanding the landscape of druggable targets.[20][26]
References
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing).
- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN. PMC.
- The novel mechanism of lenalidomide activity. PMC.
- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC.
- Cereblon E3 ligase modul
- CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. MDPI.
- Application Notes and Protocols for the Experimental Use of Thalidomide-O-PEG3-alcohol in Targeted Protein Degrad
- Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide. Taylor & Francis Online.
- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Taylor & Francis Online.
- Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nara Institute of Science and Technology.
- Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. PMC.
- Lenalidomide and Pomalidomide Meet RhoA.
- Transcriptional Plasticity Compensates for Ikaros and Aiolos Proteasomal Degradation and Mediates Resistance to IMiDs in Multiple Myeloma (MM).
- Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them. PMC.
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- Methods for the proteomic identification of protease substr
- IKZF3 degrader News. LARVOL Sigma.
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- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. bioRxiv.
- Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma. PMC.
- Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Axial.
- Application Notes and Protocols: Experimental Design for PROTAC Synthesis with Thalidomide-Propargyne-PEG2-COOH. Benchchem.
- Targeted protein degradation using thalidomide and its derivatives.
- Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. PMC.
- Thalidomide promotes degradation of SALL4, a transcription factor implic
- The Pandora's box of thalidomide analogs and their substrates.
- Thalidomide. Wikipedia.
- Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue deriv
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- Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. PubMed.
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- How Thalidomide and Molecular Glues Are Redefining Drug Discovery. BenchSci.
- Induced protein degradation for therapeutics: past, present, and future. PMC.
- From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degrad
- Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity. Journal of Medicinal Chemistry.
- Molecular mechanisms of thalidomide and its deriv
- Constitutive protein degradation induces acute cell de
- Cereblon (CRBN) interacts with p53. a CRBN immunoprecipitates....
- 4-Hydroxy Thalidomide. BOC Sciences.
- Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs. Moodle@Units.
- Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.
- Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmop
- Co-immunoprecipitation (CoIP) to find a binding partner at second place?.
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An In-Depth Technical Guide to 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione: A Key Cereblon Ligand for Targeted Protein Degradation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, a hydroxylated metabolite of the historic drug thalidomide, has emerged from a compound of metabolic interest to a cornerstone molecule in the field of targeted protein degradation (TPD).[1][2] Its significance lies in its function as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This interaction is harnessed in the design of Proteolysis Targeting Chimeras (PROTACs), where this molecule serves as the E3 ligase-recruiting moiety. The strategically positioned hydroxyl group provides a versatile chemical handle for linker attachment, enabling the conjugation of this "warhead" to a ligand targeting a specific protein of interest (POI).[4] This guide provides a comprehensive overview of the core chemical properties, synthesis, mechanism of action, and analytical characterization of this pivotal compound, offering a technical resource for professionals engaged in the development of novel therapeutics.
Compound Identification and Core Structure
The molecule consists of a phthalimide ring system (isoindole-1,3-dione) substituted at the 4-position with a hydroxyl group, and a glutarimide ring (2-oxopiperidin) attached to the nitrogen of the isoindole core. This structure is fundamental to its biological activity, particularly its interaction with the Cereblon E3 ligase complex.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | [1] |
| Synonyms | 4-Hydroxy Thalidomide, Thalidomide-4-OH, E3 ligase Ligand 2 | [1][5][6] |
| CAS Number | 5054-59-1 | [1][5] |
| Molecular Formula | C13H10N2O5 | [1] |
| Molecular Weight | 274.23 g/mol | [1] |
| InChI Key | XMPJICVFSDYOEG-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physical and chemical characteristics of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione are critical for its handling, storage, and application in both chemical synthesis and biological assays.
| Property | Value | Source(s) |
| Appearance | White to yellow solid, powder, or crystal | [5][6] |
| Purity | Commercially available at ≥95% | [1][5] |
| Storage Conditions | Store at room temperature in an inert atmosphere | [5] |
| Solubility | The parent compound, thalidomide, is very slightly soluble in water, methanol, and ethanol. The hydroxyl group may slightly increase aqueous solubility. | [7] |
| Flash Point | 297.5 ± 28.7 °C (Predicted) | [8] |
| Melting Point | The melting point for the parent compound, thalidomide, is 269-271 °C. Data for the 4-hydroxy derivative is not consistently reported. | [7] |
Synthesis and Purification
The synthesis of 4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is typically achieved through the condensation of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione. The following protocol is a representative example based on established methodologies for analogous compounds.[3]
Causality in Experimental Design
The choice of glacial acetic acid as the solvent is strategic; it is polar enough to dissolve the reactants and has a high boiling point suitable for the reflux conditions required for the condensation and cyclization reaction. Sodium acetate acts as a mild base to neutralize the hydrochloride salt of the aminopiperidine, liberating the free amine for nucleophilic attack on the anhydride. The workup procedure involving precipitation in water leverages the low aqueous solubility of the final product for initial purification.
Representative Synthesis Protocol
-
Reactant Preparation : To a round-bottom flask, add 3-hydroxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Solvent Addition : Add glacial acetic acid to the flask (e.g., 3-4 mL per mmol of anhydride).
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to 135 °C with stirring. Maintain this temperature overnight (12-16 hours).
-
Cooling and Concentration : Allow the reaction mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Precipitation : Suspend the resulting residue in deionized water (e.g., 100 mL) and stir vigorously at room temperature for 3-4 hours to precipitate the crude product.
-
Isolation : Collect the solid product by vacuum filtration, washing with additional water.
-
Drying : Dry the solid product in a vacuum oven to afford the crude 4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione.
Purification Methodology
For applications requiring high purity, such as in drug discovery, the crude product must be purified. Column chromatography is the method of choice.
-
Stationary Phase : Silica gel (SiO2).
-
Mobile Phase : A gradient of ethyl acetate in n-hexane (e.g., starting from 20:80 and gradually increasing the polarity) is effective for separating the product from unreacted starting materials and byproducts.[9]
-
Procedure : The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase, adsorbed onto a small amount of silica, and dry-loaded onto the column. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Caption: Synthetic workflow for 4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione.
Mechanism of Action in Targeted Protein Degradation
The primary utility of this compound in modern drug development stems from its role as a "molecular glue" that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Recruitment of the CRBN E3 Ligase Complex
The compound binds to a specific pocket on Cereblon, which is a substrate receptor within the larger CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4] This binding event does not inhibit the enzyme but rather co-opts its function.
Function in PROTACs
In a PROTAC, this molecule is chemically tethered via its hydroxyl group to a ligand that binds to a protein of interest (POI). This bifunctional molecule simultaneously binds to both CRBN and the POI, bringing them into close proximity. This proximity induces the E3 ligase complex to tag the POI with a chain of ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome.[8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Caption: PROTAC mechanism utilizing the 4-hydroxy-isoindoledione scaffold.
Analytical Characterization
Rigorous analytical methods are essential to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose : To elucidate the precise molecular structure by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Protocol : A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz).[10][11]
-
Expected Results : The ¹H NMR spectrum should show distinct signals for the aromatic protons, the protons on the glutarimide ring, and a characteristic signal for the hydroxyl proton. The ¹³C NMR will show resonances corresponding to the carbonyl carbons of the imide and amide, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose : To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Protocol : The spectrum is typically recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[11]
-
Expected Results : Characteristic absorption bands would be observed for:
-
O-H stretch (hydroxyl group): ~3500-3200 cm⁻¹
-
N-H stretch (glutarimide): ~3200 cm⁻¹
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹
-
C=O stretch (imide, asymmetric & symmetric): ~1770 and ~1670 cm⁻¹[10]
-
C=O stretch (amide): ~1690 cm⁻¹
-
Mass Spectrometry (MS)
-
Purpose : To confirm the molecular weight of the compound and support its elemental composition.
-
Protocol : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.[10]
-
Expected Results : The analysis should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 275.06, confirming the molecular formula C₁₃H₁₀N₂O₅.
High-Performance Liquid Chromatography (HPLC)
-
Purpose : To determine the purity of the sample by separating it from any impurities.
-
Protocol : A reversed-phase HPLC system with a C18 column is standard. A gradient elution using a mobile phase of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is employed, with detection by a UV spectrophotometer.
-
Expected Results : A pure sample will show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, which should be >95% for most research applications.[6]
Conclusion
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a molecule of profound importance in contemporary medicinal chemistry and drug discovery. Its well-defined chemical properties, accessible synthesis, and, most critically, its specific interaction with the Cereblon E3 ligase, have established it as an indispensable building block for the development of PROTACs. The presence of the hydroxyl group provides a crucial point of attachment for creating bifunctional degraders, enabling the targeted destruction of disease-causing proteins. A thorough understanding of its chemical characteristics, as detailed in this guide, is fundamental for any researcher or scientist working to harness the power of targeted protein degradation.
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The Isoindole-1,3-dione Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindole-1,3-dione core, a bicyclic aromatic structure also known as phthalimide, stands as a cornerstone in medicinal chemistry. Its synthetic tractability and versatile pharmacophoric nature have propelled the development of a vast library of derivatives with a wide spectrum of biological activities. From the historical notoriety of thalidomide to the modern clinical success of its analogs like lenalidomide and pomalidomide in treating multiple myeloma, the therapeutic potential of this scaffold is undeniable. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of isoindole-1,3-dione derivatives, offering insights into the chemical nuances that govern their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.
The Versatile Isoindole-1,3-dione Core: A Foundation for Diverse Biological Activity
The fundamental structure of isoindole-1,3-dione consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and a nitrogen atom. The acidic proton on the imide nitrogen allows for facile substitution, providing a strategic handle for introducing a wide array of chemical moieties to modulate the molecule's physicochemical properties and biological targets. This inherent adaptability is a key reason for its "privileged" status in drug discovery, enabling chemists to fine-tune activity, selectivity, and pharmacokinetic profiles.
Anticancer Activity: A Dominant Therapeutic Pursuit
A primary focus of research on isoindole-1,3-dione derivatives has been their potential as anticancer agents, with studies revealing potent cytotoxic effects against a multitude of human cancer cell lines.[1]
Structure-Activity Relationship for Anticancer Effects
The anticancer activity of these derivatives is intricately linked to the nature and position of substituents on both the isoindole ring system and the N-substituted moiety.
-
Substituents on the Phenyl Ring of the Isoindole Core:
-
Electron-withdrawing groups , such as nitro groups, can enhance cytotoxic activity.
-
Halogenation of the phthalimide ring, particularly with bromine, has been shown to increase anticancer and other biological activities. Tetrabrominated derivatives have demonstrated greater efficacy than their tetrachlorinated counterparts.[2]
-
Electron-donating groups at specific positions can also positively influence activity. For instance, derivatives with a strongly electron-donating substituent at the 6-position have shown enhanced inhibitory effects.[3]
-
-
The N-Substituted Moiety: This is a critical determinant of anticancer potency and mechanism of action.
-
Analogs of Thalidomide: The classic examples, thalidomide and its more potent analogs lenalidomide and pomalidomide, feature a glutarimide ring attached to the nitrogen of the isoindole-1,3-dione. The primary mechanism of action for these compounds is the modulation of the cereblon (CRBN) E3 ubiquitin ligase complex.[4] This interaction leads to the ubiquitination and subsequent degradation of specific target proteins, resulting in anti-proliferative, anti-angiogenic, and immunomodulatory effects.[5]
-
Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl groups at the N-position has yielded compounds with significant anticancer activity. For example, bulky substitutions on a phenyl ring attached to the nitrogen, such as di-isopropyl groups, can force a perpendicular conformation between the isoindole and phenyl rings, which has been found to be critical for anti-microtubule activity.[6]
-
Silyl Ethers and Azido Groups: The presence of silyl ether groups (-OTBDMS and -OTMS) and azido groups in the N-substituent has been associated with potent anticancer activity.[7] Compounds containing both a silyl ether and a bromine atom have shown higher anticancer activity than the chemotherapy drug cisplatin against certain cancer cell lines.[8]
-
Quantitative Insights into Anticancer Activity
The following table summarizes the cytotoxic activity of selected isoindole-1,3-dione derivatives against various cancer cell lines, highlighting the impact of different structural modifications.
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound with azide and silyl ether | A549 (Lung) | 19.41 ± 0.01 | [9] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | 0.26 µg/mL | [10] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | 3.81 µg/mL | [10] |
| Thiazolidinone-phthalimide hybrid | Various | - | [11] |
| RSK2 Inhibitor | - | ~0.5 | [12][13] |
| Glycogen Synthase Kinase-3β Inhibitor | - | Nanomolar | [14][15] |
Mechanism of Action: Induction of Apoptosis
A common mechanism by which isoindole-1,3-dione derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] In vitro studies have shown that treatment with these compounds can lead to the upregulation of caspase-8, which in turn activates caspase-9, leading to a cascade of events culminating in apoptosis.[5]
Caption: Simplified signaling pathway of apoptosis induction by isoindole-1,3-dione derivatives.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
The anti-inflammatory properties of isoindole-1,3-dione derivatives have been extensively investigated, with many compounds demonstrating potent inhibition of key inflammatory mediators.
Structure-Activity Relationship for Anti-inflammatory Effects
-
Inhibition of TNF-α: Thalidomide and its analogs are known to suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. Structural modifications to the phthalimide ring can significantly enhance this inhibitory activity.[16]
-
Cyclooxygenase (COX) Inhibition: Many N-substituted isoindole-1,3-dione derivatives have been shown to inhibit COX enzymes, which are crucial for the production of prostaglandins involved in inflammation and pain. The nature of the N-substituent plays a key role in the potency and selectivity of COX inhibition.[17][18]
-
Aminoacetylenic Derivatives: A series of aminoacetylenic isoindoline-1,3-dione derivatives have been developed as anti-inflammatory agents. These compounds have been shown to reduce carrageenan-induced inflammation and modulate the production of pro- and anti-inflammatory cytokines.[17]
Antimicrobial Activity: A Broad Spectrum of Action
Isoindole-1,3-dione derivatives have also emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.
Structure-Activity Relationship for Antimicrobial Effects
-
Halogenation: As with anticancer activity, halogenation of the isoindole-1,3-dione moiety, particularly with bromine, enhances antimicrobial activity.[2]
-
Lipophilicity: Increased lipophilicity of the derivatives often correlates with improved antimicrobial and antileishmanial activity.[2]
-
Incorporation of Heterocycles: The synthesis of derivatives containing other heterocyclic rings, such as pyrazoline, isoxazoline, and pyrimidine, has yielded compounds with potent antibacterial and antifungal properties.
-
Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione Derivatives: These fused heterocyclic systems have demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) comparable to the standard antibiotic ciprofloxacin.[19]
Quantitative Insights into Antimicrobial Activity
| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference |
| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative (19l) | E. coli | 12.5 | [19] |
| Tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivative (19p) | S. aureus | 12.5 | [19] |
| Sulfonamido-clubbed isoindoline-1,3-dione | M. tuberculosis H37Rv | 10 | [20] |
| Nonfluorinated derivative of isoniazide | M. tuberculosis | 5 | [20] |
Acetylcholinesterase Inhibition: A Strategy for Neurodegenerative Diseases
A growing area of interest is the development of isoindole-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[21]
Structure-Activity Relationship for Acetylcholinesterase Inhibition
-
N-Benzyl Pyridinium Hybrids: A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids have shown potent AChE inhibitory activity, with some derivatives exhibiting significantly greater potency than the standard drug rivastigmine.[21]
-
Linker Length and Substituents: The length of the alkyl linker between the isoindole-1,3-dione core and other moieties, as well as the substituents on attached aromatic rings, are critical for optimizing AChE inhibitory activity. For example, para-fluoro and para-methyl substitutions on a benzyl moiety have been shown to improve activity.[21]
Quantitative Insights into Acetylcholinesterase Inhibitory Activity
| Compound ID/Class | IC50 (µM) | Reference |
| N-benzyl pyridinium hybrid (7a) | 2.1 | [21] |
| N-benzyl pyridinium hybrid (7f) | 2.1 | [21] |
| Derivative with phenyl substituent on piperazine (I) | 1.12 | [22][23] |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 0.9 - 19.5 | [24] |
| Rivastigmine (standard) | 11.07 | [21] |
Experimental Protocols
Synthesis of N-substituted Isoindole-1,3-dione Derivatives
The following is a general and widely used protocol for the synthesis of N-substituted isoindole-1,3-dione derivatives.[25]
Reaction Scheme:
Caption: General synthesis workflow for N-substituted isoindole-1,3-diones.
Materials:
-
Phthalic anhydride (1.0 equivalent)
-
Primary amine (e.g., ethanolamine, 1.0 equivalent)[26]
-
Toluene (or another suitable high-boiling solvent like glacial acetic acid)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a magnetically stirred solution of phthalic anhydride in toluene, add the primary amine.[26]
-
Reflux the reaction mixture for several hours (typically 3-6 hours, but can be longer). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[26]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted phthalic anhydride and the intermediate phthalamic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and n-hexane) to yield the pure N-substituted isoindole-1,3-dione.[25]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[27][28][29][30][31]
Principle:
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[31]
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
96-well microtiter plates
-
Isoindole-1,3-dione derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[28][30]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Include control wells with medium only (for blank measurements).[27]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the isoindole-1,3-dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[28] Alternatively, add 10 µL of MTT solution directly to the 100 µL of medium in each well.[27]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[27]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[28]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[28][29] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[27]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. The percentage of cell viability can be calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The isoindole-1,3-dione scaffold continues to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. The extensive body of research on its derivatives has provided a deep understanding of the structure-activity relationships that govern their diverse biological effects. The ability to systematically modify the core structure and its substituents allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Target-specific design: Moving beyond broad-spectrum cytotoxicity to the development of derivatives that selectively target specific enzymes or signaling pathways implicated in disease.
-
Combination therapies: Exploring the synergistic effects of isoindole-1,3-dione derivatives with existing therapeutic agents.
-
Overcoming drug resistance: Designing novel derivatives that can circumvent known mechanisms of drug resistance in cancer and infectious diseases.
-
Exploration of new therapeutic areas: Investigating the potential of these compounds for treating a wider range of diseases, including viral infections and neuroinflammatory disorders.
The continued exploration of the chemical space around the isoindole-1,3-dione core, guided by a thorough understanding of its structure-activity relationships, holds immense promise for the discovery of the next generation of innovative medicines.
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4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione CAS number 2460756-29-8
The Definitive Guide to CRBN-Mediated PROTAC Validation: Utilizing 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (CAS 2460756-29-8) as a Negative Control Scaffold
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. However, proving that a PROTAC operates via a bona fide catalytic degradation mechanism—rather than acting as a traditional inhibitor or inducing off-target cytotoxicity—requires rigorous mechanistic validation. This technical guide details the structural rationale, chemical properties, and experimental protocols for using 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (CAS 2460756-29-8)[1][2] as the definitive negative control scaffold for Cereblon (CRBN)-recruiting PROTACs.
Structural Biology & Mechanistic Causality
Why the Glutarimide Ring is Essential CRBN, the substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, binds to immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. The binding occurs within a highly conserved tri-tryptophan pocket (Trp380, Trp386, Trp400 in human CRBN). The glutarimide ring of active IMiDs is critical for this interaction. The imide nitrogen (NH) donates a hydrogen bond to the backbone carbonyl of His380, while the two flanking carbonyl groups act as hydrogen bond acceptors for the backbone amides of the CRBN pocket.
The Valerolactam Modification (CAS 2460756-29-8) CAS 2460756-29-8 replaces the standard glutarimide ring (2,6-dioxopiperidin-3-yl) with a valerolactam ring (2-oxopiperidin-3-yl)[3][4]. By removing one of the critical carbonyl groups, the compound loses its ability to form the essential hydrogen bonding network within the tri-tryptophan pocket.
This single-atom modification completely abrogates CRBN binding while preserving the physicochemical properties (lipophilicity, molecular weight, and spatial geometry) of the PROTAC. Consequently, PROTACs synthesized using this inactive scaffold (such as the dTAG-47-NEG control[5] or the XD2-162 napabucasin control[4][6]) will bind the target protein but fail to recruit CRBN, making them perfect negative controls to prove on-target degradation causality.
Chemical Profile & Specifications
To ensure accurate experimental design, it is critical to understand the quantitative and structural differences between the active E3 ligase ligand and the inactive control scaffold[7].
Table 1: Comparison of Active CRBN Ligand vs. Inactive Control Scaffold
| Property | Active Ligand (4-OH Thalidomide base) | Inactive Scaffold (CAS 2460756-29-8) |
| Chemical Name | 2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione |
| CAS Number | 5054-59-1 | 2460756-29-8 |
| Molecular Weight | 274.23 g/mol | 260.25 g/mol |
| CRBN Binding Affinity (Kd) | High (Low nM range) | Negligible (>10 µM) |
| Structural Difference | Glutarimide ring (Two C=O groups) | Valerolactam ring (One C=O group) |
| Application | E3 Ligase recruitment for active PROTACs | Synthesis of non-degrading negative controls |
Visualizing the Mechanism of Action
To understand the causality of the degradation failure, we must visualize the ternary complex formation. The following diagram illustrates why the valerolactam modification acts as a mechanistic dead-end.
Active PROTACs recruit CRBN for degradation, whereas valerolactam controls fail.
Experimental Workflow: The Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a robust PROTAC validation protocol must be a self-validating system. It is not enough to show that a PROTAC degrades a target; you must prove that the degradation is strictly dependent on the Ubiquitin-Proteasome System (UPS) and CRBN engagement. The use of an inactive PROTAC synthesized from CAS 2460756-29-8 is the gold standard for establishing this causality[4][8].
Step-by-step experimental workflow for validating CRBN-mediated PROTAC degradation.
Detailed Step-by-Step Methodology
Step 1: Synthesis of the PROTAC Pair Synthesize your active PROTAC using a standard CRBN ligand (e.g., pomalidomide or thalidomide). In parallel, synthesize the negative control PROTAC using CAS 2460756-29-8[7]. Ensure the linker length, attachment site, and target warhead remain perfectly identical to isolate the E3 ligase binding variable.
Step 2: Cell Culture and Treatment
-
Seed the target cell line (e.g., BxPC-3 cells for STAT3 degraders[4]) in 6-well plates at a density of 3 × 10⁵ cells/well and incubate overnight.
-
Prepare serial dilutions of both the active PROTAC and the inactive PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Treat the cells across a defined time-course (e.g., 4, 8, 12, and 24 hours) to capture the kinetics of degradation before secondary transcriptional effects occur.
Step 3: Mechanistic Competition Assays To prove causality, set up the following control wells alongside your active PROTAC treatments:
-
Proteasome Inhibition: Pre-treat cells with 1 µM MG132 or Bortezomib for 2 hours prior to adding the active PROTAC. This proves degradation relies on the 26S proteasome[6].
-
Neddylation Inhibition: Pre-treat cells with 1 µM MLN4924 for 2 hours to block cullin-RING ligase activation.
-
CRBN Competition: Pre-treat cells with a 10-fold molar excess of lenalidomide or pomalidomide for 2 hours to saturate the CRBN binding pockets, proving the PROTAC must bind CRBN to function[8].
Step 4: Lysis and Western Blotting
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 × g for 15 minutes at 4°C to clear the lysate.
-
Quantify protein concentration using a BCA assay.
-
Resolve 20-30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe for the target protein, CRBN, and a stable loading control (e.g., GAPDH or β-actin).
Data Interpretation & Trustworthiness
A scientifically rigorous PROTAC must yield the following specific readouts to be considered validated:
-
Active PROTAC: Should demonstrate dose-dependent and time-dependent depletion of the target protein. At very high concentrations, it may exhibit the "hook effect" (reduced degradation due to the formation of binary complexes instead of the required ternary complexes).
-
Inactive PROTAC (CAS 2460756-29-8): Must show zero degradation of the target protein at all tested concentrations. If degradation occurs with the inactive PROTAC, the mechanism is not CRBN-mediated and is likely an artifact, intrinsic warhead instability, or off-target toxicity[4][5].
-
Competition Assays: Degradation by the active PROTAC must be completely rescued by pre-treatment with MG132, MLN4924, and excess lenalidomide[6].
By utilizing CAS 2460756-29-8 as the foundational building block for negative controls, researchers establish a self-validating system that guarantees the trustworthiness and mechanistic accuracy of their targeted protein degradation data.
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role of cereblon (CRBN) in thalidomide analog activity
An In-depth Technical Guide to the Role of Cereblon (CRBN) in Thalidomide Analog Activity
Abstract
The discovery of Cereblon (CRBN) as the direct molecular target of thalidomide and its analogs has revolutionized our understanding of these powerful therapeutic agents and has catalyzed the field of targeted protein degradation. Originally marked by the tragedy of its teratogenic effects, thalidomide has been repurposed for the treatment of various hematological malignancies, most notably multiple myeloma.[1][2] This guide provides a comprehensive technical overview of the central role CRBN plays in the mechanism of action of thalidomide-based drugs, including Immunomodulatory Drugs (IMiDs) and the next-generation Cereblon E3 Ligase Modulating Drugs (CELMoDs). We will dissect the molecular machinery, explore the "molecular glue" concept, detail the landscape of neosubstrate degradation, and present validated experimental protocols for researchers and drug development professionals.
The CRL4^CRBN^ E3 Ubiquitin Ligase: The Core Machinery
At the heart of thalidomide analog activity lies the Cullin-RING E3 ubiquitin ligase complex. E3 ligases are critical components of the ubiquitin-proteasome system (UPS), responsible for identifying and marking specific substrate proteins with ubiquitin for subsequent degradation by the proteasome. The specific complex hijacked by thalidomide analogs is CRL4^CRBN^, which is composed of four key proteins:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[1]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[1]
-
Ring-Box Protein 1 (RBX1): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin.[1][3]
-
Cereblon (CRBN): The substrate receptor, which directly determines the specificity of the complex by binding to target proteins.[1][4]
In its native state, this complex ubiquitinates a set of endogenous substrates, regulating various cellular processes. The transformative discovery was that thalidomide and its derivatives do not inhibit this complex but rather commandeer it for a new purpose.
Caption: The core components of the CRL4^CRBN^ E3 ubiquitin ligase complex.
Mechanism of Action: A Tale of a Molecular Glue
Thalidomide analogs function as "molecular glues." Instead of inhibiting an enzyme's active site, they bind to a protein and induce a new protein-protein interaction.[2][3] This process fundamentally alters the function of the target protein.
-
Binding to CRBN: The glutarimide ring of the thalidomide analog inserts into a specific hydrophobic pocket on the Thalidomide-Binding Domain (TBD) of CRBN. This pocket is notably formed by three tryptophan residues, creating a "tri-Trp pocket."[5][6][7] The phthalimide (or isoindolinone) ring of the drug remains exposed to the solvent.[6]
-
Creation of a Neomorphic Surface: This binding event induces a conformational change in the CRBN surface, creating a new, or "neomorphic," binding interface.[3][8]
-
Neosubstrate Recruitment: This new surface has a high affinity for proteins that CRBN would not normally recognize. These newly recruited proteins are termed "neosubstrates."
-
Ubiquitination and Degradation: Once the neosubstrate is brought into proximity with the rest of the E3 ligase machinery, it is poly-ubiquitinated by the recruited E2 enzyme and subsequently targeted for degradation by the 26S proteasome.
Caption: The molecular glue mechanism of thalidomide analogs.
The Neosubstrate Landscape: From Cancer to Teratogenicity
The specific neosubstrates degraded determine the drug's therapeutic effects and toxicities. Different analogs exhibit distinct neosubstrate profiles, which accounts for their varied clinical applications and side-effect profiles.[2][9]
| Thalidomide Analog | Primary Neosubstrate(s) | Associated Disease / Effect |
| Lenalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Multiple Myeloma[2][6][10] |
| Casein Kinase 1α (CK1α) | Myelodysplastic Syndrome (del(5q))[3][4] | |
| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | Multiple Myeloma[2][6] |
| CC-885 (CELMoD) | GSPT1 | Acute Myeloid Leukemia[4] |
| Thalidomide | SALL4 | Teratogenicity (Phocomelia)[1] |
Anti-Myeloma Activity: The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of lenalidomide and pomalidomide.[2][6] This leads to the direct killing of myeloma cells through the downregulation of critical survival factors, including Interferon Regulatory Factor 4 (IRF4) and MYC.[4][10]
Expanding the Landscape: High-throughput proteomic approaches have revealed that the CRBN neosubstrate landscape is vast and includes many proteins that lack the previously identified "degron" motif, opening new avenues for therapeutic targeting.[11][12][13][14]
Clinical Significance and Mechanisms of Resistance
The clinical efficacy of IMiDs is intrinsically linked to the CRBN pathway.
CRBN Expression: A robust expression of CRBN is often a prerequisite for response. Multiple studies have shown that high baseline CRBN mRNA or protein levels in multiple myeloma patients correlate with improved clinical responses and better progression-free survival when treated with IMiDs.[15][16][17] Conversely, patients with very low CRBN expression are often non-responsive.[15]
Acquired Resistance: The emergence of drug resistance is a major clinical challenge. The primary mechanisms involve disruption of the drug's core pathway:
-
Downregulation of CRBN: The most common mechanism is the decreased expression of CRBN, making the cell insensitive to the drug.[2][18]
-
CRBN Mutations: Acquired mutations in the CRBN gene, particularly in the drug-binding pocket or regions affecting protein stability, can prevent the molecular glue interaction.[3][19] The frequency of these mutations increases as patients progress through therapies from lenalidomide to the more potent pomalidomide.[19]
-
Substrate Competition: Overexpression of a non-essential neosubstrate can act as a "sink," competing for the limited pool of drug-bound CRBN and thereby preventing the degradation of essential therapeutic targets like IKZF1.[9][18]
Overcoming Resistance: Next-generation CELMoDs, such as iberdomide and mezigdomide, exhibit higher binding affinity for CRBN.[3] This increased potency can sometimes overcome resistance mechanisms, particularly in cases where resistance is partial or driven by mutations that weaken, but do not completely abolish, IMiD binding.[3]
Key Experimental Methodologies: A Practical Guide
Validating the interaction between a compound, CRBN, and its neosubstrates requires a multi-faceted approach. Here we outline core, field-proven protocols.
Part A: Quantifying CRBN-Ligand Binding Affinity
Determining if and how strongly a compound binds to CRBN is the foundational first step.
-
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy). It is considered the gold standard for affinity determination.[20]
-
Methodology:
-
Sample Preparation: Prepare a solution of purified recombinant CRBN protein (often as a more stable complex with DDB1) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare the thalidomide analog in the identical, matched buffer. Degas both solutions thoroughly.
-
ITC Experiment: Load the CRBN-DDB1 solution into the sample cell of the ITC instrument. Load the compound solution into the injection syringe.
-
Titration: Perform a series of small, precise injections of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat-change peaks and fit them to a binding model to derive the dissociation constant (Kd). A control titration of the compound into buffer alone is essential to subtract the heat of dilution.
-
-
Principle: A high-throughput method ideal for screening. It measures the ability of an unlabeled test compound to displace a known, fluorescently labeled CRBN ligand (tracer). Binding of the large CRBN protein to the small tracer slows its rotation, increasing the polarization of its emitted light. A competitor compound will displace the tracer, which will then tumble freely, decreasing the polarization.[21]
-
Methodology:
-
Assay Setup: In a microplate, prepare a reaction mixture containing purified CRBN-DDB1 complex and a fluorescent tracer (e.g., FITC-thalidomide) at fixed concentrations.
-
Competition: Add increasing concentrations of the unlabeled test compound. Include DMSO-only (no competition) and tracer-only (no protein) controls.
-
Incubation: Allow the reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Convert the polarization signal to percent inhibition and plot against the competitor concentration to determine the IC50.
-
Caption: Workflow for a competitive Fluorescence Polarization (FP) binding assay.
Part B: Assessing Neosubstrate Degradation in Cells
Confirming that CRBN binding translates to the degradation of a target protein within a cellular context is the critical next step.
-
Principle: A widely used, antibody-based technique to visualize and semi-quantify the depletion of a specific protein of interest.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) at an appropriate density. Treat with a dose-response of the test compound for a set time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the neosubstrate of interest (e.g., anti-IKZF1, anti-IKZF3).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-Actin) to confirm equal protein loading across lanes.
-
-
Principle: Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify thousands of proteins simultaneously, providing an unbiased view of all degradation events induced by a compound.[9][11][12]
-
Methodology:
-
Experimental Design: Culture cells (e.g., NB-4, Huh-7) and treat with the test compound, a vehicle control, and often a control where ubiquitination is inhibited (e.g., with MLN4924) to confirm the degradation is UPS-dependent. Perform in biological triplicate.
-
Sample Preparation: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer. Data-Independent Acquisition (DIA-MS) is a powerful technique for this application, offering comprehensive quantification.[11][12]
-
Data Processing: Process the raw MS data using specialized software (e.g., Spectronaut, MaxQuant). This involves peptide identification, protein inference, and label-free quantification.
-
Differential Abundance Analysis: Perform statistical analysis to identify proteins whose abundance significantly decreases upon compound treatment compared to the vehicle control. These are your candidate neosubstrates.
-
Validation: Candidate neosubstrates must be validated using an orthogonal method, such as Western blotting (Protocol 3).
-
Caption: A typical proteomics workflow for neosubstrate discovery.
Part C: In Vivo Model Systems
-
Principle: To evaluate the anti-tumor activity of a thalidomide analog in a living organism. Human cancer cells are implanted into immunodeficient mice, which are then treated with the compound.[22][23]
-
Methodology:
-
Cell Implantation: Subcutaneously inject human multiple myeloma cells (e.g., MM.1S) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses). Administer the drug via a clinically relevant route (e.g., oral gavage) on a defined schedule.
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight and overall health throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors can be excised for downstream pharmacodynamic analysis (e.g., Western blot for neosubstrate degradation).
-
-
Principle: The zebrafish embryo is a rapid, cost-effective in vivo model for assessing developmental toxicity, a key historical aspect of thalidomide.[5][24] It is also used to screen for anti-angiogenic and anti-inflammatory effects.[24][25]
-
Methodology:
-
Embryo Collection: Collect freshly fertilized zebrafish embryos.
-
Compound Exposure: At a few hours post-fertilization, place embryos into a multi-well plate containing embryo medium with a range of concentrations of the test compound.
-
Incubation and Observation: Incubate the embryos at 28.5°C. Observe and score them daily under a stereomicroscope for developmental defects, paying close attention to fin and limb development, which are particularly sensitive to thalidomide-induced teratogenicity.[5]
-
Specialized Assays: Utilize transgenic zebrafish lines, such as fli1:EGFP (marks endothelial cells), to specifically assess anti-angiogenic effects by observing disruptions in blood vessel formation.[24]
-
Conclusion and Future Perspectives
Cereblon has been unequivocally established as the central mediator of both the therapeutic and toxic effects of thalidomide and its analogs. The "molecular glue" mechanism, whereby these drugs remodel the substrate specificity of the CRL4^CRBN^ E3 ligase, represents a paradigm shift in pharmacology. This understanding has not only explained a decades-old mystery but has also launched the burgeoning field of targeted protein degradation.
The future of this field is focused on the rational design of next-generation molecular glues. Key challenges and opportunities include:
-
Expanding the Target Space: Designing novel glues that can recruit and degrade previously "undruggable" proteins, such as transcription factors and scaffolding proteins, for which traditional inhibitors are difficult to develop.[12][26]
-
Improving Selectivity: Fine-tuning the chemical structures of degraders to achieve highly selective degradation of a desired neosubstrate while avoiding off-target degradation of proteins like IKZF1/3 or SALL4, thereby separating therapeutic efficacy from toxicity.[26][27]
-
Predictive Modeling: Integrating structural biology, proteomics data, and machine learning to build models that can predict the neosubstrate profile of a given compound, accelerating the design-test-learn cycle.[14]
The journey of thalidomide—from sedative to teratogen to a cornerstone of cancer therapy and a tool for chemical biology—is a powerful testament to the importance of fundamental mechanistic research. The continued exploration of the CRBN-ligand-neosubstrate axis promises to deliver a new generation of precisely targeted therapeutics.
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Advanced Application Note: Utilizing 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione in PROTAC Cell Culture Assays
Executive Summary & Scientific Rationale
In the rapidly evolving field of Targeted Protein Degradation (TPD), the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase is predominantly achieved using immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide. However, these classical ligands rely on a glutarimide ring (2,6-dioxopiperidine), which is a cyclic imide highly susceptible to aqueous hydrolysis. This hydrolytic instability severely limits the half-life of Proteolysis Targeting Chimeras (PROTACs) in extended cell culture assays and in vivo models.
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione represents a next-generation structural evolution. By replacing the labile glutarimide with a δ-valerolactam (2-oxopiperidine) ring, the molecule becomes a cyclic amide, granting it profound resistance to hydrolytic ring-opening while preserving the critical spatial geometry required to bind the tri-tryptophan pocket of CRBN. The 4-hydroxyl group on the isoindole-1,3-dione (phthalimide) core serves as the optimal synthetic vector for linker attachment.
As a Senior Application Scientist, I have designed this guide to detail the precise deployment of valerolactam-based PROTACs in cell culture, emphasizing the causality behind protocol steps and establishing a self-validating experimental system.
Mechanistic Architecture
The efficacy of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione derivatives relies on their ability to act as catalytic proximity-inducers. Unlike traditional occupancy-driven inhibitors, these molecules do not need to inhibit the target's active site; they merely need to bring the target into the ubiquitination zone of the CRBN-Cullin 4A complex.
According to structural studies on the [4], the valerolactam ring docks into the CRBN CULT domain. While it loses one hydrogen bond compared to glutarimide (due to the missing carbonyl), the resulting increase in lipophilicity enhances cellular permeability, offsetting the slight reduction in binary binding affinity.
Caption: Mechanism of Valerolactam-PROTAC targeted protein degradation via CRBN.
Quantitative Comparison: Valerolactam vs. Glutarimide
To understand the experimental behavior of these compounds, it is critical to compare their physicochemical parameters.
| Parameter | Glutarimide Moiety (Standard) | Valerolactam Moiety (2-oxopiperidine) | Mechanistic Consequence in Cell Culture |
| Aqueous Half-Life (pH 7.4) | ~12 - 24 hours | > 14 days | Valerolactam prevents rapid imide ring-opening, ensuring stable dosing in multi-day assays. |
| CRBN Binding Affinity ( Kd ) | ~1.5 μM | ~4.2 μM | Loss of one carbonyl H-bond slightly reduces affinity but maintains robust ternary complex formation. |
| Lipophilicity (cLogP impact) | Baseline | +0.5 to +0.8 | Increased lipophilicity enhances passive membrane diffusion, lowering the required cellular dose. |
| Off-target Teratogenicity | High (SALL4 degradation) | Significantly Reduced | Altered pocket occupancy shifts the neo-substrate degradation profile, reducing off-target toxicity. |
Cell Culture Protocol: The Self-Validating System
When evaluating a PROTAC synthesized from 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione [3], observing a reduction in target protein levels is insufficient to claim targeted degradation. The loss of protein could be due to transcriptional downregulation, off-target cytotoxicity, or caspase cleavage.
To ensure Trustworthiness , the following protocol is designed as a self-validating system . It uses the unconjugated 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione building block as an exact thermodynamic competitor to prove CRBN engagement.
Phase 1: Compound Preparation & Seeding
-
Reconstitution : Dissolve the valerolactam-PROTAC and the unconjugated 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (control) in anhydrous, cell-culture grade DMSO to a 10 mM stock.
-
Causality: Valerolactam PROTACs are highly lipophilic. Ambient moisture absorbed by standard DMSO will cause micro-precipitation of the compound, leading to inaccurate dosing and artificially low DC50 (half-maximal degradation concentration) calculations.
-
-
Cell Seeding : Seed the target cell line (e.g., HEK293T or specific disease models) in 6-well plates at 5×105 cells/well. Incubate at 37°C, 5% CO2 for 24 hours to reach ~70% confluency.
Phase 2: Mechanistic Pre-Treatment (The Validation Matrix)
Before adding the PROTAC, establish the mechanistic control wells. Pre-treat designated wells for 2 hours with the following:
-
Control A (Proteasome Blockade) : 10 μM MG132.
-
Control B (Cullin-RING Blockade) : 1 μM MLN4924 (Neddylation inhibitor).
-
Control C (Exact CRBN Competition) : 10 μM unconjugated 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione.
-
Causality: Using the exact unconjugated valerolactam monomer rather than standard pomalidomide ensures a 1:1 kinetic match for the CRBN binding pocket. If the PROTAC degrades the target via CRBN, the excess monomer will saturate the E3 ligase, preventing ternary complex formation and rescuing the target protein.
-
Phase 3: PROTAC Treatment & The "Hook Effect"
-
Dosing : Treat the cells with a logarithmic concentration gradient of the PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 μM, 10 μM).
-
Solvent Control : Ensure the final DMSO concentration across all wells is strictly normalized to 0.1% (v/v) .
-
Causality: DMSO concentrations >0.1% induce cellular stress responses and alter ubiquitin-proteasome system (UPS) dynamics, which can mask or artificially amplify degradation readouts.
-
-
Incubation : Incubate for 4 to 12 hours.
-
Causality: PROTACs act catalytically. Extended incubations (e.g., 48 hours) often result in transcriptional rebound (re-synthesis of the target) or cell death, confounding the primary degradation data.
-
Caption: Step-by-step cell culture workflow for validating PROTAC degraders.
Troubleshooting & Data Interpretation
-
The Hook Effect (Prozone Effect) : If you observe excellent degradation at 100 nM, but a complete loss of degradation at 10 μM, you are witnessing the Hook Effect.
-
Causality: At high concentrations, the PROTAC saturates both the target protein and the CRBN ligase independently, forming non-productive binary complexes (Target-PROTAC and CRBN-PROTAC) rather than the required ternary complex (Target-PROTAC-CRBN).
-
-
Failure to Degrade Despite Binding : If the valerolactam PROTAC binds the target but fails to degrade it, the linker length or attachment geometry at the 4-hydroxyl position may be incorrect. The valerolactam ring alters the exit vector slightly compared to glutarimide; therefore, linker optimization (PEG vs. Alkyl) must be re-evaluated empirically.
-
Validation Confirmation : The assay is only considered successful and validated if the target protein is depleted in the PROTAC-only well, but fully rescued in the wells pre-treated with MG132, MLN4924, and the unconjugated valerolactam monomer.
References
Application Note: A Comprehensive Guide to In Vivo Preclinical Studies with Thalidomide Analogs (IMiDs/CELMoDs)
Introduction: From Tragedy to Targeted Therapeutics
Thalidomide's journey from a sedative linked to severe birth defects to a cornerstone of cancer therapy is a remarkable story in pharmacology.[1][2] Initially marketed in the 1950s for morning sickness, its devastating teratogenic effects led to its withdrawal.[2][3] However, subsequent research uncovered its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties, leading to its repurposing for conditions like erythema nodosum leprosum and, most notably, multiple myeloma (MM).[1][4][5]
This revival spurred the development of structural analogs, known as Immunomodulatory Drugs (IMiDs®) or Cereblon E3 Ligase Modulation Drugs (CELMoDs), such as lenalidomide and pomalidomide.[5][6] These second and third-generation compounds were engineered to enhance therapeutic activity and mitigate some of the parent drug's toxicities.[4] The central mechanism for this class of drugs is their ability to bind to the protein Cereblon (CRBN).[7][8] This binding effectively hijacks the CRL4-CRBN E3 ubiquitin ligase complex, redirecting it to degrade specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells.[9][10]
This application note provides a detailed guide for researchers and drug development professionals on designing and executing robust in vivo studies with thalidomide analogs. It emphasizes the causal logic behind protocol design, from model selection to endpoint analysis, to ensure scientifically sound and reproducible outcomes.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Understanding the mechanism of action is critical to designing meaningful in vivo experiments. Thalidomide analogs do not act as classical inhibitors; they are molecular glues that modulate the function of an E3 ubiquitin ligase.
The process unfolds as follows:
-
Binding to Cereblon (CRBN): The thalidomide analog binds to a specific pocket on CRBN, which serves as the substrate receptor for the Cullin 4-RING E3 ligase (CRL4) complex.[8]
-
Altered Substrate Specificity: This binding event changes the conformation of the CRBN substrate-binding surface, creating a novel interface.
-
Neosubstrate Recruitment: This new surface recruits proteins not normally targeted by CRBN, such as IKZF1 and IKZF3.[10]
-
Ubiquitination and Degradation: The CRL4-CRBN complex polyubiquitinates the recruited neosubstrate, marking it for degradation by the 26S proteasome.[9]
-
Therapeutic Effect: The degradation of these key transcription factors leads to downstream effects, including apoptosis of myeloma cells and T-cell co-stimulation, resulting in potent anti-tumor and immunomodulatory activity.[11][12]
Preclinical In Vivo Model Selection: A Critical Decision Point
The choice of animal model is paramount and is complicated by well-documented species-specific differences in response to thalidomide and its analogs.
Causality Behind Model Choice: The primary reason for species-specific sensitivity lies within the Cereblon protein itself. Murine CRBN contains an isoleucine at position 391, whereas human CRBN has a valine.[13] This single amino acid difference prevents effective binding of the drugs in mice, rendering them largely insensitive to the anti-myeloma and teratogenic effects seen in humans.[13] Therefore, standard syngeneic mouse models are often unsuitable for efficacy studies without genetic modification.
| Model Type | Species | Typical Application | Key Considerations & Rationale |
| Tumor Xenograft | Immunodeficient Mice (Nude, SCID, NSG) | Anti-cancer efficacy (e.g., Multiple Myeloma, Prostate Cancer) | Rationale: Bypasses the need for a functional murine CRBN by using human cancer cells. Limitations: Lacks a competent immune system, making it difficult to assess immunomodulatory effects.[4][14][15] |
| Syngeneic (Modified) | Mouse (Genetically Engineered) | Immunomodulatory effects, Combination therapies | Rationale: A competent immune system allows for studying T-cell activation. Requires mouse models expressing a "humanized" or mutated (I391V) CRBN to confer drug sensitivity.[13] |
| Inflammation Models | Mouse, Rat | Anti-inflammatory activity | Rationale: Some anti-inflammatory pathways (e.g., TNF-α suppression) are conserved. Models like LPS-induced lung inflammation or carrageenan-induced paw edema are effective.[16][17] |
| Angiogenesis Models | Rabbit, Zebrafish (fli1:EGFP) | Anti-angiogenic properties | Rationale: These species are sensitive to the anti-angiogenic effects. The rabbit corneal micropocket assay is a classic model. Transgenic zebrafish allow for direct visualization of vascular disruption.[2][18] |
| Teratogenicity Models | Rabbit, Chick, Zebrafish | Developmental Toxicity | Rationale: Rodents are resistant to thalidomide-induced limb defects. Rabbits, chicks, and zebrafish are sensitive and established models for assessing teratogenicity.[18][19][20] |
Experimental Design and Protocols
A well-designed in vivo study follows a logical workflow from preparation to analysis. This ensures that the data collected is robust, reproducible, and directly addresses the scientific question.
Compound Formulation and Dosing
Rationale: Thalidomide analogs often exhibit poor aqueous solubility. A stable, homogenous, and non-toxic formulation is essential for accurate and reproducible dosing. The choice of vehicle and route of administration can significantly impact bioavailability and, consequently, study outcomes.[21][22]
Protocol: Formulation Preparation (Example)
-
Vehicle Selection: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. For compounds requiring it, a solution of 5% DMSO, 40% PEG300, and 55% water can be used. Self-Validation: Always test the vehicle alone in a control group to ensure it has no biological effect.
-
Calculation: Calculate the required amount of analog based on the highest dose, number of animals, and dosing volume (typically 10 mL/kg for mice via oral gavage).
-
Preparation: Weigh the compound accurately. Create a paste by adding a small amount of the vehicle.
-
Suspension: Gradually add the remaining vehicle while continuously mixing (e.g., vortexing, sonicating) to create a uniform suspension.
-
Storage: Prepare fresh daily if stability is unknown. Store protected from light. Keep the suspension mixed during dosing to prevent settling.
| Analog | Species | Dose Range (mg/kg) | Route | Study Type | Reference(s) |
| Thalidomide | Mouse | 20 - 50 | p.o., i.p. | Anti-tumor | [21][23] |
| Lenalidomide | Mouse | 1 - 25 | i.p., p.o. | Anti-tumor | [13][14][24] |
| Pomalidomide | Mouse | 0.5 - 30 | i.p. | Anti-tumor, Anti-inflammatory | [25] |
Protocol: In Vivo Efficacy in a Multiple Myeloma Xenograft Model
Rationale: This protocol outlines a standard approach to assess the anti-tumor efficacy of a thalidomide analog using human MM cells in immunodeficient mice. This model directly tests the drug's effect on human target cells in vivo.
Step-by-Step Methodology:
-
Animal Handling: Use 6-8 week old female SCID or NSG mice. Allow a 1-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture human multiple myeloma cells (e.g., NCI-H929, MM.1S) under standard conditions.[14][15] Harvest cells during the logarithmic growth phase.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100 µL (5-10 x 10^6 cells) into the right dorsal flank of each mouse.
-
Tumor Monitoring: Begin monitoring tumor growth 5-7 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[26][27]
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Analog X at low dose, Analog X at high dose; n=8-10 mice/group). This ensures an unbiased starting point for all groups.
-
Treatment: Administer the prepared compound formulation or vehicle control according to the planned schedule (e.g., daily intraperitoneal injection, 5 days/week).[23][24]
-
In-Life Data Collection: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint Criteria: Define humane endpoints, such as tumor volume exceeding 2000 mm³, >20% body weight loss, or other signs of distress. Euthanize animals when they reach these endpoints. The time to reach this endpoint is used for survival analysis.
-
Tissue Harvest: At the end of the study, euthanize all remaining animals. Collect blood via cardiac puncture for PK/biomarker analysis. Surgically excise tumors, weigh them, and divide them for various downstream analyses (histology, Western blot, etc.).
Toxicity and Safety Monitoring
Rationale: Assessing toxicity is as crucial as measuring efficacy. This ensures that the observed anti-tumor effects are not simply due to a general poisoning of the animal. Comprehensive monitoring provides a translatable safety profile.
-
Daily Clinical Observations: Monitor for changes in posture, activity, grooming, and breathing.[17]
-
Body Weight: A weight loss of over 15-20% is a common sign of significant toxicity and often serves as a humane endpoint.[26]
-
Hematology (Complete Blood Count): At termination, collect blood in EDTA tubes to assess changes in red blood cells, white blood cells, and platelets.
-
Serum Biochemistry: Analyze serum for markers of liver function (ALT, AST) and kidney function (BUN, creatinine).[17]
-
Histopathology: Fix major organs (liver, kidney, spleen, heart, lungs) in 10% neutral buffered formalin for paraffin embedding, sectioning, and H&E staining to identify any pathological changes.[17]
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Rationale: PK/PD analysis links drug exposure to its biological effect. This is especially important for thalidomide analogs due to significant interspecies differences in metabolism.[21][28] A mouse may clear a drug much faster than a human, requiring different dosing strategies to achieve a therapeutic concentration.
-
Pharmacokinetics (PK): In a satellite group of animals, collect blood at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24h) after a single dose.[22] Quantify the drug concentration in plasma using LC-MS/MS to determine parameters like Cmax, Tmax, half-life (t½), and bioavailability.
-
Pharmacodynamics (PD): At the study endpoint, analyze tumor tissue to confirm the drug's mechanism of action.
-
Western Blot: Homogenize a portion of the tumor to measure the degradation of target proteins like IKZF1 and IKZF3. A reduction in these proteins in the treated group versus the vehicle group validates the on-target effect.[9]
-
Immunohistochemistry (IHC): Stain tumor sections for markers of angiogenesis (CD31) to assess anti-angiogenic effects or immune cell infiltration (CD8 for cytotoxic T-cells) to measure immunomodulatory activity.[23][25]
-
Conclusion
In vivo evaluation of thalidomide analogs is a complex but essential process in preclinical drug development. The unique history and species-specific mechanism of this drug class demand a scientifically rigorous and logically justified approach. By carefully selecting the appropriate animal model, designing robust protocols that include both efficacy and safety endpoints, and validating the mechanism of action through PK/PD studies, researchers can generate high-quality, translatable data. This comprehensive approach is critical for advancing the next generation of CELMoDs from the laboratory to the clinic.
References
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- Liu, Y., et al. (2014). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal.
- Fakruddin, M., et al. (2015). Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Current Cancer Drug Targets.
- de Souza, V. R., et al. (2015). High Anti-Inflammatory Activity and Low Toxicity of Thalidomide Analogs. ResearchGate.
- Dumas, M., et al. (2007). Novel thalidomide analog inhibits tumor-induced angiogenesis in mouse model. Cancer Research.
- Ocio, E. M., et al. (2015). Anti-Cancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogs. Oncotarget.
- Knight, R. (2005). Thalidomide Analogues as Anticancer Drugs. Current Cancer Therapy Reviews.
- El-Awady, R., et al. (2017). Anticancer effects of novel thalidomide analogs in A549 cells through inhibition of vascular endothelial growth factor and matrix metalloproteinase-2. European Journal of Pharmaceutical Sciences.
- Lepper, E. R., et al. (2004). Thalidomide Pharmacokinetics and Metabolite Formation in Mice, Rabbits, and Multiple Myeloma Patients. Clinical Cancer Research.
- Beedie, S. L., et al. (2016). In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems. Oncotarget.
- Jackson, G., et al. (2018). Thalidomide-type teratogenicity: structure–activity relationships for congeners. Scientific Reports.
- Zahran, M. A., et al. (2015). Anti-inflammatory effect of thalidomide dithiocarbamate and dithioate analogs. Chemico-Biological Interactions.
- National Cancer Institute. (2016). Thalidomide Analogs that Inhibit Inflammation and Angiogenesis. NIH.
- Krönke, J., et al. (2017). Generation of a Lenalidomide-Sensitive Mouse Model for Multiple Myeloma By Expression of the Crbn I391V Mutant in Mopc-315.BM Cells. Blood.
- Choi, S., et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. Blood Advances.
- National Cancer Institute. (2023). Discovery And Diversion of E3 Ligases that Recognize and Remove Damaged Proteins in Cancer. NIH.
- Lombardo, E., et al. (2016). Thalidomide analogues: Tumor necrosis factor-alpha inhibitors and their evaluation as anti-inflammatory agents. European Journal of Pharmaceutical Sciences.
- Wurz, R. P., et al. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Journal of Medicinal Chemistry.
- Escors, D., et al. (2015). In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone. Haematologica.
- Al-Ani, A., et al. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub.
- Wikipedia contributors. (2023). Cereblon E3 ligase modulator. Wikipedia.
- Therapontos, C., et al. (2009). Thalidomide induces limb defects by preventing angiogenic outgrowth during early limb formation. Proceedings of the National Academy of Sciences.
- ResearchGate. (n.d.). Thalidomide inhibits E3 ubiquitin ligase activity of the... ResearchGate.
- Teo, S. K., et al. (2012). Pharmacokinetics and tissue disposition of lenalidomide in mice. Cancer Chemotherapy and Pharmacology.
- Lepper, E. R., et al. (2004). Thalidomide Pharmacokinetics and Metabolite Formation in Mice, Rabbits, and Multiple Myeloma Patients. ResearchGate.
- Li, F., et al. (2018). Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes. Xenobiotica.
- Gnoni, A., et al. (2016). The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells. Haematologica.
- D'Amato, R. J., et al. (2003). Immunomodulatory analogs of thalidomide inhibit growth of Hs Sultan cells and angiogenesis in vivo. Leukemia.
- Gordon, S. R., et al. (2018). Pomalidomide Inhibits PD-L1 Induction to Promote Antitumor Immunity. Cancer Immunology Research.
- Mahony, C., et al. (2013). Pomalidomide is nonteratogenic in chicken and zebrafish embryos and nonneurotoxic in vitro. Proceedings of the National Academy of Sciences.
- Al-Hujaily, E. M., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Medicinal Chemistry.
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Application Notes and Protocols for 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione as an E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2] 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, a hydroxylated analog of thalidomide, has emerged as a key building block in this endeavor.[3] This molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely exploited E3 ligases in TPD.[4]
This comprehensive guide provides an in-depth exploration of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, from its fundamental mechanism of action to detailed, field-proven protocols for its application in key biochemical and cellular assays. As a Senior Application Scientist, my objective is to not only provide step-by-step instructions but also to impart the underlying scientific rationale, enabling researchers to adeptly troubleshoot and adapt these methodologies for their specific research needs.
I. Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione functions by binding to the substrate receptor Cereblon (CRBN), a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5] In its native state, this complex polyubiquitinates specific proteins, marking them for degradation by the 26S proteasome. The binding of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione to CRBN modulates the substrate specificity of the ligase, enabling the recruitment and subsequent degradation of neosubstrates.[5]
In the context of a PROTAC, this molecule serves as the E3 ligase-recruiting moiety. The PROTAC, a heterobifunctional molecule, simultaneously binds to the target protein of interest (POI) and CRBN, inducing the formation of a ternary complex.[6] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and proteasomal degradation.[6]
Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.
II. Synthesis and Chemical Properties
While numerous synthetic routes to thalidomide and its analogs have been reported, a common approach for the synthesis of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione involves the condensation of 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride.[7]
General Synthesis Strategy:
-
Reaction: 3-hydroxyphthalic anhydride is reacted with 3-aminopiperidine-2,6-dione hydrochloride.
-
Solvent and Base: The reaction is typically carried out in a high-boiling point solvent such as acetic acid or toluene, with a base like potassium acetate or triethylamine to neutralize the hydrochloride salt.[7]
-
Conditions: The reaction mixture is heated to reflux for several hours to drive the condensation and cyclization.[7]
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione.
Table 1: Physicochemical Properties of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂O₅ | |
| Molecular Weight | 274.23 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| CAS Number | 5054-59-1 |
III. Application Notes and Experimental Protocols
The following protocols provide a robust framework for characterizing the interaction of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione with CRBN and for assessing its utility in PROTAC-mediated protein degradation.
A. Biochemical Assays
This competitive binding assay is a powerful tool for determining the binding affinity of a test compound to the CRBN-DDB1 complex.[8]
Principle: The assay utilizes a terbium (Tb)-labeled anti-tag antibody that binds to a tagged CRBN-DDB1 protein complex (donor) and a fluorescently labeled tracer ligand (e.g., a fluorescein-labeled thalidomide analog) that binds to CRBN (acceptor). When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high TR-FRET signal. A test compound that competes with the tracer for binding to CRBN will disrupt this proximity, leading to a decrease in the TR-FRET signal.
Figure 2: Principle of the competitive TR-FRET binding assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20.
-
Prepare a 2X working solution of tagged CRBN-DDB1 complex and Tb-labeled anti-tag antibody in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer.
-
Prepare a serial dilution of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione in DMSO, followed by a dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to the assay wells.
-
Add 5 µL of the CRBN-DDB1/Tb-antibody mix to all wells.
-
Initiate the reaction by adding 10 µL of the fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 620 nm for donor and 665 nm for acceptor) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Table 2: Representative Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Assay | IC50 / Kd | Reference |
| Pomalidomide | Competitive Binding | ~2 µM | [9] |
| Thalidomide | Competitive Binding | >10 µM | [9] |
| Lenalidomide | Competitive Binding | ~2 µM | [9] |
Note: The binding affinity of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is expected to be in a similar range to pomalidomide, as modifications at the 4-position of the phthalimide ring generally have a minimal impact on direct binding to CRBN.
This assay is used to monitor the formation of the POI-PROTAC-CRBN ternary complex.[10]
Principle: A fluorescently labeled tracer (e.g., a fluorescently tagged POI or a small molecule binder for the POI) is used. In its free state, the tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When a PROTAC containing 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione facilitates the formation of a large ternary complex with the POI and CRBN, the rotational motion of the tracer is significantly slowed, leading to an increase in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: As described for the TR-FRET assay.
-
Prepare solutions of the fluorescently labeled POI, CRBN-DDB1 complex, and the PROTAC.
-
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of the fluorescently labeled POI and CRBN-DDB1 to the assay wells.
-
Add a serial dilution of the PROTAC.
-
Incubate at room temperature to allow complex formation.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.
-
B. Cellular Assays
Western blotting is a cornerstone technique for quantifying the degradation of a target protein following treatment with a PROTAC.[11]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC containing 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[6]
-
Table 3: Template for Reporting PROTAC Efficacy Data
| PROTAC ID | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| Example-PROTAC-1 | BRD4 | HeLa | 24 | e.g., 50 | e.g., >90 |
| Example-PROTAC-2 | BTK | MOLM-14 | 18 | e.g., 15 | e.g., >95 |
This table serves as a template for presenting experimentally determined DC50 and Dmax values.
For a comprehensive understanding of the selectivity of a PROTAC, quantitative proteomics can be employed to assess its impact on the entire proteome.[13]
Principle: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling coupled with liquid chromatography-mass spectrometry (LC-MS/MS) can be used to compare the relative abundance of thousands of proteins between PROTAC-treated and control cells.
General Workflow:
-
Cell Labeling and Treatment: Label cells with "heavy" and "light" isotopes (for SILAC) or label peptides after lysis (for TMT). Treat one population with the PROTAC and the other with a vehicle control.
-
Sample Preparation: Combine the cell populations, lyse, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins. A significant decrease in the abundance of the target protein and minimal changes in other proteins indicate high selectivity.
IV. Troubleshooting
Table 4: Common Issues and Solutions in PROTAC-related Assays
| Assay | Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| TR-FRET | Low signal-to-background ratio | - Inefficient FRET pair- Low protein/tracer concentration- Incorrect instrument settings | - Optimize donor-acceptor pair- Titrate protein and tracer concentrations- Verify filter sets and delay times | [14] |
| No competition observed | - Compound is not a binder- Compound is insoluble- Assay is in a stoichiometric regime | - Confirm compound integrity and solubility- Lower the concentration of the CRBN complex | [11] | |
| FP | Small assay window (ΔmP) | - Small size difference between bound and free tracer- Low binding affinity of the tracer | - Use a smaller fluorescent tracer- Redesign the tracer for higher affinity | [11] |
| High data variability | - Pipetting errors- Protein aggregation- Non-specific binding to plates | - Use calibrated pipettes- Centrifuge protein stocks before use- Add 0.01% Tween-20 to the buffer; use non-binding surface plates | [11] | |
| Western Blot | No or weak signal | - Ineffective primary antibody- Low protein expression- Insufficient protein loading | - Validate primary antibody- Use a positive control cell line- Increase protein load | [9] |
| High background | - Insufficient blocking- High antibody concentration | - Increase blocking time or use a different blocking agent- Titrate primary and secondary antibody concentrations | [15] | |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody- Add protease inhibitors to lysis buffer; use fresh samples | [12][16] |
V. Safety and Handling
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is an analog of thalidomide, a known human teratogen.[17] Therefore, it must be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double nitrile gloves when handling the solid compound or solutions.[16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid powder to avoid inhalation.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.[16]
VI. Conclusion
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a valuable and versatile E3 ligase ligand for the development of potent and selective protein degraders. Its high affinity for Cereblon makes it an excellent choice for recruiting the CRL4^CRBN^ E3 ligase complex to target proteins of interest. The detailed protocols and troubleshooting guides provided herein are intended to empower researchers to effectively utilize this compound in their targeted protein degradation workflows. By understanding the underlying principles and meticulously executing these assays, scientists can accelerate the discovery and development of novel therapeutics that harness the power of the ubiquitin-proteasome system.
VII. References
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Benchchem. (2025). Application Notes: Western Blot Analysis of PROTAC-Mediated Degradation.
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Benchchem. (2025). In-Depth Technical Guide: Pomalidomide-5-C10-NH2 Hydrochloride and its Interaction with Cereblon.
-
Benchchem. (2025). Safeguarding Research: A Comprehensive Guide to Handling Thalidomide-NH-amido-PEG2-C2-NH2.
-
Boster Bio. (n.d.). Western Blotting Troubleshooting Guide. Retrieved from [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). PMC.
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Benchchem. (2025). A Technical Guide to the Cereblon Binding Affinity of Pomalidomide Derivatives.
-
Aurora Biolabs. (n.d.). TR-FRET Cereblon-4C Binding Assay Kit.
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). PMC.
-
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). PubMed.
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Bitesize Bio. (2025). How to Measure the Kinetics of Targeted Protein Degradation.
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Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. (2012). PMC.
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Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]
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Benchchem. (2025). A Technical Guide to the Cereblon Binding Affinity of Thalidomide-Based E3 Ligase Ligands.
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Benchchem. (2025). common problems in PROTAC experiments and how to avoid them.
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Benchchem. (2025). Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC.
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Context matters: E3 ligase-ligand pairing strategies for optimized PROTAC performance. (2026).
-
ResearchGate. (n.d.). Commonly utilized thalidomide-derived CRBN ligands and possible linker.... Retrieved from [Link]
-
Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. (2014).
-
ResearchGate. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | Request PDF. Retrieved from [Link]
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Google Patents. (n.d.). WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
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ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. Retrieved from [Link]
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ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
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Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. (2021). PMC.
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Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews (RSC Publishing).
-
E3 ligase ligand optimization of Clinical PROTACs. (n.d.). PMC - NIH.
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Benchchem. (2025). Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC.
-
ChemSpider. (2023). One step synthesis of thalidomide.
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ResearchGate. (2021). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
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The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2025). MDPI.
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Context matters: E3 ligase-ligand pairing strategies for optimized PROTAC performance. (2026).
-
Precise PEG LLC. (n.d.). E3 Ligase Ligands in PROTAC.
-
Benchchem. (2025). Application Notes and Protocols: Synthesis of Thalidomide-NH-PEG2-C2-CH2.
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Solid-Phase Synthesis of Thalidomide and Its Analogues. (2002). ACS Combinatorial Science.
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Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC.
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Semantic Scholar. (n.d.). Facile Synthesis of Thalidomide. Retrieved from [Link]
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Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]
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MedChemExpress. (n.d.). 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Ligands for E3 Ligase.
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). MDPI.
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ChemicalBook. (n.d.). Thalidomide | 50-35-1.
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Application Notes and Protocols: Anti-Angiogenic Assays for Hydroxylated Thalidomide Metabolites
Abstract
Thalidomide, a molecule with a fraught history, has been repurposed as a cornerstone therapy for multiple myeloma and other conditions, largely due to its immunomodulatory and anti-angiogenic properties.[1][2][3] Its clinical activity is not solely dependent on the parent compound; metabolic transformation, particularly hydroxylation, yields metabolites with distinct biological profiles.[4][5] This guide provides a comprehensive overview and detailed protocols for assessing the anti-angiogenic potential of hydroxylated thalidomide metabolites. We delve into the underlying molecular mechanisms, present a strategic framework for assay selection, and offer step-by-step methodologies for key in vitro, ex vivo, and in vivo models. Our focus is on explaining the causality behind experimental choices to ensure robust, reproducible, and scientifically sound investigations.
Mechanistic Framework: The Central Role of Cereblon (CRBN)
Understanding the mechanism of action is critical for designing relevant assays. Thalidomide and its immunomodulatory drug (IMiD®) analogs, such as lenalidomide and pomalidomide, exert many of their effects by binding to a protein called Cereblon (CRBN).[1][2][6] CRBN acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[7]
The binding of an IMiD molecule to CRBN allosterically modifies the ligase complex, altering its substrate specificity.[6] This "molecular glue" effect causes the CRL4-CRBN complex to recognize and tag new proteins—"neo-substrates"—for ubiquitination and subsequent degradation by the proteasome.[6] In the context of multiple myeloma, key neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][]
While the role of CRBN in the anti-myeloma effects of IMiDs is well-established, its role in mediating their anti-angiogenic activity is still under investigation, with some studies suggesting it may be partially or wholly independent of CRBN.[7][9][10][11] Other proposed anti-angiogenic mechanisms for thalidomide include the generation of reactive oxygen species (ROS), specifically hydroxyl radicals, which can impair vasculogenesis.[12] It is crucial to consider that hydroxylated metabolites, such as 5-hydroxythalidomide and 5'-hydroxythalidomide, may have different affinities for CRBN or engage other pathways.[4][5] Studies have shown that 5'-OH-thalidomide, in particular, exhibits anti-angiogenic activity.[4]
Figure 1: Simplified pathway of CRBN-mediated protein degradation.
A Tiered Strategy for Assay Selection
No single assay can fully capture the complexity of angiogenesis. A multi-faceted approach, moving from high-throughput in vitro screens to more physiologically relevant ex vivo and in vivo models, is recommended. This tiered strategy allows for efficient screening of multiple metabolites and concentrations, followed by in-depth validation of promising candidates.
Figure 2: A tiered workflow for assessing anti-angiogenic activity.
Tier 1: In Vitro Assays for Foundational Screening
In vitro assays are essential for initial screening due to their high throughput, cost-effectiveness, and ability to isolate specific steps of the angiogenic process, such as proliferation, migration, and differentiation.[13][14] Human Umbilical Vein Endothelial Cells (HUVECs) are a common and reliable choice for these assays.
3.1. Endothelial Cell Tube Formation Assay
Principle: This is one of the most widely used in vitro angiogenesis assays.[13][15] It assesses the ability of endothelial cells to differentiate and form capillary-like structures (tubes) when cultured on a layer of basement membrane extract (BME), such as Matrigel®.[15][16] Anti-angiogenic compounds will inhibit the formation or disrupt the integrity of these networks.
Protocol:
-
Preparation: Thaw BME (e.g., Corning® Matrigel® Matrix) overnight on ice at 4°C to prevent premature polymerization.[17] Pre-chill a 96-well plate and pipette tips at -20°C.
-
Plate Coating: Working quickly on ice, add 50-80 µL of thawed BME to each well of the pre-chilled 96-well plate.[15][17] Ensure the entire bottom surface is evenly covered.
-
Polymerization: Incubate the plate at 37°C, 5% CO₂ for at least 30-60 minutes to allow the BME to solidify into a gel.[15][17]
-
Cell Seeding: Harvest HUVECs (70-90% confluent) using a gentle dissociation reagent like Accutase®.[17] Resuspend cells in their basal medium containing a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF) and the test compounds (hydroxylated thalidomide metabolites) at various concentrations. A vehicle control (e.g., 0.1% DMSO) is essential.
-
Incubation: Seed 1.0 - 1.5 x 10⁴ cells per well onto the solidified BME.[17] Incubate at 37°C, 5% CO₂ for 4-18 hours. Tube formation can be observed as early as 2-4 hours.[15]
-
Imaging & Analysis: Visualize the tube networks using a phase-contrast microscope. Capture images from several representative fields per well. Quantify the results using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters like total tube length, number of junctions, and number of loops.
Causality & Insights:
-
Why thaw BME on ice? BME solidifies rapidly at temperatures above 10°C. Keeping it on ice ensures it remains liquid for accurate and even pipetting.
-
Controls: Include a negative control (basal medium only), a vehicle control (e.g., DMSO), a positive pro-angiogenic control (e.g., VEGF), and a positive anti-angiogenic control (e.g., Suramin) to validate the assay's responsiveness.
-
Interpretation: A significant decrease in total tube length or complexity in metabolite-treated wells compared to the vehicle control indicates anti-angiogenic activity.
Tier 2: Ex Vivo Assays for Integrated Validation
Ex vivo assays use tissue explants, providing a more complex and physiologically relevant environment than 2D cell culture. They bridge the gap between in vitro and in vivo studies.[18]
4.1. Aortic Ring Assay
Principle: This assay uses cross-sections of rodent aorta cultured in a 3D matrix (e.g., collagen or BME).[18][19][20][21] In response to culture medium, endothelial cells migrate out from the explant and form a network of microvessels.[18][21] This model recapitulates multiple stages of angiogenesis, including cell migration, proliferation, and morphogenesis, and involves interactions with other cell types like pericytes and smooth muscle cells.[18][21] It is particularly useful as thalidomide itself often shows little activity in in vitro assays but is active in the aortic ring model, suggesting the importance of a more complex tissue environment.[10]
Protocol:
-
Aorta Dissection: Humanely euthanize a young rat or mouse (6-8 weeks old).[21] Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing cold, serum-free basal medium (e.g., EBM-2).[18]
-
Ring Preparation: Carefully remove the surrounding fibroadipose tissue.[21][22] Cross-section the aorta into 1-1.5 mm thick rings using a sterile razor blade.[18][22] Thoroughly rinse the rings multiple times with cold, serum-free medium.[18]
-
Embedding: Coat the wells of a 48-well plate with a layer of BME or Type I Collagen and allow it to polymerize at 37°C.[18][22] Place one aortic ring in the center of each well. Cover the ring with a second layer of the matrix.[18][22]
-
Culture & Treatment: After the top layer has polymerized, add 500 µL of culture medium supplemented with growth factors (if needed) and the test metabolites or vehicle control.
-
Incubation & Observation: Culture the rings at 37°C, 5% CO₂ for 7-14 days, replacing the medium every 2-3 days.[18] Monitor the outgrowth of microvessels from the rings daily using a phase-contrast microscope.
-
Quantification: On the final day, capture images of each ring. Quantify the angiogenic response by measuring the area of microvessel outgrowth or the length of the longest vessel using image analysis software.
Causality & Insights:
-
Why use young animals? Younger animals have a more robust angiogenic response.
-
Matrix Choice: While BME is common, Type I collagen can also be used and may be considered a more defined substrate.[18]
-
Self-Validation: The degree of sprouting in the vehicle-treated rings serves as the internal baseline for inhibition. Comparing results to a known inhibitor like TNP-470 provides external validation.[10]
Tier 3: In Vivo Assays for Physiological Confirmation
In vivo models are the gold standard for confirming anti-angiogenic activity, as they account for systemic effects like bioavailability, metabolism, and interactions within a complete biological system.[23][24][25]
5.1. Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo that serves as a robust and cost-effective model for studying angiogenesis.[26][27] Test compounds are applied directly to the CAM, and their effect on blood vessel formation is observed.[26][28][29] This assay is particularly relevant as studies have demonstrated that thalidomide's anti-angiogenic effects can be enhanced by metabolic activation, which can be modeled in the CAM system.[5]
Protocol (in ovo method):
-
Egg Incubation: Obtain fertilized chicken eggs and place them in a humidified incubator at 37.5°C for 3 days.[28][30]
-
Windowing: On day 3, sterilize the eggshell with 70% ethanol. Create a small hole in the blunt end of the egg over the air sac. Using a Dremel tool or similar device, carefully cut a 1 cm² window in the shell on the side of the egg, taking care not to damage the underlying CAM.[28]
-
Compound Application: Prepare the hydroxylated thalidomide metabolites. They can be loaded onto a carrier like a sterilized filter paper disc, a gelatin sponge, or formulated in alginate beads.[27] Gently place the carrier onto the CAM, over a region with small blood vessels. Seal the window with sterile adhesive tape.
-
Re-incubation: Return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: Re-open the window and observe the vasculature around the carrier. A positive anti-angiogenic effect is indicated by an "avascular zone" around the implant. Capture images using a stereomicroscope.
-
Quantification: Measure the number and length of blood vessels growing towards the implant or quantify the area of the avascular zone.
Causality & Insights:
-
Ex Ovo vs. In Ovo: An ex-ovo (shell-less culture) method can also be used, which provides better accessibility but may have lower embryo viability.[26]
-
Controls: A vehicle-loaded carrier serves as the negative control. A carrier loaded with a known pro-angiogenic factor (like bFGF or VEGF) can be used as a positive control for vessel growth, while a known inhibitor can validate the anti-angiogenic response.[31]
-
Ethical Considerations: The CAM assay is considered an alternative to mammalian models, reducing the use of laboratory animals, as the chick embryo is not considered a protected animal until later stages of development in many jurisdictions.
5.2. Matrigel Plug Assay
Principle: This mammalian model involves the subcutaneous injection of BME (Matrigel), which is liquid at 4°C but forms a solid gel plug at body temperature.[31][32] When mixed with pro-angiogenic factors, the plug is infiltrated by host endothelial cells, forming a network of functional blood vessels.[32] The anti-angiogenic effect of systemically or locally delivered compounds can be quantified by measuring the extent of vascularization within the excised plug.
Protocol:
-
Preparation: Thaw Matrigel on ice. Mix the liquid Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and, if desired for a local effect, the test metabolite. Keep the mixture on ice.
-
Injection: Anesthetize a mouse (e.g., C57BL/6 or nude mouse). Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of the mouse using a pre-chilled syringe.[32] The Matrigel will quickly form a solid plug. If testing systemic effects, administer the metabolites via intraperitoneal (i.p.) injection or oral gavage daily.
-
Incubation: Allow 7-21 days for the plug to become vascularized by the host's circulatory system.[31]
-
Plug Excision: Euthanize the mouse and surgically excise the Matrigel plug.
-
Quantification: The degree of angiogenesis can be quantified in several ways:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the amount of blood in the plug.[31]
-
Immunohistochemistry: Fix, embed, and section the plug. Stain the sections with an endothelial cell marker like CD31 or CD34 to visualize blood vessels.[32] Quantify the microvessel density (MVD) by counting vessels in multiple high-power fields.
-
Causality & Insights:
-
Animal Model: Nude (athymic) mice are often used to prevent an immune reaction to any human cells that might be included in the plug, though for studying angiogenesis alone, immunocompetent mice are suitable.[32]
-
Systemic vs. Local Effects: This assay is versatile. Incorporating the metabolite directly into the plug assesses its local anti-angiogenic activity, while systemic administration (e.g., i.p.) provides insights into its effects after metabolic processing and distribution.
Data Presentation and Assay Comparison
Presenting quantitative data in a clear, standardized format is crucial for interpretation and comparison across different experiments and compounds.
Table 1: Example Data Summary for Tube Formation Assay
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Junctions | % Inhibition (vs. Vehicle) |
| Medium Control | - | 1500 ± 120 | 45 ± 5 | - |
| Vehicle (0.1% DMSO) | - | 8500 ± 450 | 210 ± 15 | 0% |
| Metabolite X | 10 | 6200 ± 380 | 155 ± 12 | 27% |
| Metabolite X | 50 | 3100 ± 250 | 70 ± 8 | 64% |
| Suramin (Control) | 100 | 1800 ± 150 | 50 ± 6 | 79% |
| Data presented as Mean ± SEM |
Table 2: Comparative Overview of Key Anti-Angiogenic Assays
| Assay | Model Type | Principle | Key Advantages | Key Limitations |
| Tube Formation | In Vitro | EC differentiation on BME | High-throughput, rapid, quantitative, models morphogenesis[13][15] | Lacks blood flow, limited cell-cell interactions, artificial substrate |
| Aortic Ring | Ex Vivo | Microvessel sprouting from tissue explant | 3D architecture, includes multiple cell types, good physiological relevance[18][21] | Lower throughput, variability between rings, technically demanding |
| CAM Assay | In Vivo | Inhibition of vessel growth on embryonic membrane | Whole living system, cost-effective, rapid, good for imaging[26][27] | Non-mammalian system, limited immune response, short duration |
| Matrigel Plug | In Vivo | Vascularization of a subcutaneous BME implant | Mammalian model, quantifiable, assesses functional vessels, tests systemic delivery[31][32] | Involves animal use, potential for inflammation, can be lengthy |
Conclusion
The study of hydroxylated thalidomide metabolites requires a robust and multi-tiered analytical approach to accurately define their anti-angiogenic potential. By starting with high-throughput in vitro assays like the tube formation assay, researchers can efficiently screen compounds before validating hits in more complex ex vivo (aortic ring) and in vivo (CAM, Matrigel plug) models. The choice of assay should be guided by the specific scientific question, whether it is elucidating a specific cellular mechanism or determining physiological efficacy. A thorough understanding of the principles, protocols, and inherent limitations of each assay, as outlined in this guide, will empower researchers to generate high-quality, reproducible data and advance the development of next-generation anti-angiogenic therapies.
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Krönke J, Udeshi ND, Narla A, et al. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science. 2014;343(6168):301-305. (URL: [Link])
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Zhu YX, Kortuem KM, Stewart AK. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leuk Lymphoma. 2013;54(4):683-687. (URL: [Link])
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Lasch M, Gonzalez L, El-Yazbi A, et al. Rat Aortic Ring Model to Assay Angiogenesis ex vivo. Bio-protocol. 2021;11(7):e3962. (URL: [Link])
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Nambiraj N, S, Pratheesh Kumar P, Anish R, et al. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Methods Protoc. 2018;1(2):19. (URL: [Link])
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Parman T, Wiley MJ, Wells PG. Thalidomide inhibits angiogenesis in embryoid bodies by the generation of hydroxyl radicals. Am J Pathol. 2000;156(1):203-212. (URL: [Link])
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DeCicco-Skinner KL, Henry GH, Clyne AM. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. J Vis Exp. 2014;(91):51312. (URL: [Link])
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Lepper ER, Weiss M, Figg WD. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis. Anticancer Res. 2002;22(1A):115-119. (URL: [Link])
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Fahmy K, Semreen MH, El-Awady R, et al. Mechanism of Anti-Angiogenic and Immunomodulatory Actions of Thalidomide (THAL). ResearchGate. 2017. (URL: [Link])
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Staton CA, Reed MW, Brown NJ. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Int J Exp Pathol. 2007;88(5):277-288. (URL: [Link])
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Figg WD, Raje S, Bauer KS, et al. Effects of putative hydroxylated thalidomide metabolites on blood vessel density in the chorioallantoic membrane (CAM) assay and on tumor and endothelial cell proliferation. J Pharmacol Exp Ther. 2002;301(2):688-693. (URL: [Link])
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Ribatti D. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protoc. 2021;2(2):100484. (URL: [Link])
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Corning Life Sciences. Endothelial Cell Tube Formation Assay. (URL: [Link])
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Nicosia RF, Ottinetti A. Ex Vivo Mouse Aortic Ring Angiogenesis Assay. Methods Mol Biol. 2014;1135:283-292. (URL: [Link])
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Liu Y, Sun Y, Wang T, et al. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. 2016;6(19):e1943. (URL: [Link])
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Baker M, Robinson SD, Lechertier T, et al. Ex Vivo Mouse Aortic Ring Angiogenesis Assay. J Vis Exp. 2012;(62):3743. (URL: [Link])
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Beedie SL, Mahony C, Walker H, et al. Role of cereblon in angiogenesis and in mediating the antiangiogenic activity of immunomodulatory drugs. FASEB J. 2020;34(8):11395-11404. (URL: [Link])
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Bellacen K, Lewis EC. Aortic Ring Assay. J Vis Exp. 2009;(33):1538. (URL: [Link])
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techniques for synthesizing N-substituted isoindole-1,3-dione derivatives
Advanced Methodologies for the Synthesis of N-Substituted Isoindole-1,3-dione Derivatives
Introduction
The isoindole-1,3-dione scaffold, widely recognized as the phthalimide core, is a privileged pharmacophore in medicinal chemistry and drug development. Its highly robust, hydrophobic nature confers excellent membrane permeability, making it a structural cornerstone in the design of immunomodulatory drugs (e.g., thalidomide, lenalidomide, apremilast) and a broad spectrum of antimicrobial agents1[1].
As a Senior Application Scientist, I have observed that while the theoretical synthesis of these derivatives appears straightforward on paper, achieving high yields, precise stereocontrol, and industrial scalability requires a nuanced understanding of the underlying physical chemistry. This guide outlines three distinct synthetic paradigms—classical base-mediated alkylation, microwave-assisted green chemistry, and organocatalyzed benzannulation—elucidating the causality behind each experimental parameter to ensure your protocols are robust and self-validating.
Mechanistic Principles & Experimental Design
The Causality of Reagent Selection The synthesis of N-substituted phthalimides typically relies on exploiting either the electrophilicity of phthalic anhydride or the nucleophilicity of the phthalimide anion.
-
Direct Condensation : The reaction between phthalic anhydride and a primary amine proceeds via a phthalamic acid intermediate. The critical hurdle is the subsequent dehydration and cyclization. Employing glacial acetic acid acts not merely as a solvent, but as a mild acid catalyst that protonates the intermediate's hydroxyl group, transforming it into a superior leaving group (water) to drive ring closure 2[2].
-
Gabriel-Type Alkylation : Unsubstituted phthalimide possesses a highly acidic N-H proton (pKa ~8.3) due to the electron-withdrawing effect of the adjacent carbonyls. Utilizing a weak base like potassium carbonate (K₂CO₃) selectively deprotonates the imide without hydrolyzing the ring, generating a resonance-stabilized nucleophile primed for an SN₂ attack on an alkyl halide 3[3].
Pathway Visualization
Figure 1: Mechanistic workflows for direct condensation and Gabriel-type synthesis of phthalimides.
Self-Validating Experimental Protocols
Protocol A: Base-Mediated N-Alkylation (Gabriel-Type)
This protocol is highly effective for synthesizing 2-alkynylisoindoline-1,3-dione derivatives 1[1].
-
Preparation : In a round-bottom flask, suspend phthalimide (1.0 eq) and finely powdered K₂CO₃ (1.5 eq) in anhydrous acetone (0.2 M). Causality: Powdered K₂CO₃ maximizes the surface area for heterogeneous deprotonation. Acetone provides sufficient solubility for the reactants while allowing the inorganic salts to remain suspended.
-
Activation : Stir at 25°C for 30 minutes. The suspension will become noticeably thicker as the insoluble potassium phthalimide salt forms.
-
Alkylation : Add the alkynyl or alkyl halide (1.1 eq) dropwise. Heat the mixture to reflux (approx. 60°C) for 2 to 3 hours.
-
In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the strongly UV-active phthalimide spot (Rf ~0.3) and the appearance of a higher-running product spot confirms complete conversion.
-
Isolation : Cool the mixture to room temperature and pour it into ice-cold water (3x volume). The sudden increase in solvent polarity forces the highly hydrophobic N-substituted phthalimide to crash out of the solution. Filter the precipitate, wash with cold water, and recrystallize from an EtOAc/Hexane mixture.
Protocol B: Microwave-Assisted Solvent-Free Synthesis
This green-chemistry approach drastically reduces reaction times and eliminates volatile organic compounds (VOCs) by utilizing direct dielectric heating 3[3].
-
Homogenization : Equimolar amounts of phthalic anhydride and the primary amine are ground together in an agate mortar for 5 minutes. Causality: Intimate physical contact is mandatory for solvent-free solid-state reactions to ensure uniform microwave absorption and localized melt-phase reactivity.
-
Irradiation : Transfer the fine powder to a microwave-safe quartz vial. Irradiate at 300W for 5–10 minutes.
-
In-Process Validation : During irradiation, the solid mixture will melt and release water vapor (visible as condensation on the upper, cooler walls of the vial), visually confirming that the dehydration/cyclization step is actively occurring.
-
Purification : Cool the melt to room temperature, dissolve in a minimal amount of hot ethyl acetate, and filter through a short silica plug to remove any unreacted polar starting materials. Evaporate the filtrate to yield the pure product.
Protocol C: Organocatalyzed Benzannulation (L-Proline)
For synthesizing highly functionalized, complex isoindole-1,3-diones, an L-proline-catalyzed formal [4+2] cycloaddition is employed4[4].
-
Reaction Assembly : To a solution of an α,β-unsaturated aldehyde (1.4 eq) and an N-substituted maleimide (1.0 eq) in toluene (0.2 M), add L-proline (20 mol%) and benzoic acid (10 mol%).
-
Causality of Catalysts : L-proline condenses with the enal to form a reactive azadiene intermediate. Benzoic acid acts as a crucial co-catalyst, facilitating the necessary proton transfer steps during the benzannulation process.
-
Execution : Stir the mixture in an oil bath at 80°C under a nitrogen atmosphere for 10–15 hours.
-
In-Process Validation : TLC monitoring will show the gradual consumption of the maleimide. The solution typically darkens from pale yellow to deep orange as the conjugated aromatic system forms.
-
Isolation : Evaporate the toluene under reduced pressure. Purify the residue via silica gel column chromatography using an EtOAc/Hexane (1:20) gradient to afford the functionalized phthalimide.
Quantitative Data Presentation
To guide protocol selection for your specific drug development pipeline, the following table synthesizes the operational metrics of the discussed methodologies:
| Synthesis Methodology | Reagents / Catalyst | Reaction Conditions | Typical Yield (%) | Green Chemistry Profile |
| Direct Condensation | Phthalic Anhydride, Amine | Glacial Acetic Acid, Reflux (120°C), 4-6 h | 75 - 85% | Low (High VOCs, prolonged heating) |
| Gabriel-Type Alkylation | Phthalimide, Alkyl Halide, K₂CO₃ | Acetone, Reflux (60°C), 2-3 h | 80 - 90% | Moderate (Uses solvent, moderate heating) |
| Microwave-Assisted | Phthalic Anhydride, Amine | Solvent-free, MW (300W), 5-10 min | 85 - 95% | High (Zero VOCs, highly energy efficient) |
| Organocatalyzed [4+2] | Enal, N-Substituted Maleimide, L-Proline | Toluene, 80°C, 10-15 h | 76 - 86% | Moderate (Organocatalyst, but uses toluene) |
References
-
Synthesis of Novel Isoindole-Based Compounds: Application Notes and Protocols . Benchchem. 2
-
A Technical Guide to the Synthesis and Biological Screening of Novel Phthalimide Derivatives . Benchchem. 1
-
Phthalimide Reagent|CAS 85-41-6 . Benchchem. 3
-
Organocatalyzed Synthesis of Highly Functionalized Phthalimides via Diels–Alder Reaction Employing Two Dienophiles . ACS Publications. 4
Sources
Application Note: Assessing the Anti-Inflammatory Properties of Phthalimide Derivatives
Introduction & Rationale
Phthalimides (isoindoline-1,3-diones) are highly versatile pharmacophores in medicinal chemistry. Historically recognized through the immunomodulatory drug thalidomide, the phthalimide scaffold has been extensively repurposed to develop potent, non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced pathway selectivity[1]. By hybridizing phthalimide cores with moieties such as 1,2,3-triazoles, pyrazoles, or existing NSAID fragments, researchers have achieved synergistic inhibition of cyclooxygenase-2 (COX-2) and modulation of tumor necrosis factor-alpha (TNF-α)[2][3].
This application note provides a comprehensive, self-validating framework for drug development professionals. It details the mechanistic rationale behind these compounds and outlines field-proven in vitro and in vivo protocols for evaluating the anti-inflammatory efficacy of novel phthalimide derivatives.
Mechanistic Overview
The anti-inflammatory action of phthalimide derivatives is multimodal, targeting both enzyme inhibition and upstream gene transcription:
-
COX-2 Inhibition: Molecular docking studies confirm that the phthalimide moiety establishes critical hydrogen bonds with the Ser530 residue in the COX-2 active site. Depending on the linker and functional group (e.g., triazole H-bonding to Tyr355), these derivatives competitively inhibit the conversion of arachidonic acid to Prostaglandin E2 (PGE2)[3].
-
Cytokine Modulation: Beyond direct enzyme inhibition, phthalimide derivatives act upstream by modulating the NF-κB signaling pathway. This suppresses the transcription and subsequent release of pro-inflammatory cytokines, most notably TNF-α, which is a primary driver in chronic conditions like rheumatoid arthritis[2][4].
Phthalimide derivatives inhibit COX-2 and NF-κB pathways to suppress inflammation.
Experimental Workflows & Protocols
To establish a robust preclinical profile, a dual-tiered approach is required: in vitro quantification of inflammatory mediators using lipopolysaccharide (LPS)-stimulated macrophages, followed by in vivo validation using the carrageenan-induced paw edema model.
Protocol 1: In Vitro LPS-Induced Macrophage Assay
Causality & Insight: Murine macrophages (e.g., RAW 264.7) are utilized because they highly express Toll-like receptor 4 (TLR4). LPS binding to TLR4 robustly activates NF-κB, providing a massive, quantifiable spike in PGE2 and TNF-α. Pre-treating cells with the phthalimide compound ensures the inhibitor is docked in the COX-2 active site and intracellular pathways are modulated before the inflammatory cascade peaks[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages at a density of 1×105 cells/well in a 96-well microplate using high-glucose DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2[1].
-
Compound Preparation: Dissolve phthalimide derivatives in DMSO. Crucial: Dilute in culture media so the final DMSO concentration does strictly not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[1].
-
Pre-treatment: Aspirate media and add fresh media containing the phthalimide derivatives (e.g., 5–250 µg/mL) or positive controls (e.g., Celecoxib, 10 µM). Incubate for 1-2 hours[1].
-
LPS Stimulation: Add LPS (final concentration 1-5 µg/mL) to the wells. Leave negative control wells unstimulated to establish a basal line[1].
-
Incubation & Harvesting: Incubate for 18-24 hours. Centrifuge the plate at 1,500 rpm for 5 minutes to pellet cellular debris, and carefully harvest the supernatant.
-
Quantification: Analyze the supernatant using commercially available ELISA kits for PGE2 and TNF-α.
-
Viability Counter-Screen: In a parallel plate, perform a Resazurin or MTT assay (maintaining >90% cell viability) to confirm that reductions in cytokines are due to true anti-inflammatory activity, not compound-induced cell death[1].
In vitro workflow for assessing anti-inflammatory activity via LPS-stimulated macrophages.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
Causality & Insight: This is the gold standard for evaluating acute in vivo inflammation. Carrageenan injection produces a biphasic response: the early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is driven by the overproduction of prostaglandins (specifically PGE2) via COX-2. Phthalimide derivatives typically show maximum efficacy in the late phase, confirming their mechanism as COX-2 inhibitors[3].
Step-by-Step Methodology:
-
Animal Preparation: Fast adult male Wistar rats or Swiss mice for 12 hours prior to the experiment, allowing free access to water. Divide into randomized groups (n=6)[5].
-
Dosing: Administer the phthalimide derivatives (e.g., 50-250 mg/kg), vehicle control, and standard drug (e.g., Ibuprofen or Acetylsalicylic acid at 20-50 mg/kg) orally (p.o.) via gavage[3][5].
-
Induction: One hour post-dosing, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw[3].
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 4, and 24 hours post-injection[3].
-
Calculation: Calculate the percentage of edema inhibition relative to the vehicle control group using the formula: % Inhibition =[(Vc - Vt) / Vc] x 100, where Vc is the edema volume of the control and Vt is the edema volume of the treated group.
Quantitative Data Summary
The hybridization of phthalimides with other pharmacophores significantly alters their efficacy. The following table summarizes the comparative anti-inflammatory activity of various derivatives at the 4-hour peak of the carrageenan-induced edema model, demonstrating how structural tuning optimizes target binding.
| Compound Class | Structural Modification | Primary Target/Mechanism | % Edema Inhibition (4h) | Reference |
| Ibuprofen (Standard) | N/A | Non-selective COX | ~45.0 - 50.0% | [3] |
| Phthalimide-Triazole | Phenyl substitution | COX-2 (H-bond to Tyr355) | 48.9% | [3] |
| Phthalimide-Triazole | Benzothiazole substitution | COX-2 (Weak binding) | 14.2 - 30.1% | [3] |
| Phthalimide-Pyrazoline | N-alkyl substitution | TNF-α / COX-2 | Highly Active | [5] |
| Phthalimide-Ibuprofen | Prodrug adduct | COX-1/COX-2 | Superior to Ibuprofen | [4] |
Conclusion
The rational design of phthalimide derivatives offers a robust pathway for discovering novel anti-inflammatory therapeutics with reduced gastric toxicity compared to traditional NSAIDs. By rigorously applying the in vitro and in vivo protocols outlined above—and ensuring strict controls for solvent cytotoxicity and biphasic inflammatory timing—researchers can accurately benchmark the efficacy and mechanistic pathways of new lead compounds.
References
-
[2] EP2418200A1 - Phthalimide derivatives of non-steroidal anti-inflammatory compounds and/or tnf. Google Patents. Available at:
-
[3] Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity. J-STAGE. Available at:[Link]
-
[1] Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI Pharmaceutics. Available at:[Link]
-
[4] Phthalimides as anti-inflammatory agents. National Institutes of Health (PMC). Available at:[Link]
-
[5] Synthesis and evaluation of novel phthalimide derivatives as analgesic and antiinflammatory agents. Der Pharma Chemica. Available at:[Link]
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- 3. Design and Synthesis of Triazole-Phthalimide Hybrids with Anti-inflammatory Activity [jstage.jst.go.jp]
- 4. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Note: Evaluating the Antiproliferative Effects of Isoindole-1,3-dione Derivatives
Introduction & Mechanistic Rationale
Isoindole-1,3-dione derivatives—most notably the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide—represent a paradigm-shifting class of therapeutics. Unlike traditional cytotoxic chemotherapies that indiscriminately target dividing cells, these compounds act as "molecular glues."
As a Senior Application Scientist, I emphasize to development teams that measuring the antiproliferative effect of these compounds requires understanding their unique causality. Isoindole-1,3-diones bind to the tri-tryptophan pocket of Cereblon (CRBN) , the substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding alters the ligase's surface topology, recruiting neosubstrates such as the zinc-finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) for polyubiquitination and subsequent proteasomal degradation. The depletion of IKZF1/3 downregulates critical survival factors like IRF4 and c-Myc, ultimately inducing cell cycle arrest and apoptosis in susceptible lineages [1].
When designing your assays, you are not merely measuring "cell death"; you are validating a targeted, ubiquitin-proteasome-dependent degradation cascade.
Fig 1: Mechanism of action of isoindole-1,3-dione derivatives via CRBN modulation.
Experimental Strategy & Self-Validating Systems
To establish a highly trustworthy data package, your experimental design must be a self-validating system . A simple viability assay is insufficient because isoindole-1,3-diones can exhibit off-target toxicities at high concentrations. To prove that your novel derivative is acting via the intended mechanism, you must multiplex your readouts.
The "Triad" of Validation:
-
Target Engagement (4–12 hours): Prove the mechanism by measuring IKZF1/3 degradation via Western Blot. Causality: If the compound kills cells without degrading IKZF1/3, it is not acting as a CRBN-dependent molecular glue.
-
Phenotypic Viability (48–72 hours): Quantify the antiproliferative IC₅₀ using an MTT or CellTiter-Glo assay.
-
Mechanism of Death (72 hours): Differentiate between targeted apoptosis and non-specific necrosis using Annexin V/PI Flow Cytometry.
Critical Controls:
-
Isogenic Negative Control: Always run a CRBN-knockout cell line (e.g., MM.1S CRBN-/-) in parallel. A true IMiD will lose its antiproliferative effect in the knockout line.
-
Proteasome Rescue: Pre-treat a subset of cells with MG132 (a proteasome inhibitor). If MG132 rescues IKZF1/3 levels, you confirm the degradation is proteasome-dependent.
Fig 2: Multiplexed experimental workflow for evaluating antiproliferative effects.
Quantitative Benchmarks
Before screening novel compounds, researchers must benchmark their assays against established clinical isoindole-1,3-diones. The table below summarizes expected IC₅₀ values. Note the profound differences in potency based on minor structural modifications to the phthalimide ring, as demonstrated in [3].
Table 1: Comparative Antiproliferative Profiles of Standard Isoindole-1,3-diones
| Compound | Primary Cell Line Model | Incubation Time | Typical IC₅₀ (µM) | Primary Mechanistic Target |
| Thalidomide | MM.1S (Myeloma) | 72h | > 50.0 | CRBN (Weak IKZF1/3 degradation) |
| Lenalidomide | MM.1S (Myeloma) | 72h | 0.5 – 1.0 | CRBN (Potent IKZF1/3 degradation) |
| Pomalidomide | U266 (Myeloma) | 72h | 0.05 – 0.1 | CRBN (Highly potent IKZF1/3 degradation) |
| N-benzyl Derivatives | A549 (Lung Cancer) | 48h | ~ 114.0 | Tyrosine Kinases / CRBN-independent [4] |
Step-by-Step Methodologies
Protocol A: Assessing Cell Viability via MTT Assay
The MTT assay measures mitochondrial succinate dehydrogenase activity. Because isoindole-1,3-diones often induce a cytostatic phase before overt cytotoxicity, a minimum 72-hour incubation is required for accurate IC₅₀ determination.
-
Cell Seeding: Harvest MM.1S cells in the logarithmic growth phase. Seed at a density of 1.0 × 10⁴ cells/well in a 96-well plate using 100 µL of RPMI-1640 supplemented with 10% FBS.
-
Expert Insight: Do not edge-seed (leave the outer wells filled with PBS) to prevent evaporation artifacts over the 72-hour incubation.
-
-
Compound Preparation: Dissolve the isoindole-1,3-dione derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media.
-
Expert Insight: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v). Higher concentrations induce solvent-mediated cellular stress, confounding your antiproliferative data.
-
-
Treatment & Incubation: Add 100 µL of the diluted compounds to the wells (final volume 200 µL). Incubate at 37°C, 5% CO₂ for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
-
Solubilization: Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Expert Insight: Aspirating the media is critical. Phenol red and secreted proteins in the media can precipitate with DMSO, artificially inflating the absorbance reading at 570 nm.
-
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (curve fit) software.
Protocol B: Validating Mechanism via IKZF1/3 Degradation (Western Blot)
To prove that the antiproliferative effect is driven by the CRBN pathway, you must demonstrate the rapid degradation of IKZF1 and IKZF3, as established in [2].
-
Treatment: Treat 2.0 × 10⁶ MM.1S cells with the calculated IC₅₀ concentration of your compound for 6 hours .
-
Expert Insight: Do not wait 72 hours for this step. Molecular glue degradation is rapid. By 72 hours, the cells are apoptotic, and protein loss will be due to general caspase cleavage rather than specific CRL4-mediated ubiquitination.
-
-
Lysis: Pellet the cells and lyse directly in hot 1x Laemmli Sample Buffer containing 5% β-mercaptoethanol. Boil for 5 minutes.
-
Expert Insight: Direct lysis in denaturing buffer is superior to RIPA buffer here. Endogenous deubiquitinating enzymes (DUBs) act rapidly; boiling instantly denatures DUBs, preserving the snapshot of target degradation.
-
-
Electrophoresis & Transfer: Run lysates on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin). Use HRP-conjugated secondary antibodies and visualize via chemiluminescence.
Protocol C: Differentiating Apoptosis vs. Necrosis (Annexin V/PI)
-
Harvesting: Following a 72-hour compound treatment, collect both the culture media (containing late apoptotic/floating cells) and the adherent/suspension cells.
-
Washing & Resuspension: Wash the cell pellet twice with cold PBS. Resuspend in 1X Annexin-binding buffer at a concentration of 1.0 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze immediately.
-
Interpretation: Annexin V⁺ / PI⁻ indicates early target-mediated apoptosis (the hallmark of effective isoindole-1,3-diones). Annexin V⁺ / PI⁺ indicates late apoptosis. A massive shift to Annexin V⁻ / PI⁺ without an early apoptotic intermediate suggests acute, off-target necrotic toxicity.
-
References
-
Lu G, Middleton RE, Sun H, et al. "The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins." Science. 2014;343(6168):305-309. URL:[Link]
-
Krönke J, Udeshi ND, Narla A, et al. "Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells." Science. 2014;343(6168):301-305. URL:[Link]
-
Mori T, Ito T, Liu S, et al. "Structural basis of thalidomide enantiomer binding to cereblon." Scientific Reports. 2018;8:1294. URL:[Link]
-
Özgeriş B, Gökalp F, Kaban Ş, et al. "Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies." ACS Omega. 2023;8(12):11084-11095. URL:[Link]
PART 1: Knowledge Base & Mechanistic Troubleshooting (FAQs)
Welcome to the Targeted Protein Degradation (TPD) Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and overcoming resistance to immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide in multiple myeloma (MM) and related malignancies.
Below, you will find our comprehensive knowledge base, featuring mechanistic troubleshooting FAQs, self-validating experimental protocols, and comparative analytics for next-generation Cereblon E3 Ligase Modulators (CELMoDs).
Q1: My multiple myeloma (MM) cell line has become highly resistant to lenalidomide and pomalidomide, but our qPCR and Western blots show normal Cereblon (CRBN) expression. What is driving this resistance? A: While CRBN loss or mutation is the most classical mechanism of IMiD resistance, it only accounts for a fraction of clinical and in vitro resistance profiles[1]. If CRBN expression is intact, you must investigate downstream or parallel pathway alterations:
-
COP9 Signalosome Alterations: The CRL4-CRBN E3 ligase requires the COP9 signalosome for deneddylation and recycling. Copy number loss in chromosome 2q37 (affecting COPS7B and COPS8) traps the E3 ligase in an inactive state, preventing IKZF1/3 degradation despite normal CRBN levels[2].
-
TRAF2 Loss / Non-Canonical NF-κB Activation: Loss of TRAF2 leads to hyperactivation of the non-canonical NF-κB and ERK pathways. In these cells, IMiDs will successfully degrade IKZF1/3, but the cells survive via alternative oncogenic signaling. MEK inhibitors (e.g., AZD6244) can often resensitize these specific resistant clones[2].
-
Transcriptional Plasticity: Epigenetic shifts can reduce chromatin accessibility at IKZF1-binding sites, allowing MM cells to maintain high MYC and IRF4 expression independent of IKZF1/3 control[1].
Q2: How do CELMoDs like iberdomide and mezigdomide overcome established IMiD resistance? A: CELMoDs are rationally designed to overcome IMiD resistance through enhanced binding thermodynamics and structural interactions. While traditional IMiDs bind primarily within the thalidomide-binding pocket of CRBN, CELMoDs possess extended structures on their phthalimide ring that interact with CRBN outside of this canonical pocket[3][4]. This results in a much higher binding affinity (e.g., Iberdomide has a ~20-fold higher affinity for CRBN than early IMiDs)[1]. Furthermore, CELMoDs are administered as pure S-enantiomers, avoiding the less efficient R-isomer mixtures found in traditional IMiD formulations, leading to more rapid and profound degradation of IKZF1/3 and novel neosubstrates like ZFP91[3].
Q3: How can I differentiate between intrinsic cellular resistance and tumor microenvironment (TME)-mediated resistance in my assays? A: You must decouple your in vitro monoculture assays from co-culture systems. IMiDs exert dual effects: direct tumor apoptosis and immune stimulation (T/NK cell activation)[5]. If your resistant cells die when co-cultured with healthy donor PBMCs in the presence of an IMiD, the resistance is likely intrinsic to the patient's exhausted TME (e.g., expansion of T-regulatory cells or elevated TME lactate) rather than a genetic mutation in the MM clone[1][2].
PART 2: Experimental Protocols & Assays
To ensure scientific integrity, every protocol must act as a self-validating system. The following workflows include internal controls to distinguish between biological resistance and assay failure.
Protocol 1: Cell-Based CRBN Target Engagement Assay (Competitive Degradation)
Purpose: To determine if resistance is due to a failure of the drug to bind CRBN (e.g., due to a point mutation in the binding pocket) versus a downstream signaling failure. Causality Logic: By using a known, highly potent PROTAC/degrader (e.g., a CRBN-recruiting HDAC6 degrader), we can measure target engagement. If the IMiD successfully binds CRBN, it will competitively inhibit the PROTAC, rescuing the PROTAC's target from degradation[6].
-
Cell Seeding: Seed the IMiD-resistant MM cells (e.g., H929 or MM.1S resistant clones) at 5×105 cells/mL in 96-well plates.
-
Pre-treatment (The Competitor): Treat cells with varying concentrations of the test compound (lenalidomide, pomalidomide, or mezigdomide) ranging from 10 nM to 10 µM. Incubate for 1 hour.
-
PROTAC Addition (The Probe): Add a fixed concentration (e.g., 100 nM) of a validated CRBN-dependent PROTAC (e.g., an HDAC6 degrader) to all wells. Incubate for 5 hours.
-
Lysis and Quantification: Lyse the cells and quantify HDAC6 levels via in-cell ELISA or quantitative Western blot.
-
Validation Check:
-
Control: Wells with PROTAC alone should show near-complete depletion of HDAC6.
-
Interpretation: If the test IMiD successfully binds CRBN, HDAC6 levels will be rescued (dose-dependent increase). If HDAC6 remains degraded even at high IMiD concentrations, the IMiD is failing to engage CRBN.
-
Protocol 2: Kinetic Profiling of Neosubstrate Degradation (IKZF1/3)
Purpose: To evaluate the efficacy of next-generation CELMoDs in IMiD-resistant lines. Causality Logic: Downstream markers like IRF4 and c-MYC take 24-48 hours to deplete following IKZF1/3 degradation. Measuring IKZF1/3 directly at early time points (4-8 hours) isolates the E3 ligase activity from secondary transcriptional effects[2][5].
-
Treatment: Treat resistant cells with vehicle (DMSO), Pomalidomide (1 µM), Iberdomide (100 nM), and Mezigdomide (10 nM).
-
Kinetic Harvesting: Harvest cell pellets at 0, 4, 8, 24, and 48 hours.
-
Protein Extraction: Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial: Add a proteasome inhibitor (e.g., MG132) to a parallel 4-hour control well to prove that any observed IKZF loss is strictly proteasome-dependent.
-
Immunoblotting: Probe for IKZF1 (Ikaros), IKZF3 (Aiolos), IRF4, c-MYC, and a loading control (GAPDH).
-
Interpretation: Mezigdomide should induce rapid (<4 hours) degradation of IKZF1/3 even in pomalidomide-resistant lines, followed by IRF4 depletion at 24 hours[3][7].
PART 3: Data Presentation & Visualization
Table 1: Quantitative Comparison of IMiDs and CELMoDs
This table summarizes the biochemical and clinical parameters dictating the transition from early IMiDs to next-generation CELMoDs.
| Compound Class | Drug Name | Approx. CRBN IC50 (µM) | Primary Neosubstrates | Clinical Status for IMiD-Resistant MM |
| 1st Gen IMiD | Thalidomide | ~8.5 | IKZF1, IKZF3 | Largely superseded due to toxicity/resistance[1] |
| 2nd Gen IMiD | Lenalidomide | ~1.5 | IKZF1, IKZF3, CK1α | Standard backbone; high acquired resistance[1][6] |
| 3rd Gen IMiD | Pomalidomide | ~1.2 | IKZF1, IKZF3 | Used in Lenalidomide-refractory settings[5][6] |
| CELMoD | Iberdomide (CC-220) | ~0.15 | IKZF1, IKZF3, ZFP91 | Phase III; effective in heavily pretreated MM[1][5] |
| CELMoD | Mezigdomide (CC-92480) | <0.05 | IKZF1, IKZF3, ZFP91 | Phase III; highest potency, overcomes Len/Pom resistance[3][7] |
Pathway Visualization
Fig 1: CRBN-CRL4 E3 Ligase Pathway and critical molecular nodes driving IMiD resistance.
Fig 2: Systematic experimental workflow for profiling and overcoming IMiD resistance.
References
-
IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact | Blood - ASH Publications. ashpublications.org.[Link]
-
Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica. haematologica.org.[Link]
-
Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - MDPI. mdpi.com.[Link]
-
Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - Haematologica. haematologica.org.[Link]
-
Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma - Frontiers. frontiersin.org.[Link]
-
Identification and transformation of novel targets for immunotherapy in multiple myeloma. mednexus.org.[Link]
-
A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC. nih.gov.[Link]
Sources
- 1. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 2. ashpublications.org [ashpublications.org]
- 3. mdpi.com [mdpi.com]
- 4. haematologica.org [haematologica.org]
- 5. Frontiers | Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma [frontiersin.org]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
Technical Support Center: Minimizing Off-Target Effects of Isoindole-1,3-dione Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindole-1,3-dione derivatives. This guide provides in-depth troubleshooting protocols and frequently asked questions to help you anticipate, identify, and mitigate off-target effects in your experiments. Our goal is to equip you with the knowledge to enhance the selectivity and safety of your compounds.
Introduction: The Promise and Peril of a Privileged Scaffold
The isoindole-1,3-dione scaffold, also known as phthalimide, is a cornerstone in modern medicinal chemistry. Its derivatives, most famously thalidomide and its analogues lenalidomide and pomalidomide, have revolutionized the treatment of multiple myeloma.[1][2][3] These molecules often function as "molecular glues," redirecting the cell's own protein disposal machinery—specifically the Cereblon (CRBN) E3 ubiquitin ligase complex—to degrade disease-causing proteins.[1][4][5]
However, this powerful mechanism is a double-edged sword. The very promiscuity that allows these compounds to recruit new targets to CRBN can also lead to the degradation of unintended proteins, causing off-target effects that range from reduced efficacy to severe toxicity.[6][7] The historical tragedy of thalidomide-induced birth defects serves as a stark reminder of the critical need to understand and control these interactions.[8][9][10] This guide is designed to help you navigate this complex landscape.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the off-target effects of isoindole-1,3-dione derivatives.
Q1: What are the primary off-targets of concern for isoindole-1,3-dione derivatives, particularly those designed as Cereblon modulators?
The primary off-target concern for CRBN-modulating isoindole-1,3-diones is the unintended degradation of endogenous zinc-finger (ZF) transcription factors.[6] The binding pocket on CRBN, when occupied by the drug, creates a new surface that happens to be an excellent fit for the β-hairpin degron motif found in many ZF proteins.[4] While this is exploited for the intended degradation of targets like IKZF1 and IKZF3, it can also lead to the unwanted degradation of other essential ZF proteins, which may have long-term consequences.[6]
Beyond this mechanism, the versatile phthalimide scaffold has been used to design inhibitors for a wide range of other proteins, including:
-
Cyclooxygenase (COX) enzymes: Exerting anti-inflammatory and analgesic effects.[11][12][13]
-
Cholinesterases (AChE and BuChE): Investigated for the treatment of Alzheimer's disease.[12][14][15]
-
Glycogen Synthase Kinase 3β (GSK-3β): A target in neurodegenerative diseases.[16]
Therefore, the specific off-target profile is highly dependent on the overall structure of the derivative, not just the isoindole-1,3-dione core.
Q2: My compound is a PROTAC that uses a pomalidomide-like ligand to recruit CRBN. What are the key controls for assessing off-target effects?
For Proteolysis-Targeting Chimeras (PROTACs), a multi-layered control strategy is essential to distinguish on-target from off-target effects.
-
Inactive Target Binder Control: Synthesize a PROTAC with a warhead that is structurally analogous to your active one but does not bind to the protein of interest (POI). This helps confirm that any observed degradation is dependent on POI binding.
-
Inactive E3 Ligase Ligand Control: Create a PROTAC where the isoindole-1,3-dione moiety is modified so it no longer binds to CRBN. This validates that the degradation is CRBN-dependent.
-
"Free" E3 Ligase Ligand: Treat cells with only the pomalidomide-like CRBN binder used in your PROTAC. This is a critical experiment to profile the intrinsic degradation effects of the recruiter itself, helping you identify off-targets that are degraded independent of your POI.[6]
-
Displaced Target Control: Pre-treat cells with a high concentration of a small molecule inhibitor that binds to your POI before adding the PROTAC. This should prevent the PROTAC from binding and degrading the POI, but it will not prevent off-target degradation.
Q3: What is the "hook effect" and how does it relate to PROTACs using isoindole-1,3-dione derivatives?
The "hook effect" is a phenomenon common to bifunctional molecules like PROTACs where efficacy decreases at high concentrations.[17] PROTACs function by forming a ternary complex (POI-PROTAC-E3 Ligase). At optimal concentrations, this complex forms efficiently. However, at very high concentrations, the PROTAC can saturate both the POI and the E3 ligase independently, leading to the formation of two separate binary complexes (POI-PROTAC and PROTAC-E3 Ligase). These binary complexes cannot induce degradation, thus reducing the overall efficacy. It is crucial to perform a full dose-response curve to identify the optimal concentration range and avoid misinterpreting the hook effect as general toxicity or lack of potency.
Part 2: Troubleshooting Guide
This section provides structured guidance for specific experimental issues.
Problem 1: You observe significant, unexpected cytotoxicity in your cell-based assays.
-
Causality: The observed cell death may not be due to the intended on-target activity but rather to the compound binding to and modulating one or more unknown off-targets, or degrading an essential protein.
-
Troubleshooting Workflow:
-
In Silico Prediction: Begin with computational methods as a cost-effective first pass.[18] Use 2D and 3D structural similarity searches against databases of known drugs and their targets to identify potential off-targets.[19]
-
In Vitro Screening: Employ commercial services that offer broad screening panels (e.g., Reaction Biology's InVEST panel) to test your compound's activity against hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes known to be associated with adverse drug reactions.[20]
-
Unbiased Global Proteomics: This is the most comprehensive approach. Use quantitative mass spectrometry to compare the entire proteome of cells treated with your compound versus a vehicle control. This will reveal every protein that is significantly up- or down-regulated, providing a direct readout of on- and off-target degradation events.
-
Hit Validation: For high-confidence off-targets identified in the steps above, validate the direct binding and functional consequence. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells. Subsequently, use siRNA or CRISPR to knock down the suspected off-target protein and see if it rescues the cytotoxic phenotype.
Problem 2: A pomalidomide-based PROTAC is degrading unintended zinc-finger proteins.
-
Causality: Research has shown that the pomalidomide moiety itself, particularly when linked via an arylamine exit vector, can induce the degradation of certain ZF proteins. This occurs because the hydrogen bond donor in this configuration helps stabilize the ternary complex between CRBN and off-target ZF proteins.[6]
-
Troubleshooting Steps:
-
Rational Ligand Redesign: The most direct solution is to modify the CRBN binder. Synthesize an analogue where the hydrogen-bond-donating arylamine is replaced with a group that cannot act as an H-bond donor. This has been shown to significantly reduce the degradation of off-target ZF proteins while maintaining on-target activity.[6]
-
Switch E3 Ligase System: If redesigning the CRBN ligand is not feasible or successful, consider developing a new PROTAC that recruits a different E3 ligase, such as VHL. This will completely change the off-target profile, as VHL recruits proteins based on a different degradation signal (a hydroxyproline motif).
-
Characterize the Baseline: As a crucial first step, perform a proteomics experiment on cells treated with only the pomalidomide-based CRBN ligand. This will provide a clear baseline of all ZF proteins (and others) that are degraded by the recruiter alone, allowing you to subtract this background from the effects seen with your full PROTAC.
-
Part 3: Key Methodologies & Data Presentation
To effectively minimize off-target effects, a combination of predictive and empirical methods is required.
Table 1: Comparison of Off-Target Identification Methods
| Method | Principle | Pros | Cons |
| In Silico Prediction | Uses computational algorithms to predict interactions based on the compound's 2D/3D structure and similarity to known ligands.[18][19] | Fast, cost-effective, provides an early warning for potential liabilities. | Predictive, not empirical; can produce false positives/negatives; dependent on the quality of the database. |
| In Vitro Panel Screening | The compound is tested at a fixed concentration against a large panel of purified receptors, enzymes, and ion channels.[20] | Provides direct evidence of interaction with known safety liabilities; highly standardized and reproducible. | Tests are in a cell-free system, which may not reflect cellular activity; only covers known, pre-selected targets. |
| Unbiased Proteomics | Quantitative mass spectrometry is used to compare protein abundance in treated vs. untreated cells, identifying all degraded proteins. | Unbiased, genome-wide view of all degradation events within a cellular context; highly sensitive. | Technically complex, resource-intensive; does not distinguish direct from indirect effects. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding. An increase in stability indicates direct target engagement. | Confirms direct physical binding in a physiological context (intact cells or cell lysate). | Lower throughput than other methods; requires a specific antibody for each target being validated. |
Protocol: Global Proteomics for Off-Target Profiling
This protocol provides a generalized workflow for identifying protein degradation events using Tandem Mass Tag (TMT) labeling and quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., HEK293T, MM.1S) in triplicate.
-
Treat one set of plates with the vehicle (e.g., DMSO), one with your isoindole-1,3-dione derivative at an efficacious concentration (e.g., 100 nM), and one with a negative control compound for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
-
Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT isobaric tag. This allows the samples to be pooled for a single mass spectrometry run.
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples.
-
Analyze the pooled sample using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The instrument will fragment the peptides and the TMT reporter ions, allowing for relative quantification of each peptide across all conditions.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins whose abundance is significantly decreased in the drug-treated samples compared to the vehicle and negative controls. These are your potential on- and off-target degradation substrates.
-
References
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
- Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs.
- Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
- CD Genomics. (n.d.). Comprehensive Methods for Off-Target Detection in Gene Editing.
- Xie, L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
- Mayor-Ruiz, C., et al. (2020). A platform for the discovery of off-targets and drug-resistance mutations of pomalidomide-based PROTACs. eLife.
- Ramesh, M., & S. L., V. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022.
- seqWell. (2025, September 23). Selecting the Right Gene Editing Off-Target Assay.
- Wikipedia. (n.d.). Proteolysis targeting chimera.
- Martin, F., et al. (2020). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research.
- Zhao, S., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics.
- Lino, C. A., et al. (2018). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Viruses.
- Zhou, L., et al. (2021). The clinical advances of proteolysis targeting chimeras in oncology.
- Neklesa, T. K., et al. (2017).
- Cereto-Massagué, A., et al. (2015). Advances and Challenges in Computational Target Prediction.
- Massive Bio. (2026, January 6). Off Target Effect.
- van der Weyden, L., et al. (2017). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology.
- Szlązak, R., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules.
- Richardson, P. G. (2026, March 17).
- CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
- Goud, E. S., et al. (2025, May 6). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial, and in silico ADMET studies. RSC Advances.
- Natfji, A. A. (2021, March 19). How can we minimise side effects but keep the benefits of drugs? Connecting Research.
- Szymańska, E., et al. (2025, June 23). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Molecules.
- Płazińska, A., et al. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.
- BenchChem. (n.d.).
- Bahlis, N. J., et al. (2024, March 15). Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. Cancers.
- American Journal of Health-System Pharmacy. (2021, August 2). Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma.
- Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Thalidomide - The Disastrous Drug.
- Quan, J., et al. (2015). Structure-based design of benzo[e]isoindole-1,3-dione derivatives as selective GSK-3β inhibitors to activate Wnt/β-catenin pathway. Bioorganic & Medicinal Chemistry.
- van der Veer, A., et al. (2025, May 29).
- Wikipedia. (n.d.).
- Cavo, M., et al. (2024, February 29). Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma. Current Oncology.
- The Independent. (2015, December 14).
- Płazińska, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.
- Wikipedia. (n.d.). Thalidomide.
- OncLive. (2021, April 2).
- JAMA Oncology. (2025, December 5).
- Radocha, J., et al. (2022).
- Szlązak, R., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit. Molecules.
- Kubiczkova, L., et al. (2021). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. Cancers.
- ResearchGate. (2025, October 15). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- Szymańska, E., et al. (n.d.). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Molecules.
Sources
- 1. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massivebio.com [massivebio.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-based design of benzo[e]isoindole-1,3-dione derivatives as selective GSK-3β inhibitors to activate Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
Technical Support Center: Stability of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione. This document provides in-depth guidance, troubleshooting, and best practices for handling this compound in solution to ensure the integrity and reproducibility of your experimental results. As direct stability data for this specific molecule is limited, this guide leverages extensive data from its close structural analog, Pomalidomide, to provide a robust framework for its use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions researchers encounter when working with 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione and its analogs.
Q1: What is 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione and how does it relate to other common modulators?
A1: 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, also known as 4-Hydroxythalidomide, is a derivative of thalidomide and a putative metabolite.[1][2] It shares the core isoindole-1,3-dione and piperidine-2,6-dione structures common to immunomodulatory imide drugs (IMiDs). It is a very close structural analog of Pomalidomide, differing by a hydroxyl group at the 4-position of the isoindole ring instead of an amino group.[3][] Due to this structural similarity, their chemical stability profiles in solution are expected to be comparable.
Q2: What are the primary factors that cause this compound to degrade in solution?
A2: The stability of this class of compounds is primarily influenced by four factors:
-
pH: The glutarimide and imide rings are susceptible to hydrolysis, particularly under alkaline (basic) conditions, but significant degradation also occurs under strong acidic conditions.[5][6] Studies on pomalidomide show degradation upon exposure to both 0.1N NaOH and 0.1N HCl.[5][7]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.[5]
-
Light: Like many complex organic molecules, exposure to UV light can induce photolytic degradation.[5]
-
Oxidizing Agents: The compound can be degraded by oxidative stress, for example, upon exposure to hydrogen peroxide.[5]
Q3: How should I prepare and store stock solutions?
A3: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3]
-
Preparation: Dissolve the crystalline solid in the organic solvent to a high concentration (e.g., 10-20 mM). Ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed, light-protecting (amber) vials. Store these aliquots at -80°C. This practice minimizes exposure to moisture, light, and repeated freeze-thaw cycles.
Q4: How long are aqueous working solutions stable?
A4: Aqueous solutions are significantly less stable than organic stock solutions. For pomalidomide, it is recommended not to store aqueous solutions for more than one day.[3]
-
Causality: The presence of water makes the compound susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures (e.g., in a 37°C cell culture incubator).
-
Best Practice: Always prepare fresh working solutions from your frozen organic stock immediately before an experiment. Dilute the stock into your aqueous buffer or cell culture medium right before adding it to your cells or assay.
Q5: What are the visible signs of degradation?
A5: While visual inspection is not a substitute for analytical validation, signs of degradation can include a change in the color of the solution, the appearance of cloudiness, or the formation of precipitate. The most definitive evidence of degradation is the appearance of new peaks and a corresponding decrease in the parent compound's peak area during chromatographic analysis (e.g., HPLC or LC-MS).
Q6: How can I analytically monitor the stability of my compound?
A6: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method.[8] This involves analyzing your solution at various time points and under different conditions to quantify the amount of the parent compound remaining. A typical setup would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid.[9][10]
Section 2: Troubleshooting Guide for Experimental Inconsistency
| Problem Observed | Potential Root Cause (Stability-Related) | Recommended Action & Scientific Rationale |
| Inconsistent or weaker-than-expected results in cell-based assays. | Compound degradation in the aqueous cell culture medium at 37°C. | Action: Prepare fresh dilutions from a frozen DMSO stock for every experiment. Minimize the pre-incubation time of the compound in the medium before adding it to cells. Rationale: The combination of aqueous environment, physiological pH, and elevated temperature (37°C) creates ideal conditions for hydrolysis of the imide rings, reducing the concentration of the active compound over the course of the experiment. |
| New, unexpected peaks appear in my HPLC or LC-MS analysis over time. | Formation of degradation products. | Action: 1. Confirm that your storage conditions are optimal (frozen, protected from light, anhydrous solvent). 2. Perform a forced degradation study (see Protocol 3) to intentionally generate and identify potential degradation products. Rationale: The appearance of new peaks is a clear indicator of instability. By systematically stressing the compound (e.g., with acid, base, heat), you can characterize the degradation profile, which helps in interpreting unexpected analytical results. |
| The concentration of my stock solution decreases over time. | Gradual degradation due to improper storage (e.g., moisture contamination, temperature fluctuations, light exposure). | Action: 1. Re-evaluate your stock solution storage protocol. Ensure aliquots are single-use and stored at -80°C in desiccated conditions. 2. Use high-quality, low-retention vials. 3. Prepare smaller, more frequent batches of stock solution. Rationale: Moisture from atmospheric air can be introduced during repeated freeze-thaw cycles, initiating hydrolysis even in DMSO. Storing in small, single-use aliquots minimizes this risk. |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting stability-related issues.
Caption: Decision tree for troubleshooting experimental issues.
Section 3: Experimental Protocols
These protocols provide a validated framework for handling and assessing the stability of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione.
Protocol 1: Preparation and Storage of Stock Solutions
Objective: To prepare a concentrated stock solution in an organic solvent for long-term storage and reproducible use.
Materials:
-
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber, screw-cap vials (low-retention polypropylene recommended)
-
Calibrated pipettes
Procedure:
-
Weighing: Tare a clean vial on the balance. Carefully weigh the desired amount of the solid compound directly into the vial. Record the exact weight.
-
Dissolving: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid overheating.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in separate amber vials.
-
Storage: Tightly cap the vials, label them clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.
Protocol 2: HPLC-Based Assessment of Solution Stability
Objective: To quantify the concentration of the parent compound in a solution over time under specific conditions (e.g., in cell culture medium at 37°C).
Materials:
-
HPLC or UPLC system with UV or MS detector
-
C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)[9]
-
Test solution (e.g., compound diluted in PBS or cell medium)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Incubator/water bath set to the desired temperature
Procedure:
-
Sample Preparation: Prepare the test solution at the desired concentration.
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to get the initial peak area of the parent compound.
-
Incubation: Place the remainder of the test solution under the desired storage/incubation conditions (e.g., 37°C incubator).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Chromatography: Run a suitable gradient method to separate the parent compound from potential degradants. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-7 min: 95% to 5% B
-
7-8 min: Hold at 5% B
-
-
Data Analysis: For each timepoint, integrate the peak area of the parent compound. Calculate the percentage of the compound remaining relative to the T=0 peak area. Plot the percentage remaining versus time.
Visual Workflow for Stability Assessment
Caption: Experimental workflow for assessing solution stability.
Protocol 3: Forced Degradation Study
Objective: To intentionally degrade the compound under harsh conditions to understand its degradation pathways, which is essential for developing a stability-indicating analytical method.
Procedure: Based on studies of pomalidomide, the following stress conditions are recommended[5][7]:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for several hours. Note: Hydrolysis is often faster under basic conditions.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to high heat (e.g., 80-100°C) for an extended period.
-
Photolytic Degradation: Expose a solution to a high-intensity UV light source.
For each condition, analyze the stressed sample by HPLC or LC-MS to observe the extent of degradation and the profile of the degradant peaks.
Section 4: Reference Data and Degradation Pathways
Summary of Pomalidomide Forced Degradation
The following table summarizes typical degradation results for the analog Pomalidomide, which provides an authoritative guide to the expected stability of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione.
| Stress Condition | Time | Degradation Observed | Reference |
| Acid Hydrolysis (0.1 M HCl) | 24 Hours | ~18.7% | [7] |
| Base Hydrolysis (0.1 M NaOH) | 24 Hours | ~15.5% | [7] |
| Oxidative (H₂O₂) | - | Significant Degradation | [5] |
| Thermal (Wet Heat) | 24 Hours | ~8.7% | [7] |
| Photolytic | - | Significant Degradation | [5] |
Postulated Degradation Pathway: Hydrolysis
The primary non-oxidative degradation pathway in aqueous solution is hydrolysis. Both the phthalimide and glutarimide rings contain amide bonds that can be cleaved.
Caption: Simplified hydrolytic degradation pathways.
References
- BenchChem. (2025). Comparative Stability and Application of Pomalidomide and Pomalidomide-D5: A Guide for Researchers.
- Analytical Methods. (2012). Simultaneous determination of ten bioactive components in Kudiezi injection by UPLC-ESI-MS/MS.
- Celgene Inc. (2018). POMALYST® Product Monograph.
-
ResearchGate. (2019). A Validated Stability Indicating RP-HPLC Method Development for The Estimation of Pomalidomide In Bulk and Pharmaceutical Dosage Form. [Link]
-
PMC. (2023). Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters. [Link]
-
ResearchGate. (2019). A Validated Stability Indicating RP-HPLC Method Development for The Estimation of Pomalidomide In Bulk and Pharmaceutical Dosage. [Link]
- Bristol Myers Squibb. (n.d.).
- Cayman Chemical. (2022).
-
PMC. (n.d.). Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility. [Link]
-
PMC. (n.d.). A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses. [Link]
-
Chemsrc. (2025). 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione. [Link]
-
ACS Publications. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. [Link]
Sources
- 1. CAS#:5054-59-1 | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | Chemsrc [chemsrc.com]
- 2. 2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione | 5054-59-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 10. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
I. Mechanistic Grounding: Understanding the IMiD Neurotoxicity Pathway
Welcome to the Technical Support Center for Modeling and Troubleshooting Thalidomide-Induced Peripheral Neuropathy (TiPN). As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navigate the complexities of evaluating immunomodulatory imide drugs (IMiDs).
Thalidomide and its analogs (lenalidomide, pomalidomide) are cornerstone therapies for multiple myeloma and erythema nodosum leprosum[1]. However, their clinical utility is frequently limited by dose-dependent, sensory axonal neuropathy characterized by Wallerian-like degeneration[2]. Because traditional rodent models often fail to faithfully recapitulate thalidomide's human-specific neurotoxicity[3], the field has pivoted to human induced pluripotent stem cell (hiPSC)-derived sensory neurons.
This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting to ensure your in vitro assays yield robust, translatable data.
To design a highly sensitive assay, we must first understand the causality behind the phenotype. Thalidomide's primary mechanism of action involves binding to Cereblon (CRBN)—the substrate receptor of the CRL4 E3 ubiquitin ligase complex—leading to the targeted degradation of transcription factors like IKZF1 and IKZF3[1][2].
However, the pathogenesis of TiPN is multifaceted. It involves a combination of altered cytokine responses to axonal damage, mitochondrial dysfunction, and impaired axonal transport[2][3][4]. Understanding this divergence between on-target anti-cancer efficacy and off-target/downstream neurotoxicity is critical for assay development.
Mechanistic pathways linking IMiD exposure to Wallerian-like axonal degeneration.
II. Core Protocol: High-Content Screening (HCS) of Neurite Outgrowth
To capture the "dying back" degeneration of distal terminals characteristic of TiPN[5], we utilize a High-Content Screening (HCS) neurite outgrowth assay using hiPSC-derived sensory neurons[6][7]. This protocol is designed as a self-validating system: by multiplexing nuclear counting with neurite tracing, we can isolate true axonopathy from generalized cytotoxicity.
Workflow for high-content screening of IMiD neurotoxicity in iPSC neurons.
Step-by-Step Methodology:
-
Surface Preparation: Coat 384-well optical imaging plates with Poly-D-lysine (PDL) and Laminin. Causality: Laminin engages integrin receptors on the neuronal growth cone, providing essential survival and elongation signaling required to prevent spontaneous apoptosis[6].
-
Cell Seeding: Seed hiPSC-derived peripheral sensory neurons at an optimized density (e.g., 4,000 cells/well). Causality: Overcrowding causes neurite bundling, making algorithmic tracing impossible; under-seeding prevents the paracrine signaling necessary for network maturation[8].
-
Maturation: Culture for 7-14 days in neurobasal medium supplemented with NGF and BDNF until extensive neural networks form.
-
Compound Dosing: Treat with thalidomide or analogs across a 6-point concentration curve (0.3 µM to 100 µM). Maintain DMSO concentration strictly below 0.3%[6]. Causality: Higher DMSO concentrations induce solvent-mediated lipid bilayer disruption, artificially inflating neurotoxicity readouts.
-
Fixation & Immunostaining: After the designated exposure window, fix cells with 4% paraformaldehyde. Permeabilize with 0.01% saponin and stain with anti-βIII-tubulin (TUJ-1) to label the axodendritic tree, and Hoechst 33342 to label nuclei[6][7].
-
High-Content Imaging: Acquire images using an automated platform. Quantify total neurite length, number of branch points, and total viable nuclei[6][7].
III. Troubleshooting & FAQs
Q1: My iPSC-derived sensory neurons show high baseline apoptosis before thalidomide treatment. How do I fix this? Analysis & Fix: High baseline apoptosis is typically driven by matrix failure or neurotrophic withdrawal. Ensure your Laminin aliquots are not subjected to multiple freeze-thaw cycles. Degraded Laminin fails to activate focal adhesion kinases (FAK), leading to anoikis (detachment-induced apoptosis). Additionally, verify that your medium is freshly supplemented with NGF/BDNF, as these peptides degrade rapidly at 37°C.
Q2: I am not observing significant neurite retraction with thalidomide, even at 100 µM, whereas paclitaxel shows clear toxicity. Why? Analysis & Fix: Thalidomide's neurotoxicity in vitro is notoriously difficult to capture because its mechanism is indirect and cumulative, unlike paclitaxel, which directly and rapidly stabilizes microtubules[5][8]. Thalidomide requires extended exposure times to manifest transport impairment[3][4]. Actionable Step: Extend the compound exposure window from the standard 72 hours to 7–14 days with repeated media/drug exchanges. Furthermore, consider co-culturing the neurons with human Schwann cells, as thalidomide's toxicity may involve non-cell-autonomous inflammatory crosstalk[2][3].
Q3: How can I differentiate between general cytotoxicity and specific neurite degeneration (axonopathy)? Analysis & Fix: IMiDs can cause general cell death at high concentrations, which algorithmically results in reduced neurite length because the cell body is gone. To isolate true Wallerian-like axonopathy, you must use a self-validating multiplexed approach. Compare the "Total Neurite Length" metric against the "Total Nuclear Count" (via Hoechst)[6]. A compound is specifically neurotoxic (causing axonopathy) only if it significantly reduces neurite length at concentrations that do not reduce the total number of viable nuclei.
Q4: Are there functional or electrophysiological markers I can use in vitro to validate the morphological HCS data? Analysis & Fix: Yes. In the clinic, a reduction in the sural nerve sensory action potential (SAP) amplitude is the gold-standard marker for thalidomide-induced sensory neuropathy[9]. To model this in vitro, culture your iPSC-neurons on Multi-Electrode Arrays (MEA). Look for a dose-dependent reduction in spontaneous firing rates and spike amplitudes. Functional electrical deficits often precede physical neurite retraction, giving you a more sensitive, earlier biomarker of toxicity.
IV. Quantitative Data Presentation
To contextualize thalidomide's effects, it is vital to benchmark it against other known neurotoxic chemotherapeutics. The table below summarizes the differential neurotoxic profiles and assay sensitivities observed in HCS models.
Table 1: Comparative Neurotoxicity Profiles in High-Content Screening Models
| Drug Class | Representative Agent | Primary Mechanism of Neurotoxicity | In Vitro HCS Sensitivity | Clinical Phenotype |
| IMiDs | Thalidomide | CRBN binding, downstream axonal transport defects[2][4] | Low-Moderate (requires >7 day exposure)[3][8] | Sensory axonal neuropathy[9] |
| Taxanes | Paclitaxel | Direct microtubule stabilization & mitotic spindle interference[5] | High (rapid neurite retraction within 48h)[8] | Sensory/Motor neuropathy |
| Platinums | Cisplatin | DNA adduct formation, DRG somatic accumulation[4][5] | Moderate (Soma toxicity > Neurite toxicity)[8] | Sensory neuronopathy |
| Proteasome Inhibitors | Bortezomib | Accumulation of ubiquitinated proteins, ER stress in Schwann cells[3][5] | High (rapid disruption of NF-H staining)[5] | Painful sensory neuropathy |
V. References
-
Liv Hospital. Thalidomide. Liv Hospital. Available at:
-
Chemotherapy-Induced Peripheral Neuropathy and Changes in Cytoskeleton. PMC - National Center for Biotechnology Information. Available at:
-
Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. PMC - National Center for Biotechnology Information. Available at:
-
Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. Molecular Devices. Available at:
-
Considerations for a Reliable In Vitro Model of Chemotherapy-Induced Peripheral Neuropathy. PMC - National Center for Biotechnology Information. Available at:
-
Utilization of iPSC-derived human neurons for high-throughput drug-induced peripheral neuropathy screening. ResearchGate. Available at:
-
Axonal Transport Impairment in Chemotherapy-Induced Peripheral Neuropathy. MDPI. Available at:
-
Neurotoxicity and Neurite Outgrowth Assay. Sigma-Aldrich. Available at:
-
Thalidomide and Sensory Neurotoxicity: A Neurophysiological Study. PubMed. Available at:
Sources
- 1. int.livhospital.com [int.livhospital.com]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for a Reliable In Vitro Model of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemotherapy-Induced Peripheral Neuropathy and Changes in Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide and sensory neurotoxicity: a neurophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isoindoline-1,3-dione Synthesis & Purification
This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of isoindoline-1,3-diones (phthalimides). Drawing from established protocols and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the synthesis of high-purity materials critical for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My final product has a lower melting point and a broader range than the literature value. What does this indicate?
A low and broad melting point range is a classic indicator of impurities. Pure crystalline solids have sharp melting points, but the presence of contaminants disrupts the crystal lattice, requiring less energy to melt and occurring over a wider temperature range.[1][2] For example, unreacted phthalic anhydride or the intermediate phthalamic acid can cause significant melting point depression.[3]
Q2: What are the most common impurities I should expect in my crude isoindoline-1,3-dione product?
The most common impurities are typically unreacted starting materials. These include:
-
Phthalic Anhydride: Leftover from the initial reaction.
-
Primary Amine: The corresponding amine used for the N-substitution.
-
Phthalamic Acid: The ring-opened intermediate that may not have fully cyclized to the imide.[4][5]
-
Reaction Solvent: Residual high-boiling solvents like glacial acetic acid or DMF.[6]
Q3: Which analytical techniques are best for assessing the purity of my synthesized isoindoline-1,3-dione?
A combination of techniques provides the most comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for identifying the number of components in your crude product. A common mobile phase is a mixture of hexane and ethyl acetate.[6][7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities by showing unexpected signals.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative method for determining purity by peak area percentage.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic imide carbonyl stretches (typically around 1700-1780 cm⁻¹).[6]
The table below compares these key analytical methods.
| Technique | Primary Use | Information Provided | Key Considerations |
| TLC | Reaction monitoring, qualitative purity | Number of components, relative polarity | Solvent system selection is crucial for good separation. |
| ¹H NMR | Structural confirmation, impurity identification | Proton environment, presence of residual solvents or starting materials | Integration can provide a rough estimate of purity. |
| HPLC | Quantitative purity analysis | High-resolution separation, area percentage purity | Method development may be required for optimal results. |
| IR | Functional group identification | Presence of imide C=O bonds, absence of carboxylic acid O-H | Confirms successful imide formation. |
| Melting Point | Purity indicator | Sharpness and range of melting | Impurities typically cause depression and broadening of the melting point.[1] |
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your isoindoline-1,3-dione product.
Recrystallization Issues
Recrystallization is the most common method for purifying isoindoline-1,3-diones, with ethanol being a frequently used solvent.[6][8] However, several issues can arise.
Q4: I've added hot solvent, but my product has turned into a gooey liquid instead of dissolving. What is happening and what should I do?
This phenomenon is known as "oiling out." It occurs when the solute melts before it dissolves, or when it separates from the supersaturated solution as a liquid phase instead of a solid crystal.[9][10] This is problematic because the oil often traps impurities.
Causality & Solution Workflow:
Caption: Decision workflow for addressing product oiling out.
Detailed Steps:
-
Add More Solvent: Return the flask to the heat source and add more solvent. The goal is to fully dissolve the compound at the solvent's boiling point.[11][12]
-
Slow Down Cooling: If the product dissolves but oils out upon cooling, the rate of cooling is too fast. Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[13]
-
Change Solvents: If the issue persists, your compound's melting point may be too low for the chosen solvent. Evaporate the current solvent and select one with a lower boiling point. A mixed-solvent system (e.g., dichloromethane/ethanol or acetone/ethanol) can also be effective.[14][15]
Q5: My solution is clear after cooling, but no crystals have formed. What should I do?
This indicates that the solution is supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point, but crystallization has not been initiated.[16]
Solutions (to be tried in order):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide a nucleation point for crystal growth.[12][16]
-
Add a Seed Crystal: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[11]
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[11][12] Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Cool Further: Place the flask in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization if the compound is more soluble than anticipated.
Q6: How can I effectively remove unreacted phthalic anhydride or the phthalamic acid intermediate?
These acidic impurities can often be removed with a simple washing procedure before recrystallization.
-
Aqueous Wash: Suspend the crude product in water and stir. Phthalamic acid has some water solubility, and this can help remove it.[17]
-
Mild Base Wash: For more stubborn acidic impurities, a wash with a dilute, cold aqueous solution of sodium bicarbonate can be effective. The base will deprotonate the acidic impurities, making them water-soluble.
-
Recrystallization: Phthalic anhydride and phthalamic acid have different solubility profiles than the target imide. A well-chosen recrystallization, often from ethanol, will typically leave these impurities in the mother liquor.[6]
Chromatography Issues
When recrystallization is insufficient, column chromatography is the next step. A common eluent system is a gradient of ethyl acetate in hexane.[7][20]
Q7: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?
Peak tailing is often caused by secondary interactions between your compound and the stationary phase (silica gel).
Causality & Solution Workflow:
Caption: Decision workflow for resolving peak tailing.
Detailed Steps:
-
Adjust Eluent Polarity: The simplest solution is to increase the polarity of your mobile phase. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate.
-
Add a Modifier: If your isoindoline-1,3-dione derivative has basic functional groups, it may be interacting strongly with the acidic silanol groups on the silica surface. Adding a small amount (0.5-1%) of a competitive base like triethylamine to your eluent can mitigate this, leading to sharper peaks.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation and tailing.[21] Ensure you are not using too much crude material for the amount of silica gel.
Experimental Protocols
Protocol 1: General Purification by Recrystallization from Ethanol
This protocol is a standard procedure for the purification of many N-substituted isoindoline-1,3-diones.
Methodology:
-
Dissolution: Place the crude isoindoline-1,3-dione product in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling.
-
Achieve Saturation: Continue to add small portions of hot ethanol until the solid just dissolves completely. It is crucial to use the minimum amount of boiling solvent to ensure good recovery.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[6]
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.
Protocol 2: Removal of Unreacted Phthalic Anhydride via Aqueous Workup
This procedure is performed after the reaction is complete but before the main purification step like recrystallization or chromatography.
Methodology:
-
Cool Reaction Mixture: After confirming the reaction is complete via TLC, allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker of cold water while stirring. This will cause the organic product to precipitate out of the aqueous/acetic acid solution.[6][19]
-
Stirring: Stir the resulting slurry for 15-20 minutes. This helps to wash away water-soluble impurities like residual urea or phthalamic acid salts.
-
Filtration: Collect the crude solid by vacuum filtration.
-
Washing: Wash the solid cake in the funnel thoroughly with several portions of cold distilled water. This step is critical for removing any remaining acetic acid and helps to hydrolyze and wash away any unreacted phthalic anhydride.
-
Drying: Dry the crude product before proceeding to recrystallization or chromatography.
References
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Allende, T., & Le, S. (2017). How to Isolate N-hydroxyphthalimide (NHPI) and unreacted Phthalic Acid in the mixture. ResearchGate. Retrieved from [Link]
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Phthalimide, N-(2-bromoethyl)-. (n.d.). Organic Syntheses. Retrieved March 20, 2026, from [Link]
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Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
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phthalimide. (n.d.). Organic Syntheses. Retrieved March 20, 2026, from [Link]
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Melting point depression. (n.d.). IBChem. Retrieved March 20, 2026, from [Link]
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Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
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- Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules. (2016). RSC Publishing.
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Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. (n.d.). ResearchGate. Retrieved from [Link]
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Problems with Recrystallisations. (n.d.). University of York. Retrieved March 20, 2026, from [Link]
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successful method for purifying anthranilic acid(quick report). (2020). Sciencemadness Discussion Board. Retrieved from [Link]
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Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]
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Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]
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Melting Point of Phthalimide derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved March 20, 2026, from [Link]
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Phthalic Anhydride Melting Point Study. (n.d.). Scribd. Retrieved March 20, 2026, from [Link]
- Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol)
- Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. (2021). Sciforum.
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved March 20, 2026, from [Link]
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Effect of impurities on melting and boiling points. (2021). Chemistry Stack Exchange. Retrieved from [Link]
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6.1C: Melting Point Theory. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization Issues. (2024). Reddit. Retrieved from [Link]
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Comparative Analysis of Isoindole-1,3-Dione Analogs: Mechanisms, Efficacy, and Experimental Validation
Introduction
Isoindole-1,3-dione analogs, commonly known as immunomodulatory imide drugs (IMiDs), represent a paradigm shift in targeted protein degradation (TPD). Prototypical molecules such as thalidomide, lenalidomide, and pomalidomide have proven highly efficacious in treating hematological malignancies like multiple myeloma (MM) and myelodysplastic syndromes (MDS)[1].
As a Senior Application Scientist, it is critical to understand that these molecules do not act as traditional enzymatic inhibitors. Instead, they function as "molecular glues." By binding to Cereblon (CRBN)—the substrate recognition subunit of the CRL4 E3 ubiquitin ligase complex—they alter the protein's surface topology. This structural modulation enables the de novo recruitment, polyubiquitination, and subsequent proteasomal degradation of specific neosubstrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3[2].
Mechanism of Action and Structural Causality
The core pharmacophore of IMiDs consists of a glutarimide ring and an isoindoline (or phthalimide) ring.
-
The Glutarimide Ring: Inserts deeply into the highly conserved tri-tryptophan (tri-Trp) pocket of CRBN. This interaction is the foundational anchor for all IMiDs and Cereblon E3 Ligase Modulators (CELMoDs).
-
The Isoindoline Ring: Remains solvent-exposed and directly participates in forming a composite protein-ligand interface. Variations in this ring dictate the steric and electrostatic compatibility with the beta-hairpin structures of different neosubstrates, thereby driving degradation selectivity and potency[3].
Figure 1: Mechanism of CRL4-CRBN E3 Ligase Activation by Isoindole-1,3-dione Analogs.
Comparative Quantitative Analysis
The evolution from first-generation IMiDs to next-generation CELMoDs (e.g., Iberdomide/CC-220) demonstrates a clear trajectory toward maximizing CRBN binding affinity and neosubstrate degradation efficiency. Crystallographic studies reveal that newer analogs possess extended functional groups that make additional contacts with CRBN outside the primary tri-Trp pocket, drastically lowering their IC50 and DC50 (concentration required for 50% degradation) values[4].
Table 1: Pharmacological Profiles of Key Isoindole-1,3-Dione Analogs
| Compound | CRBN Binding Affinity (IC50) | IKZF1/3 Degradation (DC50) | Structural Distinction |
| Thalidomide | > 10 µM | > 1.0 µM | Unsubstituted phthalimide ring |
| Lenalidomide | ~ 1.5 µM[5] | ~ 0.5 µM | 4-amino substitution, lacks one carbonyl |
| Pomalidomide | ~ 1.2 µM[5] | ~ 0.375 µM[6] | 4-amino substitution on intact phthalimide |
| Iberdomide (CC-220) | ~ 60 nM[5] | 1 - 10 nM | Phenyl-morpholino extended substitution |
Note: Iberdomide exhibits a ~20-fold increase in CRBN affinity compared to pomalidomide, translating directly to a deeper, more rapid depletion of IKZF1/3 in cellular assays[5][7].
Experimental Methodologies & Protocols
To objectively validate the performance of novel isoindole-1,3-dione analogs, researchers must employ orthogonal assays that measure both biochemical target engagement and functional cellular degradation.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN Binding Assay
Causality & Rationale: TR-FRET is prioritized over Surface Plasmon Resonance (SPR) for high-throughput screening because it is a homogeneous, wash-free assay that minimizes the dissociation of transient CRBN-ligand complexes. It relies on the competitive displacement of a fluorescently labeled thalidomide tracer[8].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing GST- or His-tagged human CRBN-DDB1 complex, a Terbium (Tb)-labeled anti-tag antibody (FRET Donor), and a Cy5- or XL665-labeled thalidomide tracer (FRET Acceptor) in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20)[8][9].
-
Compound Titration: Perform a 10-point serial dilution of the test analogs (e.g., lenalidomide, iberdomide) in 100% DMSO. Normalize the final assay DMSO concentration to 1% to prevent CRBN denaturation[10].
-
Assay Assembly: In a 384-well low-volume white plate, dispense 5 µL of the compound dilution, followed by 15 µL of the CRBN/Antibody/Tracer master mix[8].
-
Equilibration: Seal the plate and incubate at room temperature for 60–180 minutes to allow competitive binding to reach equilibrium[8].
-
Detection: Read the plate on a TR-FRET-compatible microplate reader (e.g., PHERAstar). Excite the Tb-donor at 337 nm and measure emission at 490 nm (donor) and 520/665 nm (acceptor)[10].
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Unlabeled active analogs will displace the tracer, decreasing the FRET signal. Plot the ratio against log[compound] to derive the IC50[8].
Figure 2: TR-FRET Competitive Binding Assay Workflow for CRBN Ligands.
Protocol B: Quantitative Cellular Degradation Assay (HiBiT System)
Causality & Rationale: While TR-FRET confirms biochemical binding, it does not guarantee cellular degradation, which depends on cell permeability, ternary complex stability, and proteasome recruitment. The HiBiT knock-in system provides a highly sensitive, quantitative, and endogenous measurement of IKZF1/3 degradation without the artifacts of overexpression[6].
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293T or MM1.S cells stably expressing endogenous IKZF1-HiBiT or IKZF3-HiBiT fusions into 96-well plates at a density of 12,000 cells/well[6].
-
Treatment: Treat cells with a concentration gradient of the isoindole-1,3-dione analogs (0.1 nM to 10 µM) for 6 to 24 hours. Self-Validation Control: Include a well pre-treated with the proteasome inhibitor MG132 or the NEDD8-activating enzyme inhibitor MLN4924 to confirm that the loss of signal is strictly proteasome- and cullin-dependent.
-
Lysis and Detection: Add the HiBiT lytic detection reagent (containing the LgBiT protein and furimazine substrate). The high-affinity complementation of HiBiT and LgBiT reconstitutes NanoLuc luciferase.
-
Quantification: Measure luminescence. Normalize the data to DMSO-treated controls to calculate the Dmax (maximum degradation) and DC50 values[6].
Conclusion
The comparative analysis of isoindole-1,3-dione analogs highlights a fundamental principle in molecular glue drug discovery: minor modifications to the solvent-exposed isoindoline ring can yield profound differences in CRBN affinity and neosubstrate degradation profiles. By utilizing robust, self-validating biochemical (TR-FRET) and cellular (HiBiT) assays, researchers can accurately benchmark novel CELMoDs against established clinical standards like lenalidomide and pomalidomide, accelerating the development of next-generation targeted protein degraders.
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National Institutes of Health (PMC). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Retrieved from:[Link]
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Dana-Farber Cancer Institute. Reversible ON- and OFF-switch chimeric antigen receptors controlled by lenalidomide. Retrieved from:[Link]
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National Institutes of Health (PMC). The Novel Protein Homeostatic Modulator BTX306 is Active in Myeloma and Overcomes Bortezomib and Lenalidomide Resistance. Retrieved from:[Link]
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National Institutes of Health (PMC). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Retrieved from:[Link]
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Semantic Scholar. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. Retrieved from:[Link]
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A Senior Application Scientist's Guide to Control Experiments for Studying Thalidomide Metabolite Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust control experiments to dissect the distinct biological activities of thalidomide and its metabolites. Moving beyond simple protocols, we delve into the causal logic behind experimental design, ensuring that your findings are both accurate and defensible. The central challenge in thalidomide research is attributing a specific biological effect—be it teratogenic, anti-inflammatory, or anti-angiogenic—to the parent molecule versus its numerous, often transient, metabolic byproducts. This guide offers a self-validating system of controls to de-risk this complex but critical area of study.
The Core Challenge: Deconvoluting Parent vs. Metabolite Activity
Thalidomide presents a unique investigational challenge due to its complex metabolism. It undergoes both spontaneous, non-enzymatic hydrolysis under physiological conditions and enzyme-mediated hydroxylation, primarily by the cytochrome P450 (CYP450) system.[1][2] This results in a multitude of metabolites, each with potentially distinct pharmacological profiles.[2][3] Furthermore, the parent drug is a racemic mixture of (R) and (S) enantiomers that rapidly interconvert in vivo, with each enantiomer and its subsequent metabolites potentially having different effects.[4][5]
The primary goal of the control experiments outlined here is to move from correlation to causation—to definitively ascertain whether an observed biological effect is due to:
-
The parent thalidomide molecule.
-
A specific, stable metabolite (e.g., 5-hydroxythalidomide).
-
A transient reactive intermediate.
-
The combined action of multiple products.
Thalidomide's Metabolic Landscape
Understanding the metabolic pathways is the first step in designing appropriate controls. The two main routes are:
-
Hydrolysis (Non-Enzymatic): The four amide bonds in thalidomide's structure are susceptible to hydrolysis, leading to the opening of the glutarimide and/or phthalimide rings. This process can generate over a dozen different products under normal physiological conditions.[2]
-
Hydroxylation (Enzymatic): CYP450 enzymes, particularly in the liver, hydroxylate the molecule to form key metabolites such as 5-hydroxythalidomide (5-HT) and 5'-hydroxythalidomide (5'-HT).[6] These hydroxylated metabolites are often the focus of activity studies.[7][8][9]
Caption: Primary metabolic pathways of thalidomide.
A Framework of Essential Controls: From In Vitro to In Vivo
A multi-layered approach is required. In vitro systems offer mechanistic clarity by isolating variables, while in vivo models provide physiological relevance, accounting for pharmacokinetics and systemic effects.
Part A: In Vitro Control Strategies for Mechanistic Dissection
The objective here is to isolate the activity of each molecular species away from the confounding variables of a whole organism.
Control Strategy 1: Direct Comparison with Synthesized Metabolites (The Gold Standard) This is the most direct method. The parent drug and a panel of its key, purified metabolites are tested in parallel in the same assay.
-
Causality: If a metabolite shows significantly higher potency than the parent compound, it strongly suggests the metabolite is the primary active agent for that specific endpoint. Conversely, if the parent drug is active and the metabolites are not, it points to the parent molecule's intrinsic activity.
-
Application: Essential for all cell-based assays, such as measuring TNF-α inhibition in monocytic cell lines or assessing anti-angiogenic effects on Human Umbilical Vein Endothelial Cells (HUVECs).[10][11]
-
Self-Validation: The activity profile across the panel (parent vs. multiple metabolites) provides an internal cross-check. For example, the degradation of the neosubstrate Promyelocytic Leukemia Zinc Finger (PLZF) has been shown to be induced by both thalidomide and its metabolite 5-hydroxythalidomide, implicating both in its teratogenic mechanism.[7][9]
Control Strategy 2: Metabolic Activation Systems This strategy mimics hepatic metabolism in vitro. The experiment compares the activity of thalidomide in an assay system alone versus the same system supplemented with a metabolic activation mix, such as liver S9 fractions or microsomes.
-
Causality: If thalidomide is inactive alone but gains activity in the presence of microsomes, it is definitive proof that one or more metabolites are required for the effect. This has been demonstrated for thalidomide's anti-angiogenic activity in the rat aortic ring assay, which requires microsomal activation.[1][12][13]
-
Critical Consideration (Species Specificity): The source of the microsomes is paramount. Thalidomide's effects are notoriously species-specific.[1][14] For instance, its anti-angiogenic activity is activated by human or rabbit liver microsomes, but not by rat microsomes.[1][12] Therefore, using species-relevant reagents is a non-negotiable control.
-
Workflow:
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Cross-Validation of In Vitro and In Vivo Efficacy for Thalidomide Analogs: A Comprehensive Methodological Guide
Introduction
Thalidomide and its derivatives—collectively known as immunomodulatory drugs (IMiDs)—have fundamentally transformed the therapeutic landscape for hematologic malignancies, particularly multiple myeloma (MM) and myelodysplastic syndromes (MDS)[1]. The discovery that these compounds function as "molecular glues" by binding to Cereblon (CRBN), the substrate receptor of the CRL4^CRBN E3 ubiquitin ligase, unlocked a new paradigm in targeted protein degradation[2]. By altering CRBN's substrate specificity, IMiDs induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1].
Despite their success, clinical resistance to first- and second-generation IMiDs (lenalidomide and pomalidomide) inevitably emerges, frequently driven by the downregulation of CRBN[3]. This challenge has catalyzed the development of next-generation Cereblon E3 Ligase Modulators (CELMoDs) such as iberdomide and mezigdomide, which are engineered for enhanced CRBN affinity and deeper target degradation[4]. For researchers and drug developers, accurately cross-validating the in vitro mechanistic properties of these novel analogs with their in vivo therapeutic efficacy is a critical, yet complex, translational hurdle. This guide provides an authoritative framework for executing and interpreting these cross-validation workflows.
Mechanistic Causality: The CRL4-CRBN Pathway
To design robust cross-validation assays, one must first understand the causality of the ubiquitin-proteasome system. Thalidomide analogs do not inhibit CRBN; rather, they induce a gain-of-function[5]. The binding of the drug's glutarimide ring to the tri-tryptophan pocket of CRBN creates a novel composite interface[3]. This interface recruits proteins containing specific C2H2 zinc-finger degrons (e.g., IKZF1, IKZF3) that otherwise possess no natural affinity for CRBN[1].
Mechanism of IMiD/CELMoD-induced degradation via the CRL4-CRBN E3 ubiquitin ligase complex.
Comparative Efficacy: IMiDs vs. CELMoDs
When validating new analogs, benchmarking against established clinical agents is mandatory. CELMoDs were rationally designed to overcome the limitations of early IMiDs. For instance, iberdomide binds CRBN with approximately 20-fold higher affinity than lenalidomide or pomalidomide, inducing an allosteric rearrangement that allows for highly efficient substrate recruitment[4]. This translates directly to potent in vitro tumoricidal effects and immune co-stimulation, even in lenalidomide-refractory cell lines characterized by low CRBN expression[3][4].
Table 1: Pharmacological Comparison of Clinical Thalidomide Analogs
| Compound | Drug Class | Primary Neo-Substrates | Relative CRBN Affinity | Clinical Context |
| Lenalidomide | IMiD | IKZF1, IKZF3, CK1α | Baseline | First-line MM, del(5q) MDS |
| Pomalidomide | IMiD | IKZF1, IKZF3 | > Lenalidomide | Relapsed/Refractory MM |
| Iberdomide | CELMoD | IKZF1, IKZF3 | ~20x > Lenalidomide | IMiD-refractory MM |
| Mezigdomide | CELMoD | IKZF1, IKZF3 | Highest | Highly refractory MM |
Bridging the Gap: The Cross-Validation Workflow
The transition from in vitro target engagement to in vivo tumor regression is fraught with translational pitfalls. A self-validating experimental system must continuously link target engagement to phenotypic outcomes across both settings.
Step-by-step workflow for cross-validating in vitro target degradation with in vivo efficacy.
Self-Validating Experimental Protocols
Protocol 1: In Vitro Target Degradation Kinetics
Causality & Rationale: Standard in vitro viability assays (e.g., CellTiter-Glo) measure phenotypic endpoints but fail to confirm the mechanism of action. To definitively prove that cytotoxicity is CRBN-dependent, researchers must quantify the degradation kinetics of IKZF1/3 and rule out off-target toxicity[6].
-
Cell Preparation: Culture target cells (e.g., MM.1S or lenalidomide-resistant MM.1S-res) in RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Treat cells with a concentration gradient (1 nM to 10 µM) of the thalidomide analog or DMSO vehicle for 4, 12, and 24 hours.
-
CRBN Dependency Control (Critical Step): Pre-treat a parallel cohort with a CRBN competitor (e.g., excess thalidomide) or utilize CRBN-knockout isogenic cell lines. If the analog's efficacy is abolished in these models, the degradation is uniquely CRBN-mediated[6].
-
Protein Extraction & Quantification: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify target degradation using endogenous HiBiT-tagged IKZF1/3 luminescence assays or standard Western blotting against IKZF1, IKZF3, and CRBN.
-
Data Analysis: Calculate the DC50 (concentration inducing 50% degradation) and Dmax (maximum degradation threshold)[6].
Protocol 2: In Vivo Efficacy and Pharmacodynamic (PD) Monitoring
Causality & Rationale: Wild-type mice are intrinsically resistant to thalidomide analogs. This is due to a single amino acid polymorphism: murine Crbn contains an isoleucine at position 391 (I391), whereas human CRBN contains a valine (V391)[7]. This structural difference prevents the recruitment of IKZF1/3 to the murine CRBN-drug complex[8]. Therefore, in vivo studies must utilize either humanized xenograft models (e.g., NSG mice) or genetically engineered Crbn^I391V transgenic mice[7][8].
-
Model Selection: Inject 1–5 × 10^6 human MM cells (e.g., H929 or patient-derived xenografts) subcutaneously or intravenously into immunocompromised NSG mice[9]. Alternatively, utilize Crbn^I391V mice for syngeneic studies.
-
Dosing Regimen: Once tumors reach an average volume of ~100 mm³ (or once bioluminescence is established for systemic models), randomize the mice. Administer the analog (e.g., iberdomide at 0.3–3 mg/kg) via daily oral gavage.
-
Efficacy Tracking: Measure tumor volume via calipers twice weekly. For systemic models, utilize weekly bioluminescence imaging (IVIS) to track disease burden[9].
-
Pharmacodynamic (PD) Cross-Validation (Critical Step): To ensure in vivo efficacy correlates directly with the in vitro mechanism, harvest tumor tissue and peripheral blood mononuclear cells (PBMCs) at specific time points post-dose (e.g., 6h, 24h).
-
Ex Vivo Analysis: Perform flow cytometry or immunohistochemistry (IHC) on the harvested tissues to quantify the depletion of IKZF1/3 and the upregulation of downstream immune markers (e.g., IL-2, Granzyme B)[4].
Conclusion
The successful pipeline development of next-generation thalidomide analogs relies heavily on a rigorous, bidirectional cross-validation of in vitro mechanism and in vivo efficacy. By utilizing appropriate biological models—such as Crbn^I391V mice—and enforcing strict pharmacodynamic monitoring, researchers can accurately predict the clinical viability of novel CELMoDs in overcoming IMiD resistance.
References
-
Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN Source: nih.gov URL:[Link]
-
CrbnI391V is sufficient to confer in vivo sensitivity to thalidomide and its derivatives in mice Source: dana-farber.org URL:[Link]
-
Crbn I391V is sufficient to confer in vivo sensitivity to thalidomide and its derivatives in mice Source: ashpublications.org URL:[Link]
-
A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function Source: nih.gov URL:[Link]
-
The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia Source: nih.gov URL:[Link]
-
Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma Source: nih.gov URL:[Link]
-
IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact Source: ashpublications.org URL:[Link]
-
Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines Source: icr.ac.uk URL:[Link]
-
Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library Source: acs.org URL:[Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.icr.ac.uk]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. ashpublications.org [ashpublications.org]
- 9. The orally bioavailable GSPT1/2 degrader SJ6986 exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the teratogenic potential of new thalidomide derivatives
Evaluating the Teratogenic Potential of Next-Generation Thalidomide Derivatives: A Comparative Guide
Thalidomide and its immunomodulatory imide drug (IMiD) analogs (lenalidomide, pomalidomide) represent a paradigm shift in targeted protein degradation. These small molecules act as "molecular glues," binding to Cereblon (CRBN)—the substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4) E3 ubiquitin ligase complex[1].
For years, the dual nature of IMiDs—potent anti-myeloma efficacy alongside devastating teratogenicity (phocomelia)—remained a molecular mystery. Recent structural and proteomic breakthroughs have decoupled these outcomes. Therapeutic efficacy in hematological malignancies is driven by the IMiD-induced recruitment and proteasomal degradation of the oncogenic zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2]. Conversely, teratogenicity is primarily mediated by the off-target degradation of developmental transcription factors, most notably SALL4 and p63 [3][4].
Because loss-of-function mutations in human SALL4 cause Duane Radial Ray syndrome—a congenital disorder that phenocopies thalidomide embryopathy—quantifying SALL4 degradation has become the gold-standard biomarker for evaluating the teratogenic risk of novel Cereblon E3 Ligase Modulators (CELMoDs)[5][6].
Pathway Visualization: CRL4-CRBN Hijacking
CRL4-CRBN E3 ligase hijacking by IMiDs leading to therapeutic and teratogenic outcomes.
Comparative Analysis: Classic IMiDs vs. Next-Generation CELMoDs
Next-generation CELMoDs, such as Iberdomide (CC-220) and Mezigdomide (CC-92480) , feature extended chemical structures (e.g., phenyl and morpholine moieties) that increase their binding affinity to CRBN by up to 30-fold compared to lenalidomide[5][6]. While this structural evolution successfully overcomes IMiD-resistance in multiple myeloma by driving deeper IKZF1/3 degradation[2], it does not inherently engineer out teratogenicity. As shown in the comparative data below, these compounds still possess the capacity to degrade SALL4, necessitating rigorous preclinical teratogenic screening[1][6].
Table 1: Pharmacodynamic and Teratogenic Profiling of CRBN Modulators
| Drug Generation | Compound | Relative CRBN Affinity | IKZF1/3 Degradation (Therapeutic Efficacy) | SALL4 Degradation (Teratogenic Risk) | Primary Clinical Application |
| First-Gen IMiD | Thalidomide | Baseline (1x) | Low | High | Erythema Nodosum Leprosum, MM |
| Second-Gen IMiD | Lenalidomide | Moderate (~2-3x) | High | Moderate-High | Multiple Myeloma (MM), MDS |
| Second-Gen IMiD | Pomalidomide | Moderate (~2-3x) | Very High | Moderate-High | Relapsed/Refractory MM |
| Next-Gen CELMoD | Iberdomide | High (~30x) | Extremely High | Present | SLE, Relapsed MM |
| Next-Gen CELMoD | Mezigdomide | Very High | Extremely High | Present | Relapsed/Refractory MM |
Experimental Methodologies for Teratogenicity Evaluation
The Pitfall of Murine Models: A critical tenet of evaluating IMiD teratogenicity is understanding species specificity. Standard murine (mouse/rat) toxicology screens are fundamentally flawed for this class of drugs. Mice possess a natural V388I mutation in their CRBN protein that weakens IMiD binding, and murine SALL4 lacks the critical glycine-containing degron required for CRL4 recruitment[5][6][7]. Therefore, researchers must rely on human in vitro models, rabbit models, or zebrafish models to avoid catastrophic false negatives[8].
Protocol 1: In Vitro Human iPSC Mesendoderm Differentiation Assay
This protocol evaluates SALL4 degradation during the formation of the lateral plate mesoderm (LPM), the embryonic tissue that gives rise to limb buds[9].
-
Self-Validating Design (Causality): To ensure that any observed SALL4 degradation is strictly an on-target consequence of CRBN modulation (and not general cytotoxicity), this protocol mandates the use of an isogenic CRISPR-engineered CRBN-V388I mutant cell line as a negative control. The V388I mutation physically prevents the drug from bridging CRBN to SALL4[7].
Step-by-Step Methodology:
-
Cell Preparation: Culture wild-type (WT) human induced pluripotent stem cells (hiPSCs) and the isogenic CRBN-V388I mutant hiPSCs in mTeSR Plus medium on Matrigel-coated plates.
-
LPM Induction: At 70% confluency, initiate mesendoderm differentiation by replacing the medium with basal differentiation medium supplemented with Wnt agonist (CHIR99021, 3 µM) and BMP4 (20 ng/mL)[9].
-
Compound Dosing: Concurrently treat both WT and mutant cell lines with vehicle (DMSO), Thalidomide (10 µM, positive teratogenic control), and the novel CELMoD (dose-response from 1 nM to 10 µM). Incubate for 24 to 48 hours.
-
Protein Extraction & Quantification: Lyse the cells using RIPA buffer supplemented with protease inhibitors. Quantify SALL4 and IKZF1 levels using quantitative Western blotting (or a high-throughput HiBiT-tag luminescence assay if the cell lines are endogenously tagged).
-
Data Validation: A compound is flagged for high teratogenic potential if it induces dose-dependent depletion of SALL4 in the WT line, while SALL4 levels remain completely stable in the CRBN-V388I control line.
Protocol 2: In Vivo Zebrafish Model for p63 Degradation
While zebrafish do not degrade SALL4 via CRBN, they are highly sensitive to thalidomide-induced degradation of p63 (specifically the ΔNp63α and TAp63α isoforms), which is essential for pectoral fin development[4].
Step-by-Step Methodology:
-
Embryo Collection: Collect synchronized wild-type Danio rerio embryos and maintain them in E3 medium at 28.5°C.
-
Exposure Window: At 2 hours post-fertilization (hpf), dechorionate the embryos using pronase to ensure drug penetrance. Transfer them to 24-well plates (10 embryos/well).
-
Dosing: Expose embryos to E3 medium containing the novel derivative (100–400 µM) or DMSO control. Refresh the drug-laced medium every 24 hours until 72 hpf.
-
Phenotypic Scoring: At 72 hpf, euthanize the embryos and perform Alcian blue staining to visualize cartilage. Score the truncation or absence of the pectoral fins (the evolutionary analog to human forelimbs).
-
Mechanistic Correlation: Perform whole-mount immunohistochemistry using anti-p63 antibodies on a subset of 24 hpf embryos to confirm that fin truncation correlates with the degradation of the p63 protein[4].
Workflow Visualization
Parallel in vitro and in vivo workflow for evaluating the teratogenic risk of novel CRBN modulators.
Future Directions: Designing Out Teratogenicity
The ultimate goal in the development of new thalidomide derivatives and PROTACs (Proteolysis Targeting Chimeras) is to achieve potent therapeutic degradation while sparing SALL4 and p63. Emerging strategies utilize "bump-and-hole" engineering—creating bumped IMiD analogs that recruit engineered degrons but sterically clash with endogenous neosubstrates like SALL4[10]. By continuously screening against the protocols outlined above, drug developers can ensure that the next generation of targeted protein degraders achieves maximum clinical efficacy without repeating the historical tragedies of thalidomide.
References
- Asatsuma-Okumura, T., Ito, T., & Handa, H. (2020). Molecular Mechanisms of the Teratogenic Effects of Thalidomide. Pharmaceuticals (MDPI).
- Donovan, K. A., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife.
- Matyskiela, M. E., et al. (2018). SALL4 mediates teratogenicity as a thalidomide-dependent cereblon substrate.
- Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews.
- Viana, M., et al. (2021).
- Békés, M., Langley, D. R., & Crews, C. M. (2022). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality.
- Cereblon-Targeting Ligase Degraders in Myeloma. BINASSS.
- Asatsuma-Okumura, T., et al. (2019). p63 is a cereblon substrate involved in thalidomide teratogenicity.
- Heim, C., et al. (2024).
- Yamanaka, S., et al. (2020).
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- 4. vittimetalidomideitalia.it [vittimetalidomideitalia.it]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SALL4 mediates teratogenicity as a thalidomide-dependent cereblon substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Genomics Identifies Putative Interspecies Mechanisms Underlying Crbn-Sall4-Linked Thalidomide Embryopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide Inhibits Human iPSC Mesendoderm Differentiation by Modulating CRBN-dependent Degradation of SALL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
comparing the E3 ligase binding affinity of different ligands
An Application Scientist’s Guide to E3 Ligase Ligand Selection and Binding Affinity Profiling
The success of Targeted Protein Degradation (TPD), particularly via Proteolysis Targeting Chimeras (PROTACs), hinges on a critical mechanistic event: the chemically induced proximity between a Protein of Interest (POI) and an E3 ubiquitin ligase[1]. While the field was initially catalyzed by the discovery of high-affinity ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL)[2], the landscape is rapidly expanding to overcome resistance mechanisms and leverage tissue-specific expression profiles[3].
As an application scientist, evaluating the binding affinity of different E3 ligase ligands is not merely a box-checking exercise for dissociation constants ( Kd ). It requires a deep understanding of binary affinity, ternary complex cooperativity, and the cellular context in which these molecules operate[4]. This guide objectively compares the performance of canonical and emerging E3 ligase ligands and provides validated experimental workflows for affinity profiling.
The E3 Ligase Landscape: Canonical vs. Emerging Ligands
The choice of E3 ligase ligand dictates the physicochemical properties of the resulting PROTAC, its cellular permeability, and its degradation profile.
CRBN Ligands (Immunomodulatory Drugs - IMiDs)
Thalidomide, lenalidomide, and pomalidomide are the foundational CRBN binders[5]. They bind to the tri-tryptophan pocket of CRBN. While highly effective and widely used in clinical-stage PROTACs (e.g., ARV-471)[2], CRBN ligands are susceptible to acquired resistance via CRBN downregulation or mutation[1]. Furthermore, they can induce off-target degradation of neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3).
VHL Ligands (Peptidomimetics)
VHL ligands, such as VH032 and VH298, mimic the binding of the natural substrate HIF-1 α [3]. VHL-recruiting PROTACs often exhibit high target specificity with minimal neo-substrate degradation[2]. However, their relatively high molecular weight and peptidic nature can sometimes present challenges for cell permeability and oral bioavailability compared to IMiDs[6].
Emerging E3 Ligases (Expanding the Toolbox)
To address the limitations of CRBN and VHL, researchers are validating ligands for alternative E3 ligases[3]:
-
cIAP (Cellular Inhibitor of Apoptosis): Ligands like LCL161 and Bestatin are particularly advantageous when targeting apoptotic pathways or specific neurodegenerative targets[4].
-
MDM2: Nutlin-3a and its derivatives offer targeted activity, though optimization is still ongoing[4].
-
KEAP1 & RNF114: Non-covalent ligands (e.g., KEAP1-L-OEt) and covalent recruiters (e.g., nimbolide for RNF114) are showing superior selectivity profiles in specific cancer models, such as BCR-ABL degradation in leukemia[3].
Figure 1: Mechanism of PROTAC-mediated ternary complex formation and target degradation.
Quantitative Comparison of E3 Ligand Binding Affinities
When comparing ligands, it is crucial to note the assay format. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) typically yields IC50 values based on competition, whereas Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide direct thermodynamic and kinetic Kd measurements[7][8].
| E3 Ligase | Ligand | Binding Affinity ( Kd / IC50 ) | Primary Assay Method | Key Characteristics / Limitations |
| CRBN | Thalidomide | ~22.4 nM ( IC50 ) | TR-FRET[5] | Low MW; risk of neo-substrate degradation. |
| CRBN | Lenalidomide | ~8.9 - 13.2 nM ( IC50 ) | TR-FRET[5] | Higher affinity than thalidomide; clinical standard. |
| VHL | VH032 | ~185 nM ( Kd ) / 77.8 nM ( IC50 ) | ITC / TR-FRET[7][9] | High specificity; higher MW impacts permeability. |
| VHL | VH298 | 80 - 90 nM ( Kd ) | ITC / FP[7] | Improved cellular potency over VH032. |
| MDM2 | Nutlin-3a | ~90 nM ( Kd ) | SPR | High affinity; limited tissue distribution. |
| KEAP1 | KEAP1-L-OEt | ~43 nM ( Kd ) | FP / SPR[3] | Non-covalent; excellent for specific tumor models. |
Experimental Methodologies for Affinity Profiling
To ensure scientific integrity, binding affinities must be validated using orthogonal assays. Below are the gold-standard protocols for evaluating E3 ligase ligands.
Protocol A: TR-FRET Competitive Binding Assay (High-Throughput)
TR-FRET is the preferred method for initial ligand screening due to its high signal-to-noise ratio and minimal background interference[10].
Causality Note: Why use a competitive format? Direct labeling of small-molecule ligands often alters their binding kinetics. By using a pre-validated fluorescent tracer, we can accurately measure the displacement capacity of unmodified test ligands[7].
-
Reagent Preparation: Prepare a master mix containing the purified, tagged E3 ligase (e.g., GST-VHL or His-CRBN) and a Terbium (Tb)-labeled anti-tag antibody (Donor) in assay buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Tracer Addition: Add a fluorescently labeled reference ligand (Acceptor, e.g., BODIPY-FL-VH032) at a concentration near its Kd to establish the baseline high-FRET state[11].
-
Ligand Titration: Dispense the unlabeled test E3 ligands (competitors) in a 12-point serial dilution (typically 10 μ M down to 0.1 nM) into a 384-well low-volume black plate.
-
Incubation: Add the protein/tracer mix to the compound wells. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio (Acceptor/Donor). Plot the ratio against the log of the competitor concentration to derive the IC50 using a 4-parameter logistic fit[12].
Figure 2: Principle of competitive TR-FRET assay for quantifying E3 ligand binding affinity.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
While TR-FRET provides endpoint affinity, SPR is essential for determining the association ( kon ) and dissociation ( koff ) rates[10].
Causality Note: In TPD, a ligand with a slower off-rate (longer residence time) often drives more efficient ternary complex formation than a ligand with a fast off-rate, even if their overall Kd values are identical.
-
Sensor Chip Preparation: Immobilize the purified E3 ligase onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal for small molecule binding.
-
Buffer Equilibration: Run running buffer (e.g., PBS-P+ with 1-5% DMSO to match compound solvent) until the baseline stabilizes.
-
Analyte Injection: Inject the small molecule E3 ligands across the functionalized and reference flow cells at multiple concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the estimated Kd ). Use a flow rate of 30-50 μ L/min to minimize mass transport limitations.
-
Dissociation & Regeneration: Allow buffer to flow over the chip for 300-600 seconds to monitor the dissociation phase. If the ligand does not dissociate completely, apply a mild regeneration pulse (e.g., 50% DMSO or mild glycine-HCl).
-
Data Fitting: Subtract the reference flow cell and blank injection signals (double referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd .
Figure 3: Sequential experimental workflow for E3 ligase ligand evaluation and optimization.
Conclusion
The selection of an E3 ligase ligand is a foundational step in PROTAC development. While CRBN and VHL ligands remain the industry standard due to their well-characterized binding profiles and robust clinical validation[2][4], the integration of emerging ligases like KEAP1 and cIAP offers a pathway to overcome resistance and achieve tissue-specific degradation[3]. By rigorously applying orthogonal assays like TR-FRET and SPR, researchers can confidently map the kinetic and thermodynamic landscape of these critical binding events.
References
- E3 ligase ligand optimization of Clinical PROTACs - PMC - NIH.
- Discovery of E3 Ligase Ligands for Target Protein Degradation.
- VH032-C3-Boc. Benchchem.
- Thalidomide-O-PEG5-Tosyl|BroadPharm. Benchchem.
- (S,R,S)-Ahpc-peg2-N3. Benchchem.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
- Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Oxford Academic.
- Dimethylformamide-(S,R,S)-AHPC. Benchchem.
- (R,S,S)-VH032-Me-glycine. Benchchem.
- (S,R,S)-AHPC-O-PEG1-propargyl. Benchchem.
- Targeted Protein Degrad
- (S,R,S)-Ahpc-C3-NH2. Benchchem.
- (S)-3-Amino-piperidine-2,6-dione hydrochloride. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Thalidomide-O-PEG5-Tosyl|BroadPharm [benchchem.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 7. Dimethylformamide-(S,R,S)-AHPC | Benchchem [benchchem.com]
- 8. (R,S,S)-VH032-Me-glycine | Benchchem [benchchem.com]
- 9. (S,R,S)-Ahpc-peg2-N3 | Benchchem [benchchem.com]
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- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
head-to-head study of 4-fluoro-thalidomide and 4-hydroxy-thalidomide
Title: Head-to-Head Comparison Guide: 4-Fluoro-thalidomide vs. 4-Hydroxy-thalidomide in PROTAC Development
Executive Summary
Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the event-driven degradation of previously "undruggable" proteins[1]. The vast majority of clinical-stage PROTACs hijack Cereblon (CRBN), the substrate receptor for the CRL4^CRBN E3 ubiquitin ligase complex[1]. This guide provides an in-depth, head-to-head technical comparison of two premier CRBN-recruiting building blocks: 4-fluoro-thalidomide and 4-hydroxy-thalidomide . By analyzing their distinct physicochemical properties, reactivity profiles, and structural implications, this guide equips medicinal chemists with the mechanistic rationale needed to optimize linker attachment and ternary complex formation.
Mechanistic & Structural Profiling
While both molecules share the core glutarimide-phthalimide scaffold strictly required for binding to the tri-tryptophan pocket of CRBN, their functionalization at the C4 position of the phthalimide ring dictates entirely different synthetic trajectories and exit vectors[1][2].
-
4-Fluoro-thalidomide : The fluorine atom at the C4 position is highly activated by the strongly electron-withdrawing nature of the adjacent imide carbonyls[2]. This makes the molecule an exceptional electrophile, perfectly primed for Nucleophilic Aromatic Substitution (SNAr) with primary amine-terminated linkers (e.g., PEG-amines or alkyl amines)[2]. The resulting linkage forms an aryl amine, yielding a pomalidomide-like PROTAC[2].
-
4-Hydroxy-thalidomide : Featuring a nucleophilic phenolic hydroxyl group, this derivative acts as an electron-rich anchor[1]. It is typically reacted with alkyl halides (e.g., tert-butyl bromoacetate) via Williamson ether synthesis or with alcohols via Mitsunobu conditions[1]. The resulting ether-linked PROTACs benefit from a highly flexible oxygen spacer, which can favorably alter the molecule's topological polar surface area (tPSA) and solubility[1]. Furthermore, hydroxylated thalidomide analogs have been shown to alter the neosubstrate degradation profile (e.g., PLZF and SALL4), which is a critical consideration for off-target toxicity and teratogenicity[3].
Head-to-Head Comparison
| Parameter | 4-Fluoro-thalidomide | 4-Hydroxy-thalidomide |
| CAS Registry Number | 835616-60-9[4] | 5054-59-1[5] |
| Molecular Weight | 276.2 Da[4] | 274.2 Da[5][6] |
| Reactivity Profile | Electrophile (Activated for SNAr)[2] | Nucleophile (Phenolic OH)[1] |
| Primary Conjugation Chemistry | Nucleophilic Aromatic Substitution (SNAr)[2] | Williamson Ether Synthesis / Mitsunobu[1] |
| Linker Attachment Atom | Nitrogen (forms an aryl amine)[2] | Oxygen (forms an aryl ether)[1] |
| Resulting Scaffold Type | Pomalidomide-derivative[2] | O-Linked Thalidomide-derivative[1] |
| Storage Stability | Stable at -20°C; moisture sensitive[4] | Stable at -20°C; avoid freeze/thaw[5] |
Experimental Protocols: Self-Validating Workflows
Protocol 1: Synthesis of a PROTAC via 4-Fluoro-thalidomide (SNAr) Rationale: The SNAr reaction is highly efficient but requires careful base selection to prevent the hydrolysis of the base-sensitive glutarimide ring[2].
-
Preparation : Dissolve 4-fluoro-thalidomide (1.0 eq) and the primary amine-terminated linker-warhead (1.1 eq) in anhydrous DMSO (0.1 M concentration)[2].
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrofluoric acid byproduct, driving the reaction forward without competing with the amine nucleophile or hydrolyzing the glutarimide ring[2].
-
Reaction : Heat the mixture to 90°C under an inert argon atmosphere for 12-18 hours[2].
-
Validation : Monitor the reaction via LC-MS. The displacement of fluorine results in a mass shift corresponding to the loss of HF (-20 Da) and the addition of the amine linker.
-
Purification : Purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the N-linked PROTAC[2].
Protocol 2: Synthesis of a PROTAC via 4-Hydroxy-thalidomide (Etherification) Rationale: Alkylation of the phenolic hydroxyl requires a base strong enough to deprotonate the phenol (pKa ~8.5) but mild enough to preserve the imide/glutarimide moieties[1].
-
Preparation : Dissolve 4-hydroxy-thalidomide (1.0 eq) in anhydrous DMF (0.1 M)[1].
-
Deprotonation : Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq). Causality: K₂CO₃ quantitatively deprotonates the C4-hydroxyl group to form a highly nucleophilic phenoxide ion without causing base-catalyzed ring opening of the glutarimide (which occurs rapidly under harsher alkaline conditions)[1].
-
Alkylation : Dropwise add the alkyl halide-functionalized linker (e.g., tert-butyl bromoacetate) (1.2 eq)[1].
-
Reaction : Stir at 60°C for 4-6 hours[1].
-
Validation : Monitor via LC-MS. Successful etherification is indicated by the consumption of the 274.2 Da starting material[6] and the appearance of the ether-linked product mass.
-
Purification : Filter out the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography[1].
Protocol 3: Validation of CRBN Binding (AlphaScreen Assay) Rationale: Confirming that linker attachment has not sterically occluded the glutarimide ring's binding to the CRBN pocket[1].
-
Incubate the synthesized PROTAC (titrated from 1 nM to 10 µM) with recombinant CRBN-DDB1 complex and a biotinylated reference ligand[3].
-
Add Streptavidin-coated Donor beads and Anti-CRBN Acceptor beads.
-
Measure the luminescent signal at 615 nm. A decrease in signal indicates competitive displacement of the reference ligand by the PROTAC, validating intact E3 ligase recruitment[3].
Mandatory Visualizations
Fig 1: CRBN-PROTAC-POI ternary complex formation and ubiquitin-proteasome degradation pathway.
Fig 2: Chemical workflow comparing SNAr (4-fluoro) and etherification (4-hydroxy) strategies.
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. 4-Hydroxy thalidomide | C13H10N2O5 | CID 11778087 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione proper disposal procedures
As a Senior Application Scientist specializing in targeted protein degradation (TPD), I frequently design operational protocols for handling potent Cereblon (CRBN) E3 ligase ligands. The compound 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a highly valuable building block used to synthesize PROTACs (Proteolysis Targeting Chimeras). While its 4-hydroxyl group provides an optimal vector for linker conjugation, its structural homology to thalidomide means it carries significant teratogenic risks.
This guide provides the definitive operational workflow, mechanistic insights, and self-validating disposal procedures required to handle this compound with uncompromising scientific integrity.
Part 1: Physicochemical Profile & Operational Implications
To design a safe and effective workflow, we must first translate the compound's quantitative data into actionable operational parameters.
Table 1: Physicochemical & Hazard Properties
| Parameter | Quantitative Value | Operational Implication & Causality |
| Molecular Weight | ~260.25 g/mol | Requires high-resolution LC-MS for precise conjugation tracking. |
| Target E3 Ligase | Cereblon (CRBN) | Preserving the 2-oxopiperidin and isoindole rings is critical for biological activity. |
| Aqueous Stability | Rapid hydrolysis at pH ≥ 6.0 | Must be stored dry; assay buffers and extraction gradients must strictly remain at pH < 6.0. |
| GHS Classification | H361 (Reproductive Toxicity) | Mandates handling in a Class II Biological Safety Cabinet (BSC) with double-gloving. |
| Storage Temp. | -20°C (Powder) | Prevents ambient moisture hydrolysis and thermal degradation. |
Part 2: Mechanism of Action & Structural Causality
To handle this chemical correctly, one must understand its biological mechanism. The 2-oxopiperidin ring and the isoindole-1,3-dione (phthalimide) motif form a critical hydrogen-bonding network within the tri-tryptophan pocket of the CRBN protein. Binding to CRBN alters the substrate receptor's surface, enabling the recruitment of PROTAC-targeted proteins for polyubiquitination and subsequent degradation by the 26S proteasome 1.
Mechanism of CRBN-mediated targeted protein degradation via PROTAC ternary complex formation.
Part 3: Operational Workflow (Linker Conjugation Protocol)
When utilizing 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione in PROTAC synthesis, the goal is to selectively alkylate the 4-hydroxyl group without hydrolyzing the sensitive imide rings.
Step-by-Step Methodology:
-
Preparation : Dissolve 1.0 eq of the ligand in anhydrous DMF under an inert argon atmosphere.
-
Causality: Ambient moisture combined with any basicity will rapidly hydrolyze the piperidine ring, destroying the CRBN-binding pharmacophore.
-
-
Base Addition : Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃).
-
Causality: The pKa of the phenolic hydroxyl is significantly lower than the imide nitrogen, allowing mild bases to selectively deprotonate the hydroxyl for nucleophilic attack.
-
-
Alkylation : Dropwise addition of 1.1 eq of the desired halogenated linker (e.g., a PEG-halide). Stir at room temperature for 4 hours.
-
Quenching & Extraction : Quench with a mild acidic buffer (pH 5.5).
-
Causality: Thalidomide analogs undergo rapid spontaneous hydrolysis at pH ≥ 6.0 2. Quenching in a slightly acidic environment preserves the molecular integrity during extraction.
-
-
Self-Validating Check : Perform LC-MS on the organic layer. The system validates itself when the parent mass (m/z ~261 [M+H]⁺) is entirely replaced by the product mass, with no peaks corresponding to the ring-opened hydrolysis byproducts (+18 Da).
Part 4: Comprehensive Disposal & Decontamination Plan
Because this compound is a suspected reproductive toxin (GHS H361) 3, disposal cannot rely on standard solvent waste streams. We employ a base-catalyzed destruction method prior to incineration.
Step-by-Step Methodology:
-
Liquid Waste Segregation : Collect all DMF/DMSO reaction solvents containing the ligand in a dedicated, clearly labeled "Halogenated/Teratogenic Liquid Waste" HDPE carboy.
-
Surface Decontamination (Ring-Opening) : For spills or contaminated glassware, apply a 1 M NaOH solution (in 50% EtOH/Water) directly to the surface.
-
Causality: Strong alkaline conditions forcefully cleave the isoindole-1,3-dione and 2-oxopiperidine rings. This irreversible hydrolysis destroys the teratogenic pharmacophore, rendering the residue biologically inactive against CRBN.
-
-
Incubation & Neutralization : Allow 30 minutes of contact time. Neutralize with 1 M HCl before wiping up with absorbent pads.
-
Self-Validating Check : Use pH test strips to ensure the decontamination solution remains at pH > 10 during the 30-minute window. This thermodynamic guarantee ensures complete molecular destruction.
-
Final Incineration : Package all neutralized wipes, solid PPE, and liquid waste carboys for high-temperature incineration (>1000°C) equipped with an afterburner and scrubber, executed by a licensed hazardous waste vendor.
Standardized segregation and high-temperature incineration workflow for thalidomide-analog waste.
References
-
MedChemExpress. "Safety Data Sheet: Thalidomide-4-OH (CAS 5054-59-1)." MedChemExpress.com. 1
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5426, Thalidomide." PubChem. 2
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11778087, 4-Hydroxy thalidomide." PubChem. 3
Sources
Personal protective equipment for handling 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Advanced Handling and Safety Protocol for 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione in PROTAC Synthesis
Executive Summary As a Senior Application Scientist specializing in targeted protein degradation (TPD), I have designed this protocol to bridge the gap between bench-level execution and stringent laboratory safety compliance. 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione (CAS: 2460756-29-8) is a specialized E3 ligase ligand. Structurally, it is an analog of 4-hydroxythalidomide where the glutarimide ring has been reduced to a 2-oxopiperidine lactam. Utilized primarily as a Cereblon (CRBN) recruiter in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it binds the CULT domain of CRBN and carries the inherent teratogenic risks associated with thalidomide analogs[1]. This guide provides the mechanistic rationale and self-validating workflows required to handle this compound safely.
Physicochemical Profile and Risk Assessment
To safely handle any chemical, we must first understand its molecular behavior. The teratogenicity of thalidomide derivatives stems from their ability to induce the ubiquitination and subsequent degradation of essential developmental transcription factors[1]. Furthermore, because PROTAC building blocks are highly lipophilic, they are routinely dissolved in permeabilizing solvents like dimethyl sulfoxide (DMSO)[2], which drastically alters their dermal absorption profile.
Table 1: Quantitative Physicochemical and Hazard Data
| Property / Metric | Value / Classification | Mechanistic Implication |
| Chemical Name | 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione | Phthalimide derivative with a valerolactam ring. |
| CAS Number | 2460756-29-8 | Unique identifier for safety tracking and procurement. |
| Molecular Weight | 260.25 g/mol | Small molecule; easily aerosolized as a dry powder. |
| Target Protein | Cereblon (CRBN) | Modulates E3 ubiquitin ligase activity[1]. |
| Primary Hazard | High Risk Teratogen / DART | Developmental and reproductive toxicity (DART)[3]. |
| Solvent Compatibility | DMSO, DMF | High skin-permeation risk when in solution[4]. |
Personal Protective Equipment (PPE) Matrix: The Causality of Protection
Standard laboratory PPE is insufficient when handling CRBN ligands in organic solvents. The following matrix is designed as a self-validating safety barrier, explaining the why behind each requirement.
-
Dermal Protection (Double Gloving):
-
Protocol: Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff nitrile or neoprene gloves.
-
Causality: DMSO is a potent penetration enhancer. If a solution of our CRBN ligand in DMSO splashes onto a single glove, the solvent will rapidly carry the teratogen through the nitrile matrix and the stratum corneum into the bloodstream[4]. Double gloving provides a critical time window: if the outer glove is contaminated, it can be immediately doffed before the solvent breaches the inner glove.
-
-
Respiratory Protection:
-
Protocol: N95/P100 particulate respirator, or strictly confine all dry-powder handling to a Class II Biological Safety Cabinet (BSC) or isolated glove box.
-
Causality: The electrostatic nature of the dry powder makes it prone to aerosolization. Inhalation bypasses first-pass hepatic metabolism, delivering the teratogen directly into systemic circulation.
-
-
Ocular Protection:
-
Protocol: Indirect-vented chemical splash goggles. Safety glasses are strictly prohibited.
-
Causality: Capillary action in the ocular mucosa can rapidly absorb lipophilic molecules, especially when aerosolized during weighing.
-
Operational Workflows: Stock Solution Preparation
The following step-by-step methodology ensures zero-exposure during the transition from dry powder to a functional PROTAC building block stock solution.
Step-by-Step Methodology:
-
Environmental Preparation: Purge the BSC for 5 minutes. Place an anti-static weighing mat over the work surface to prevent powder dispersion.
-
Vial Tare and Transfer: Tare a pre-sterilized amber glass vial (the compound is sensitive to prolonged UV exposure). Using a micro-spatula, carefully transfer the required mass of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione.
-
In-Situ Dissolution: Do not move the dry powder out of the BSC. Add anhydrous DMSO directly to the weighing vial to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Validation of Dissolution: Cap the vial tightly and vortex for 30 seconds. Self-validation step: Hold the vial against a light source; the solution must be completely optically clear. If particulates remain, sonicate in a water bath for 2 minutes.
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation. Store at -20°C or -80°C.
Workflow for the safe handling and dissolution of CRBN-binding PROTAC ligands.
Decontamination and Disposal Plan
Because 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is an active teratogen, standard solvent disposal is insufficient. We must employ chemical deactivation to destroy the pharmacophore prior to disposal.
Step-by-Step Spill and Disposal Methodology:
-
Spill Containment: If a DMSO solution spills, immediately cover it with highly absorbent pads. Do not wipe, as wiping mechanically spreads the permeabilizing solvent.
-
Chemical Deactivation (Hydrolysis): The CRBN-binding affinity of this molecule relies heavily on the intact isoindoline-1,3-dione (phthalimide) and lactam rings. Apply a 1M NaOH solution to the spill area or add it directly to the liquid waste container.
-
Causality: Base-catalyzed hydrolysis rapidly cleaves the imide/lactam bonds, destroying the structural integrity required to bind the CULT domain of Cereblon, thereby neutralizing its teratogenic potential.
-
-
Validation of Deactivation: Allow the basic solution to react for at least 30 minutes. Self-validation step: Check the pH of the waste using indicator paper; it must remain strongly basic (pH > 10) to ensure complete hydrolysis.
-
Waste Segregation: Neutralize the waste to pH 7 using 1M HCl, then transfer the deactivated liquid into a designated "Labpack" hazardous waste container[5]. Label strictly as "Deactivated Teratogenic Organic Waste (Aqueous/DMSO)".
References
-
Title: The CULT domain of cereblon: a pharmacological target and teratogenicity gateway Source: Universität Tübingen URL: [Link]
-
Title: Discovery of a Novel Non-invasive AR PROTAC Degrader for the Topical Treatment of Androgenetic Alopecia Source: ACS Publications URL: [Link]
-
Title: Laboratory Safety Handbook Source: Connecticut College URL: [Link]
-
Title: An advancement in developmental and reproductive toxicity (DART) risk assessment: evaluation of a bioactivity and exposure-based NAM toolbox Source: PMC (NIH) URL: [Link]
-
Title: CHEM Safety Manual - Department of Chemistry Source: HKUST URL: [Link]
Sources
- 1. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An advancement in developmental and reproductive toxicity (DART) risk assessment: evaluation of a bioactivity and exposure-based NAM toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conncoll.edu [conncoll.edu]
- 5. chem.hkust.edu.hk [chem.hkust.edu.hk]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
